molecular formula C14H18BFO2 B15088714 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

1-(3-Fluorophenyl)vinylboronic acid pinacol ester

Cat. No.: B15088714
M. Wt: 248.10 g/mol
InChI Key: JHYKXYAWAWZTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Fluorophenyl)vinylboronic acid pinacol ester is a valuable organoboron building block primarily used in transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling . This reaction is a powerful and widely applied method for carbon-carbon bond formation in both academic and industrial settings due to its mild conditions and functional group tolerance . As a vinylboronic ester, it serves as a versatile precursor for introducing a substituted vinyl group into more complex molecular architectures, which is a common requirement in the synthesis of pharmaceuticals, agrochemicals, and organic materials . In the Suzuki-Miyaura mechanism, this compound can undergo transmetalation, where the organic fragment is transferred from boron to a palladium catalyst. Boronic esters have been shown to transmetalate directly without prior hydrolysis under certain conditions, with the transfer rate influenced by the electronic properties of the ester group . The pinacol ester group enhances the stability of the boronic moiety, offering improved shelf life and handling compared to the corresponding boronic acid, which can be prone to protodeboronation . This reagent is strictly for research purposes and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H18BFO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-[1-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BFO2/c1-10(11-7-6-8-12(16)9-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3

InChI Key

JHYKXYAWAWZTCM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC=C2)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-Fluorophenyl)vinylboronic Acid Pinacol Ester: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester, a versatile building block in modern organic synthesis. While a specific CAS number for this meta-substituted isomer is not readily found in public databases, this guide synthesizes information from closely related and well-documented analogs to offer a robust framework for its synthesis, characterization, and application. The core focus is on its utility in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation in pharmaceutical and materials science research. This document provides not only theoretical insights but also actionable experimental protocols and safety guidelines, grounded in established chemical principles.

Introduction: The Strategic Importance of Substituted Vinylboronates

Vinylboronic acids and their pinacol esters are indispensable reagents in organic chemistry, primarily due to their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction.[1][2] The pinacol ester moiety enhances the stability of the boronic acid, rendering the compound more robust, easier to handle, and often simpler to purify compared to the free boronic acid.[3] The introduction of a substituted phenyl group on the vinyl moiety, as in 1-(3-Fluorophenyl)vinylboronic acid pinacol ester, offers chemists a powerful tool to introduce complex structural motifs into target molecules.

The fluorine substituent at the meta position of the phenyl ring is of particular interest in drug discovery. The incorporation of fluorine can significantly modulate a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets. Therefore, having a reliable method to introduce a 3-fluorophenylvinyl group is of high strategic value.

While the para-substituted analog, 1-(4-Fluorophenyl)vinylboronic acid pinacol ester, is commercially available with CAS number 850567-55-4, this guide will focus on the synthesis and predicted reactivity of the meta-isomer, drawing parallels from established literature on similar compounds.[4]

Physicochemical Properties and Characterization

Based on analogous compounds, the expected physicochemical properties of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester are summarized in the table below. These are predicted values and should be confirmed experimentally.

PropertyPredicted Value
Molecular Formula C₁₄H₁₈BFO₂
Molecular Weight 250.10 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Solubility Soluble in common organic solvents (e.g., THF, dioxane, toluene, DCM, ethyl acetate)
Stability Stable under anhydrous conditions; sensitive to strong acids and oxidants
Spectroscopic Characterization

The structural elucidation of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester would rely on standard spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include resonances for the vinyl protons, the aromatic protons of the 3-fluorophenyl ring (with characteristic splitting patterns due to fluorine-proton coupling), and a sharp singlet for the twelve equivalent protons of the pinacol methyl groups.

    • ¹³C NMR: Resonances for the vinyl carbons, the aromatic carbons (with carbon-fluorine coupling constants), and the carbons of the pinacol group would be observed.

    • ¹⁹F NMR: A single resonance is expected for the fluorine atom, providing a clear indication of its presence and purity.[5][6]

    • ¹¹B NMR: A broad singlet characteristic of a tetracoordinate boron atom in the pinacol ester is expected.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be a suitable method for determining the molecular weight of the compound.[8] The mass spectrum would be expected to show the molecular ion peak [M]+ or adducts such as [M+H]+ or [M+Na]+.

Synthesis of 1-(3-Fluorophenyl)vinylboronic Acid Pinacol Ester

Several synthetic routes can be envisioned for the preparation of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester, primarily based on established methods for the synthesis of vinylboronates.[9] A common and effective strategy involves the palladium-catalyzed cross-coupling of a suitable vinyl halide or triflate with bis(pinacolato)diboron (B₂pin₂), a reaction known as the Miyaura borylation.[3]

A plausible synthetic workflow is outlined below:

G cluster_0 Synthesis of Precursor cluster_1 Miyaura Borylation 3-Fluorobenzaldehyde 3-Fluorobenzaldehyde 1-Bromo-1-(3-fluorophenyl)ethene 1-Bromo-1-(3-fluorophenyl)ethene 3-Fluorobenzaldehyde->1-Bromo-1-(3-fluorophenyl)ethene Wittig Reaction (CBr₄, PPh₃) 1-(3-Fluorophenyl)vinylboronic acid pinacol ester 1-(3-Fluorophenyl)vinylboronic acid pinacol ester 1-Bromo-1-(3-fluorophenyl)ethene->1-(3-Fluorophenyl)vinylboronic acid pinacol ester B₂pin₂, Pd Catalyst, Base

Caption: Plausible synthetic route to 1-(3-Fluorophenyl)vinylboronic acid pinacol ester.

Experimental Protocol: A Template for Synthesis

The following is a generalized protocol based on similar preparations. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature) may be necessary.

Step 1: Synthesis of 1-Bromo-1-(3-fluorophenyl)ethene (Precursor)

  • To a stirred solution of triphenylphosphine (2.2 eq.) in anhydrous dichloromethane (DCM) at 0 °C, add carbon tetrabromide (1.1 eq.) portion-wise.

  • After stirring for 15 minutes, add a solution of 3-fluorobenzaldehyde (1.0 eq.) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-bromo-1-(3-fluorophenyl)ethene.

Step 2: Miyaura Borylation

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-bromo-1-(3-fluorophenyl)ethene (1.0 eq.), bis(pinacolato)diboron (1.1 eq.), and a base such as potassium acetate or potassium carbonate (3.0 eq.).

  • Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq.).

  • Add an anhydrous, degassed solvent such as dioxane or toluene.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) or TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(3-Fluorophenyl)vinylboronic acid pinacol ester.

Applications in Suzuki-Miyaura Cross-Coupling

The primary application of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction to form C(sp²)-C(sp²) bonds.[10][11] This reaction is a powerful method for the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.[1][2]

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L₂ Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L₂->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L₂) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L₂) Transmetalation Transmetalation Ar-Pd(II)-X(L₂)->Transmetalation R-B(OR)₂ Base Ar-Pd(II)-R(L₂) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L₂) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L₂)->Reductive\nElimination Ar-R Reductive\nElimination->Pd(0)L₂

Sources

Architectural Mastery in Medicinal Chemistry: A Technical Guide to 2-[1-(3-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and complex organic synthesis, the precise construction of 1,1-disubstituted alkenes remains a critical challenge. The compound 2-[1-(3-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (commonly referred to as 1-(3-fluorophenyl)vinylboronic acid pinacol ester) serves as an indispensable


-arylvinylboronate building block.

Unlike standard linear alkenes, the branched


-vinylboronate architecture allows chemists to rapidly assemble sterically demanding, stereodefined scaffolds via transition-metal-catalyzed cross-coupling. This whitepaper deconstructs the structural rationale, synthesis methodologies, and downstream applications of this specific building block, providing self-validating protocols grounded in mechanistic causality.

Structural and Stereoelectronic Profiling

The utility of 2-[1-(3-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is derived from the synergistic effects of its three core structural motifs:

  • The 1,3,2-Dioxaborolane (Pinacol) Ester: Free boronic acids are notoriously prone to dehydration (forming boroxines) and protodeboronation during silica gel chromatography. The pinacol ester mitigates this. The bulky tetramethyl groups provide steric shielding to the empty p-orbital of the boron atom, reducing its Lewis acidity and rendering the compound highly stable to ambient moisture and standard purification workflows[1].

  • The 1-Arylvinyl Core (

    
     Hybridization): 
    The 
    
    
    
    -boron substitution directly adjacent to the aryl ring creates a polarized double bond. This specific regiochemistry is highly prized because it serves as a direct precursor to 1,1-diarylethenes, which are notoriously difficult to synthesize stereoselectively via traditional Wittig olefinations.
  • The 3-Fluorophenyl Moiety: Fluorine is a classic bioisostere for hydrogen. By placing the fluorine at the meta (3-) position, chemists achieve three goals:

    • Metabolic Stability: It blocks cytochrome P450-mediated oxidation at the electron-rich meta position.

    • Steric Optimization: Unlike an ortho-fluorine, the meta-fluorine does not impose severe steric hindrance during the transmetalation step of cross-coupling reactions.

    • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) lowers the

      
       of adjacent protons and modulates the electron density of the vinyl group, making the eventual drug scaffold less susceptible to unwanted electrophilic attacks.
      

Synthesis Methodologies: Overcoming Regiochemical Bias

The synthesis of


-vinylboronates is mechanistically non-trivial. The standard hydroboration of terminal alkynes is governed by both steric and thermodynamic factors that overwhelmingly favor anti-Markovnikov addition, yielding linear 

-vinylboronates[2]. To access the branched

-isomer, the inherent regioselectivity must be inverted.

Synthesis A 3-Fluorophenylacetylene (Terminal Alkyne) C 2-[1-(3-fluorophenyl)vinyl]- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane A->C Markovnikov Hydroboration (Pd/Cu Catalyst, HBpin) B 1-Bromo-1-(3-fluorophenyl)ethene (Aryl Halide) B->C Miyaura Borylation (Pd Catalyst, B2pin2)

Caption: Synthesis pathways for 2-[1-(3-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Pathway A: Ligand-Controlled Markovnikov Hydroboration

To force the boron atom to the internal carbon, specific transition-metal catalysts (e.g., Pd, Cu, or Ru) paired with bulky, electron-rich ligands are required. For instance, palladium-catalyzed hydroborylation can be switched from


- to 

-selectivity simply by altering the ligand from a trialkylphosphine to an N-heterocyclic carbene (NHC)[3]. Recent advancements have also introduced metal-free divergent hydroboration pathways utilizing specific amide solvents and proton sources to achieve this Markovnikov selectivity[4].
Pathway B: Miyaura Borylation

An alternative, highly reliable route involves the synthesis of 1-bromo-1-(3-fluorophenyl)ethene followed by a palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron (


). While this requires an extra synthetic step to prepare the vinyl halide, it bypasses the regioselectivity issues entirely.
Quantitative Comparison of Synthesis Routes
ParameterMarkovnikov HydroborationMiyaura Borylation
Starting Material 3-Fluorophenylacetylene1-Bromo-1-(3-fluorophenyl)ethene
Boron Source Pinacolborane (HBpin)Bis(pinacolato)diboron (

)
Catalyst System Pd/Phosphine or Cu/NHC

/ KOAc
Regioselectivity High (Strictly Ligand-dependent)Absolute (Halide position dictates B)
Atom Economy 100% (Direct addition reaction)Lower (Loss of KBr and boron byproducts)
Primary Challenge Suppressing

-hydride elimination
Accessing the specific

-bromoalkene

Downstream Application: Suzuki-Miyaura Cross-Coupling

The primary application of 2-[1-(3-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This enables the modular assembly of 1-aryl-1-(3-fluorophenyl)ethenes, which can subsequently undergo asymmetric hydrogenation, cyclopropanation, or epoxidation to form complex 3D pharmacophores.

Suzuki A 1-(3-Fluorophenyl)vinylboronic acid pinacol ester D Transmetalation & Reductive Elimination A->D B Aryl Halide (Ar-X) B->D C Pd Catalyst + Base C->D E 1-Aryl-1-(3-fluorophenyl)ethene (1,1-Disubstituted Alkene) D->E

Caption: Suzuki-Miyaura cross-coupling workflow utilizing the alpha-vinylboronate ester.

Self-Validating Experimental Protocol: Suzuki-Miyaura Coupling

To ensure high scientific integrity and reproducibility, the following protocol details the coupling of 2-[1-(3-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with a generic aryl bromide. Every step is designed with built-in causality and validation checks.

Reagents & Stoichiometry
  • Vinylboronate: 2-[1-(3-fluorophenyl)vinyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 equiv)

  • Electrophile: Aryl Bromide (1.0 equiv)

  • Catalyst:

    
     (0.05 equiv, 5 mol%)
    
  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (4:1 v/v, 0.2 M)
    
Step-by-Step Methodology
  • Reaction Assembly (Inert Atmosphere):

    • Action: Charge an oven-dried Schlenk tube with the aryl bromide, vinylboronate,

      
      , and 
      
      
      
      .
    • Causality:

      
       is selected because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which significantly accelerates the rate-determining reductive elimination step. 
      
      
      
      is required to coordinate with the empty p-orbital of the boronate, forming a negatively charged, highly nucleophilic borate complex essential for transmetalation.
  • Rigorous Degassing (The Validation Checkpoint):

    • Action: Add the 1,4-Dioxane/

      
       solvent mixture. Subject the flask to three consecutive freeze-pump-thaw cycles, backfilling with ultra-high purity Argon.
      
    • Causality: Dissolved oxygen is lethal to the catalytic cycle.

      
       rapidly oxidizes the active 
      
      
      
      species into an inactive
      
      
      peroxo complex. Self-Validation: The reaction mixture should transition to a deep red/brown color upon heating; a rapid shift to black precipitate (Pd black) within the first 10 minutes indicates oxygen contamination and catalyst death.
  • Thermal Activation:

    • Action: Seal the Schlenk tube and heat the biphasic mixture to 80 °C in a pre-heated oil bath for 12 hours.

    • Causality: The biphasic solvent system requires elevated temperatures to ensure adequate mass transfer between the aqueous base and the organic-soluble reactants.

  • Reaction Monitoring:

    • Action: At 4 hours, pull a 10

      
       aliquot, dilute in LC-MS grade MeCN, and analyze via UPLC-MS.
      
    • Causality: Monitoring prevents over-reaction (which can lead to alkene isomerization or homocoupling). The disappearance of the aryl bromide mass peak validates the completion of the oxidative addition step.

  • Workup and Isolation:

    • Action: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and partition with brine. Extract the aqueous layer with EtOAc (3x). Dry the combined organic layers over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Causality: Brine is utilized instead of pure water to prevent emulsion formation and to aggressively pull the water-miscible 1,4-dioxane out of the organic phase, simplifying downstream chromatography.

  • Purification:

    • Action: Purify the crude residue via flash column chromatography (Silica gel, gradient elution: Hexanes to 5% EtOAc/Hexanes).

References

  • Benchchem. "4,4,5,5-Tetramethyl-1,3,2-dioxaborolane | 25015-63-8 | Benchchem." Benchchem,
  • Zhou, Min-Jie, et al. "Metal-Free Divergent Hydroboration/Multiboration of Terminal Alkynes via Markovnikov Pathway.
  • "Metal-catalyzed Markovnikov-type selective hydrofunctionalization of terminal alkynes.
  • "Pd-Catalyzed Hydroborylation of Alkynes: A Ligand Controlled Regioselectivity Switch for the Synthesis of α- or β-Vinylboronates.

Sources

An In-Depth Technical Guide to 3-Fluorophenyl Vinylboronic Acid Pinacol Ester: Synthesis, Characterization, and Application in Cross-Coupling Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Fluorophenyl vinylboronic acid pinacol ester is a versatile and increasingly important building block in modern organic synthesis. Its unique combination of a vinyl boronate moiety and a fluorinated phenyl ring makes it a highly valuable reagent for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This technical guide provides an in-depth exploration of this compound, covering its fundamental properties, robust synthetic methodologies, comprehensive analytical characterization, and its principal application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind experimental choices, offers validated protocols, and is grounded in authoritative scientific literature to support researchers, scientists, and drug development professionals in leveraging this reagent to its full potential.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is paramount for its effective use. 3-Fluorophenyl vinylboronic acid pinacol ester, a derivative of vinyl boronic acid, is designed for stability and reactivity. The pinacol ester group enhances the compound's bench stability compared to the corresponding free boronic acid, mitigating issues like protodeboronation and the formation of boroxine anhydrides.[1][2]

Chemical Structure and Identifiers
  • IUPAC Name: 2-((E)-2-(3-fluorophenyl)vinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Common Synonyms: 3-Fluorostyrylboronic acid pinacol ester, trans-2-(3-Fluorophenyl)vinylboronic acid pinacol ester

  • Molecular Formula: C₁₄H₁₈BFO₂

  • Molecular Weight: 248.10 g/mol

Physicochemical Data

The following table summarizes the key physicochemical properties of the title compound. These data are critical for reaction setup, purification, and safety considerations.

PropertyValueReference / Note
Molecular Weight 248.10 g/mol Calculated
Molecular Formula C₁₄H₁₈BFO₂-
Appearance Typically an off-white to tan solid or crystalline powder.[3]
Solubility Soluble in common organic solvents (THF, Dioxane, Toluene, CH₂Cl₂).Inferred from typical reaction conditions.
Stability More stable than the corresponding boronic acid; store under an inert atmosphere.[1][2]

Synthesis and Mechanistic Considerations

The synthesis of vinylboronic acid pinacol esters can be achieved through several established methods. For the title compound, a highly effective and common approach is the palladium-catalyzed Miyaura borylation of a corresponding vinyl halide. This method offers excellent control over stereochemistry, yielding the desired (E)-isomer.[4]

Retrosynthetic Analysis & Proposed Synthesis

A logical retrosynthetic disconnection points to 1-bromo-3-fluorobenzene and vinylboronic acid pinacol ester as readily available starting materials, coupled via a Mizoroki-Heck reaction, or alternatively, from 3-fluoro-1-vinylbenzene via a borylation reaction. A more direct and often preferred industrial route involves the coupling of 1-bromo-3-fluorostyrene with bis(pinacolato)diboron (B₂pin₂).

G cluster_0 Miyaura Borylation product 3-Fluorophenyl Vinylboronic Acid Pinacol Ester start1 1-Bromo-3-fluorostyrene catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) start1->catalyst start2 Bis(pinacolato)diboron (B₂pin₂) start2->catalyst catalyst->product

Caption: Proposed synthetic route via Miyaura Borylation.

Recommended Synthetic Protocol: Miyaura Borylation

This protocol is designed to be self-validating by providing clear endpoints and characterization steps. The choice of catalyst and base is critical for efficient turnover and suppression of side reactions.[4]

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-bromo-3-fluorostyrene (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (KOAc) (3.0 eq).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen. This cycle should be repeated three times to ensure an oxygen-free environment, which is crucial to prevent the deactivation of the palladium catalyst.

  • Solvent and Catalyst Addition: Add anhydrous 1,4-dioxane via cannula. Degas the resulting suspension by bubbling argon through it for 15 minutes. Subsequently, add the palladium catalyst, such as Pd(dppf)Cl₂ (0.03 eq), under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. The progress can be monitored by thin-layer chromatography (TLC) or GC-MS by taking aliquots.

  • Workup: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-fluorophenyl vinylboronic acid pinacol ester.

  • Causality Insight: Potassium acetate (KOAc) is used as a mild base. Its role is crucial as stronger bases could promote undesired side reactions, including the Suzuki-Miyaura homocoupling of the product. The dppf ligand on the palladium catalyst provides the necessary stability and electronic properties for an efficient catalytic cycle.[4]

Analytical Characterization and Quality Control

Rigorous characterization is essential to confirm the identity, purity, and stability of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.

Spectroscopic Analysis
  • ¹H NMR (Nuclear Magnetic Resonance): Provides structural confirmation. Expected signals include doublets for the vinyl protons (with a large coupling constant, J ≈ 18 Hz, confirming the trans geometry), aromatic protons in the 3-fluorophenyl region, and a characteristic singlet for the 12 methyl protons of the pinacol group.[5]

  • ¹³C NMR: Confirms the carbon skeleton.

  • ¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atom.

  • ¹¹B NMR: A broad singlet around δ 30-35 ppm is characteristic of a tricoordinate boronate ester.[5]

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Will show characteristic peaks for C=C (alkene and aromatic), C-F, and B-O bonds.

Chromatographic Purity Assessment
  • GC-MS (Gas Chromatography-Mass Spectrometry): Confirms the molecular weight of the compound and assesses its purity.

  • RP-HPLC (Reversed-Phase High-Performance Liquid Chromatography): Can be used to determine purity, although care must be taken as pinacol boronates can sometimes hydrolyze on the column depending on the mobile phase conditions.

G cluster_QC Quality Control Checks start Synthesized Crude Product purification Column Chromatography start->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) purification->nmr gcms GC-MS Analysis purification->gcms hplc RP-HPLC (optional) purification->hplc final_product Pure Product (>97% Purity) nmr->final_product gcms->final_product hplc->final_product

Caption: Standard workflow for purification and quality control.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of 3-fluorophenyl vinylboronic acid pinacol ester is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most powerful methods for forming carbon-carbon bonds.[1]

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)L₂-R OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-R (Coupled Product) Trans->Product Forms Product ArX Ar-X (Aryl Halide) ArX->OxAdd Boronate R-B(pin) (Vinylboronate) Boronate->Trans Base Base (e.g., Cs₂CO₃) Base->Trans Activates Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Palladium-Catalyzed Cross-Coupling

This protocol provides a robust starting point for coupling the title reagent with a generic aryl bromide.

  • Reaction Setup: In a vial, combine the aryl bromide (1.0 eq), 3-fluorophenyl vinylboronic acid pinacol ester (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.5 eq).

  • Inert Atmosphere: Seal the vial and establish an inert atmosphere as described in the synthesis protocol.

  • Solvent and Catalyst: Add a solvent system, often a mixture like 1,4-dioxane and water (e.g., 4:1 ratio).[6] Degas the mixture before adding the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq). The presence of water can be beneficial for the hydrolysis of the pinacol ester to the more reactive boronic acid in situ.

  • Reaction: Heat the mixture to 80-100 °C for 4-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: After completion, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography to isolate the coupled product.

  • Expertise & Causality: The choice of a strong base like Cs₂CO₃ is often necessary to facilitate the transmetalation step, which is frequently the rate-limiting step of the cycle. The phosphine ligands on the palladium catalyst are not merely spectators; they modulate the catalyst's reactivity and stability, and their selection can dramatically impact reaction outcomes.[6]

Handling, Storage, and Safety

Organoboron compounds require careful handling to maintain their integrity and ensure laboratory safety.[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves.

  • Skin Protection: A lab coat should be worn. Handle in a well-ventilated area or a chemical fume hood.[7]

Storage and Stability
  • Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen) to prevent hydrolysis and oxidation.[2]

  • Temperature: Refrigeration (-20°C to 4°C) is recommended for long-term storage to minimize degradation.[8][9]

  • Container: Use well-sealed containers with PTFE-lined caps.[2]

Hazard Summary

While a specific safety data sheet for the title compound is not universally available, data from analogous compounds suggest the following hazards.

Hazard TypeGHS PictogramHazard StatementPrecautionary Statements
Health GHS07 (Exclamation Mark)H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical (Varies)May be a combustible solid.Keep away from heat and ignition sources.

This table is representative and based on similar chemical structures. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.[8][10]

Conclusion and Future Outlook

3-Fluorophenyl vinylboronic acid pinacol ester stands out as a robust and versatile reagent for synthetic chemists. Its enhanced stability over free boronic acids, coupled with its predictable reactivity in the Suzuki-Miyaura reaction, makes it an indispensable tool for constructing complex molecules containing the fluorostyrene motif. The presence of the fluorine atom is particularly significant for drug development professionals, as fluorine substitution can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. As synthetic methodologies continue to advance, the applications for this and related building blocks in creating novel pharmaceuticals, agrochemicals, and advanced materials are set to expand even further.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved March 7, 2026, from [Link]

  • Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved March 7, 2026, from [Link]

  • Boron Molecular. (n.d.). 4-CYANO-3-FLUOROPHENYLBORONIC ACID PINACOL ESTER. Retrieved March 7, 2026, from [Link]

  • Boron Molecular. (n.d.). (3-Amino-2-fluorophenyl)boronic acid pinacol ester. Retrieved March 7, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura reaction of aryl halides with boronic acids and pinacol esters. Retrieved March 7, 2026, from [Link]

  • Horticentre. (2021). Organibor Safety Data Sheet. Retrieved March 7, 2026, from [Link]

  • Fleckenstein, C. A., & Plenio, H. (2010). Cross coupling in water: Suzuki–Miyaura vinylation and difluorovinylation of arylboronic acids. Green Chemistry, 12(9), 1677-1685. Retrieved from [Link]

  • ResearchGate. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. Retrieved March 7, 2026, from [Link]

  • The Organic Chemistry Tutor. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]

  • Ribeiro Morais, S., et al. (2013). Radiosynthesis and in vivo evaluation of a 18F-labelled styryl-benzoxazole derivative for β-amyloid targeting. Nuclear Medicine and Biology, 40(5), 615-621.
  • Preshlock, S., et al. (2016). Multi-patient dose synthesis of [18F]Flumazenil via a copper-mediated 18F-fluorination. EJNMMI Radiopharmacy and Chemistry, 1(1), 11.
  • U.S. Borax. (2025). Borate handling and storage. Retrieved March 7, 2026, from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved March 7, 2026, from [Link]

  • MDPI. (2023). Synthesis and Reactivity of Fluorinated Dithiocarboxylates to Prepare Thioamides—Effective Access to a 4-Styrenylthioamide-Cinchona Alkaloid Monomer. Retrieved March 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis of 18F-labelled 2-(4'-fluorophenyl)-1,3-benzothiazole and evaluation as amyloid imaging agent in comparison with [11C]PIB. Retrieved March 7, 2026, from [Link]

  • PLOS One. (2009). Novel Transthyretin Amyloid Fibril Formation Inhibitors: Synthesis, Biological Evaluation, and X-Ray Structural Analysis. Retrieved March 7, 2026, from [Link]

Sources

Technical Guide: Properties and Synthesis of Fluorinated Vinylboronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated vinylboronic acid pinacol esters (fluoro-VBEs) represent a highly specialized class of organoboron reagents that bridge the gap between organofluorine chemistry and transition-metal-catalyzed cross-coupling. Compounds such as 1-(trifluoromethyl)vinylboronic acid pinacol ester (CAS: 1055881-27-0) have emerged as critical building blocks in medicinal chemistry and materials science[1]. The strategic incorporation of fluorine or trifluoromethyl groups onto a vinylboronate scaffold yields exceptional bioisosteres for amide bonds, enhancing molecular lipophilicity, metabolic stability, and target specificity[1][2].

This technical guide provides an in-depth analysis of the structural properties, mechanistic synthesis pathways, and self-validating experimental protocols required to successfully generate and utilize these advanced intermediates.

Structural and Electronic Properties

The utility of fluorinated VBEs stems from the synergistic effects of their three distinct structural components: the vinyl core, the fluorinated moiety, and the pinacol ester.

  • Electronic Modulation via Fluorine: The strong electron-withdrawing nature of fluorine (and particularly the

    
     group) significantly depletes the electron density of the adjacent 
    
    
    
    -system. This electronic deficiency alters the kinetics of downstream transformations, often requiring highly active, electron-rich palladium or copper catalysts to facilitate oxidative addition and migratory insertion during cross-coupling[1].
  • Lipophilicity and Bioisosterism: The incorporation of a trifluoromethyl group dramatically increases the partition coefficient (LogP) of the resulting scaffolds. In drug development, fluoroalkenes synthesized from these boronates serve as non-hydrolyzable, conformationally restricted mimics of peptide bonds[2].

  • Thermodynamic Stability of the Pinacol Ester: Unlike free boronic acids, which are prone to protodeboronation and oligomerization (forming boroxines), the pinacol ester (Bpin) provides immense steric shielding around the empty p-orbital of the boron atom. This prevents premature degradation, allows for long-term storage under ambient conditions, and facilitates straightforward purification via standard silica gel chromatography[1][3].

Mechanistic Pathways: Defluoroborylation

Historically, the borylation of fluorinated olefins was a synthetic challenge. Early methods relied on rhodium-catalyzed hydroboration of highly toxic hexafluoropropene[4]. However, modern synthesis relies on the Copper-Catalyzed Regioselective Monodefluoroborylation of gem-difluoroalkenes, a breakthrough methodology that exclusively yields the thermodynamically less favored (Z)-isomer[4][5].

The Causality of the Catalytic Cycle

The synthesis is driven by a finely tuned


 catalytic cycle. The active catalyst, an 

species, undergoes transmetalation with bis(pinacolato)diboron (

) to form a highly nucleophilic boryl-copper intermediate (

)[4][6].

The choice of ligand is not arbitrary; Xantphos is strictly required. Its wide bite angle enforces a specific steric geometry that stabilizes the bulky


 complex during the regioselective migratory insertion into the electron-deficient gem-difluoroalkene[4]. Following insertion, the intermediate undergoes a stereospecific 

-fluoride elimination. The anti-periplanar requirement of this elimination dictates the exclusive formation of the (Z)-fluorinated alkenylboronic acid pinacol ester[4][5].

Mechanism LCuOtBu LCu-OtBu (Active Catalyst) LCuBpin LCu-Bpin (Boryl Copper) LCuOtBu->LCuBpin B2pin2 - tBuOBpin Insertion Migratory Insertion Intermediate LCuBpin->Insertion gem-Difluoroalkene LCuF LCu-F (Copper Fluoride) Insertion->LCuF β-Fluoride Elimination Product (Z)-Fluoro-VBE (Product) Insertion->Product Release LCuF->LCuOtBu NaOtBu - NaF

Catalytic cycle of Cu-catalyzed defluoroborylation of gem-difluoroalkenes.

Quantitative Optimization Data

To demonstrate the strict dependency of this reaction on the specific ligand and base, the following table summarizes the optimization data for the borylation of 1-(2,2-difluorovinyl)-4-methoxybenzene[4]. Deviation from the optimal conditions results in catalytic failure due to either poor transmetalation or failure to stabilize the migratory insertion transition state.

| Entry | Copper Source | Ligand | Base | Solvent | Yield (%) | Z:E Ratio | | :--- | :--- | :--- | :--- | :--- | :--- | | 1 (Optimal) | CuI (10 mol%) | Xantphos (10 mol%) | NaOtBu | THF | 81 | >99:1 | | 2 | CuI (10 mol%) | PPh


 (20 mol%) | NaOtBu | THF | Trace | N/A |
| 3 | CuI (10 mol%) | Xantphos (10 mol%) | K

CO

| THF | < 10 | N/A | | 4 | None | Xantphos (10 mol%) | NaOtBu | THF | 0 | N/A |

Experimental Protocol: Synthesis of (Z)-Fluoro-VBEs

This protocol details the synthesis of (Z)-1-fluoro-2-arylvinylboronic acid pinacol esters via Cu-catalyzed defluoroborylation[4][5]. It is designed as a self-validating system; visual cues and specific analytical checkpoints ensure the integrity of the highly sensitive


 intermediate.
Reagents & Materials
  • gem-Difluoroalkene substrate (1.0 mmol)

  • Bis(pinacolato)diboron (

    
    ) (1.2 mmol)
    
  • Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)

  • Xantphos (0.1 mmol, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5.0 mL)

Step-by-Step Methodology
  • Preparation of the Catalytic Complex: In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with CuI (19.0 mg), Xantphos (57.8 mg), NaOtBu (144.1 mg), and

    
     (304.7 mg).
    
    • Causality: Conducting this step in a glovebox is critical. The

      
       species is highly susceptible to aerobic oxidation, which rapidly induces the homocoupling of 
      
      
      
      , consuming the boron source and killing the catalyst.
  • Solvent Addition and Degassing: Seal the Schlenk tube, remove it from the glovebox, and connect it to a dual-manifold Schlenk line. Add anhydrous THF (5.0 mL) via a gas-tight syringe. The solution will typically adopt a deep red/brown hue, indicative of the active

    
     complex formation.
    
  • Substrate Addition: Inject the gem-difluoroalkene (1.0 mmol) dropwise into the vigorously stirring mixture at room temperature (25 °C).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12 hours.

    • Self-Validation Checkpoint: Withdraw a 10

      
      L aliquot under positive argon pressure, quench with wet ethyl acetate, and analyze via GC-MS. The disappearance of the gem-difluoroalkene mass peak and the appearance of the corresponding (Z)-fluoro-VBE mass confirms successful conversion.
      
  • Quenching and Extraction: Once complete, open the flask to air to deactivate the catalyst. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove insoluble copper salts and NaF byproducts. Wash the Celite pad with an additional 10 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (Eluent: Hexanes/Ethyl Acetate, typically 20:1 to 10:1 gradient).

    • Note: The pinacol ester provides sufficient steric bulk to prevent degradation on silica, allowing for the isolation of the pure (Z)-isomer as a stable solid or oil[5].

Downstream Applications

Once isolated, fluorinated VBEs are exceptionally versatile. Their primary application lies in the Suzuki-Miyaura cross-coupling reaction. By reacting the (Z)-fluoro-VBE with aryl halides in the presence of a Pd(0) catalyst and a mild base, researchers can stereospecifically generate highly substituted fluoroalkenes, fluorodienes, and fluorostyrenes[2][3]. The robust nature of the C-B bond also allows for direct conversion into C-O, C-N, and C-halogen bonds, making these esters indispensable modular hubs in modern synthetic chemistry[3].

References

  • CAS 1055881-27-0: 1-(Trifluoromethyl)vinylboronic acid pinacol ester - CymitQuimica. cymitquimica.com. Available at:[1]

  • Cu-Catalyzed Stereoselective Borylation of gem-Difluoroalkenes with B2pin2 | Organic Letters. acs.org. Available at:[5]

  • Cu-Catalyzed Stereoselective Borylation of gem-Difluoroalkenes with B2pin2 - ACS Publications. acs.org. Available at:[4]

  • Copper-Catalyzed Regioselective Monodefluoroborylation of Polyfluoroalkenes en Route to Diverse Fluoroalkenes | Journal of the American Chemical Society. acs.org. Available at:[2]

  • Recent Advances in the Construction of Fluorinated Organoboron Compounds | JACS Au. acs.org. Available at:[3]

  • Inorganometallics (Transition Metal–Metalloid Complexes) and Catalysis - PMC. nih.gov. Available at:[6]

Sources

Technical Guide: Solubility & Handling of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

[1]

Executive Summary & Critical Identification

This guide details the solubility profile, handling protocols, and reaction media suitability for 1-(3-Fluorophenyl)vinylboronic acid pinacol ester , a specialized organoboron intermediate used primarily in Suzuki-Miyaura cross-coupling reactions to introduce a 1-(3-fluorophenyl)vinyl moiety.[1]

⚠️ Critical Identification Note (CAS Mismatch Alert)

Database analysis reveals a discrepancy in the identifiers often associated with this compound class. You must verify your material before proceeding.[1]

Identifier TypeValueStatus
Chemical Name 1-(3-Fluorophenyl)vinylboronic acid pinacol ester Target Compound
Correct CAS 1239700-55-0 Verified Match
Conflicting CAS870238-36-1Mismatch (Belongs to 5-Chloro-2-formylphenylboronic acid)

Guidance: If your vial is labeled with CAS 870238-36-1, confirm the structure via 1H NMR.[1] This guide focuses strictly on the vinylboronic ester (CAS 1239700-55-0).[1]

Physicochemical Profile

Understanding the structural drivers of solubility is essential for selecting the correct solvent system.[1]

  • Molecular Formula: C₁₄H₁₈BFO₂[1]

  • Molecular Weight: 248.10 g/mol [1][2]

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity and crystal packing).[1]

  • Lipophilicity (LogP): Estimated ~3.5–4.[1]0. The pinacol mask and fluorophenyl ring render this molecule highly lipophilic.[1]

  • Structural Features:

    • Pinacol Moiety: Masks the polar boronic acid, significantly increasing solubility in non-polar organic solvents and preventing trimerization (boroxine formation).[1]

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      -Vinyl Substitution:  The geminal arrangement of the boron and aryl group creates steric bulk, which does not significantly impact solubility but does dictate the need for specific catalytic systems (high-activity Pd catalysts).
      

Solubility Landscape

The pinacol ester group dictates a solubility profile distinct from free boronic acids.[1] This compound exhibits excellent solubility in aprotic organic solvents but is virtually insoluble in water.[1]

Solvent Compatibility Table[1]
Solvent ClassSpecific SolventSolubility RatingApplication Notes
Ethers THF, 2-MeTHF Excellent Preferred. Standard solvent for dissolution and Suzuki couplings.
1,4-Dioxane Excellent High boiling point allows for elevated reaction temperatures (80–100°C).[1]
Chlorinated DCM, Chloroform Excellent Ideal for transfers, workups, and NMR analysis.[1]
Aromatic Toluene Good Useful for non-polar reaction conditions; often used in biphasic systems.[1]
Polar Aprotic DMF, DMAc, DMSO High Excellent solubilizer, but high boiling point makes removal difficult.[1]
Protic Methanol, Ethanol Moderate Caution: Soluble, but risk of transesterification or solvolysis over prolonged periods.[1]
Alkanes Hexanes, Pentane Low/Variable Often acts as an anti-solvent for recrystallization.[1]
Aqueous Water Insoluble Requires a co-solvent (e.g., THF/Water) or surfactant for aqueous reactions.[1]
Mechanistic Insight: The "Pinacol Effect"

Free boronic acids (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

11

Visualizing the Decision Process

The following diagram outlines the logical flow for solvent selection based on the intended experimental outcome (Reaction vs. Analysis vs. Storage).

SolubilityLogicStart1-(3-Fluorophenyl)vinylboronic acid pinacol esterIntentIntended Application?Start->IntentCouplingSuzuki-MiyauraCouplingIntent->CouplingSynthesisAnalysisAnalysis(NMR/LCMS)Intent->AnalysisQCPurificationPurification/StorageIntent->PurificationIsolationTHFTHF or Dioxane(High Solubility, Inert)Coupling->THFStandardDCMCDCl3 or DCM(Excellent Solubility)Analysis->DCMStandardHexaneHexane/Pentane(Anti-solvent)Purification->HexanePrecipitationResult1Result1THF->Result1Compatible withaqueous baseResult2Result2DCM->Result2Avoid forreaction (poison)

Caption: Decision tree for solvent selection based on experimental intent.

Experimental Protocols

Protocol A: Preparation of a 0.5 M Stock Solution

Objective: Create a stable stock solution for iterative use in screening.

  • Calculations:

    • Target Concentration: 0.5 M

    • Volume: 10 mL[1]

    • Required Mass: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      
      
  • Solvent Choice: Anhydrous THF or 2-MeTHF (stabilized with BHT is acceptable).[1]

  • Procedure:

    • Weigh 1.24 g of the pinacol ester into a 20 mL scintillation vial.

    • Add approx. 6 mL of anhydrous THF.

    • Vortex or sonicate for 30 seconds.[1] The solid/oil should dissolve rapidly at room temperature.[1]

    • Dilute to exactly 10 mL with THF.

    • Storage: Flush with Nitrogen/Argon and store at -20°C. Stable for >3 months if kept dry.

Protocol B: Optimized Suzuki-Miyaura Coupling Conditions

Context: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • Reagents:

    • 1-(3-Fluorophenyl)vinylboronic acid pinacol ester (1.2 equiv)[1]

    • Aryl Halide (1.0 equiv)[1]

    • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (3-5 mol%) or Pd-PEPPSI-IPr (for difficult substrates).
      
    • Base: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       (2.0 equiv) or 
      
      
      .
  • Solvent System: 1,4-Dioxane / Water (4:1 ratio).[1]

  • Procedure:

    • Dissolve the boronic ester and aryl halide in 1,4-Dioxane (0.2 M concentration relative to halide).

    • Add the aqueous base solution.[1]

    • Degas the mixture (sparge with Argon for 5 mins).

    • Add the Pd catalyst.[1][3]

    • Heat to 80–90°C for 4–12 hours.

    • Note: The pinacol ester hydrolyzes in situ to the active boronic acid species under these basic conditions, facilitating transmetalation.[1]

Stability & Troubleshooting

Hydrolytic Instability

While pinacol esters are more stable than free acids, they are not immune to hydrolysis .[1]

  • Risk Factor: Long-term exposure to moisture, especially in the presence of silica gel (acidic) or bases.[1]

  • Observation: TLC showing a baseline streak or LCMS showing a mass corresponding to the free acid (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Mitigation: Store neat at -20°C. Do not store in methanol or wet solvents.[1]

Deborylation (Protodeboronation)

Vinyl boronates, particularly ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

  • Mechanism: Base-catalyzed attack on boron followed by protonolysis of the C-B bond.[1]

  • Prevention: If deborylation is observed (formation of styrene byproduct), switch to a milder base (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and reduce reaction temperature.
    

References

  • Chemical Identity Verification

    • Source: Alfa Chemistry / PubChem.[1]

    • Data: CAS 1239700-55-0 corresponds to 1-(3-Fluorophenyl)vinylboronic acid pinacol ester.[1]

    • URL:[1]

  • Solubility of Boronic Esters

    • Source: Leszczyński, P. et al. "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents."[1][4] Journal of Solution Chemistry, 2020.[1]

    • Relevance: Establishes the high solubility of pinacol esters in chloroform and ethers compared to free acids.[1]

    • URL:[Link]

  • Suzuki-Miyaura Coupling of Vinyl Boronates

    • Source: Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995.[1]

    • Relevance: Foundational text on solvent systems (THF/Water, Dioxane) for vinyl boronate coupling.[1][5]

    • URL:[Link][1]

  • Alpha-Vinyl Boronate Reactivity

    • Source: Molander, G. A. et al. "Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates."[1] Journal of Organic Chemistry, 2002.[1][3]

    • Relevance: Discusses steric challenges of -substituted vinyl boron species.
    • URL:[Link][1]

Technical Whitepaper: Reactivity Dynamics of 1-(Fluorophenyl)vinylboronic Esters in Cross-Coupling Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced fluorinated pharmacophores, the Suzuki-Miyaura cross-coupling of alpha-arylvinylboronic esters is a critical transformation. However, seemingly minor structural variations—such as the positional isomerism of a fluorine atom on the aryl ring—can drastically alter the reactivity, stability, and overall yield of the coupling process.

As a Senior Application Scientist, I frequently observe that the transition from 1-(4-fluorophenyl)vinylboronic acid pinacol ester to its meta-substituted counterpart, 1-(3-fluorophenyl)vinylboronic acid pinacol ester , introduces severe synthetic bottlenecks if the underlying electronic effects are not respected. This whitepaper provides an in-depth mechanistic analysis of these two building blocks, outlining the causality behind their divergent behaviors and providing a field-proven, self-validating protocol to master their reactivity.

Structural and Electronic Fundamentals

The core difference between these two vinylboronic esters lies in how the fluorine atom's electronic effects propagate through the aromatic ring to the vinylic carbon attached to the boron center. Fluorine possesses a strong inductive electron-withdrawing effect (


) and a resonance electron-donating effect (

).
  • 1-(4-Fluorophenyl)vinyl Bpin (Para-substitution): At the para position, the

    
     effect partially offsets the strong 
    
    
    
    effect at the ipso carbon (C1 of the vinyl group). Consequently, the 4-fluorophenyl group is only mildly electron-withdrawing.
  • 1-(3-Fluorophenyl)vinyl Bpin (Meta-substitution): At the meta position, resonance delocalization cannot reach the ipso carbon. The vinylic carbon experiences the full, unmitigated

    
     pull of the fluorine atom, making the 3-fluorophenyl group strongly electron-withdrawing.
    

ElectronicEffects cluster_0 1-(3-Fluorophenyl)vinyl Bpin cluster_1 1-(4-Fluorophenyl)vinyl Bpin F3 3-Fluoro (Meta) V3 Vinyl-Bpin Core F3->V3 Strong -I (Inductive) No +R (Resonance) Trans3 High Lewis Acidity Slower Transmetalation High Protodeboronation V3->Trans3 Impact F4 4-Fluoro (Para) V4 Vinyl-Bpin Core F4->V4 -I (Inductive) +R (Resonance) Trans4 Moderate Lewis Acidity Faster Transmetalation Lower Protodeboronation V4->Trans4 Impact

Logical relationship of electronic effects on vinylboronic ester reactivity.

Mechanistic Divergence in Suzuki-Miyaura Couplings

The electronic disparities outlined above dictate the success or failure of the Suzuki-Miyaura cross-coupling through two competing mechanistic pathways: Transmetalation and Protodeboronation .

The Transmetalation Dichotomy

During the catalytic cycle, the boronic ester must form a negatively charged "ate" complex (boronate) with the base before transferring its organic fragment to the Palladium(II) center .

  • Boronate Formation: The strong

    
     effect of the 3-fluoro analog increases the Lewis acidity of the boron atom, making the formation of the boronate complex thermodynamically favorable compared to the 4-fluoro analog.
    
  • Migratory Insertion: However, the actual transmetalation step acts as a nucleophilic attack of the vinylic carbon onto the Pd center. Because the 3-fluorophenyl group drastically reduces the electron density (nucleophilicity) of the alpha-carbon, transmetalation is significantly slower for the 3-fluoro derivative .

The Threat of Protodeboronation

Protodeboronation—the hydrolytic cleavage of the C–B bond to yield a des-boronated alkene—is the primary failure mode for electron-deficient boronic esters. The transition state of this degradation pathway involves substantial carbanionic character at the ipso-carbon. Because the 3-fluorophenyl group strongly stabilizes this developing negative charge, the 1-(3-fluorophenyl)vinylboronic ester degrades much faster under basic conditions than the 4-fluoro variant .

Comparative Reactivity Profile

To aid in experimental design, the quantitative and qualitative differences between the two isomers are summarized below.

Property1-(3-fluorophenyl)vinyl Bpin1-(4-fluorophenyl)vinyl Bpin
Fluorine Position Meta (C3)Para (C4)
Dominant Electronic Effect Strong Inductive (

)
Inductive (

) offset by Resonance (

)
Boron Lewis Acidity HighModerate
Relative Transmetalation Rate Slower (Reduced nucleophilicity)Faster (Higher nucleophilicity)
Protodeboronation Risk Critical (Stabilized carbanion)Low to Moderate
Optimal Cross-Coupling Temp Mild (20–40 °C)Standard (60–80 °C)
Preferred Base System Anhydrous (e.g.,

)
Aqueous or Anhydrous (e.g.,

)

Optimized Experimental Methodology

To successfully couple the highly sensitive 1-(3-fluorophenyl)vinylboronic ester without losing the starting material to protodeboronation, the reaction must be kinetically tuned. The following protocol utilizes a Buchwald precatalyst to rapidly generate the active


 species, allowing the reaction to proceed at room temperature before degradation can occur .
Self-Validating Protocol: Mild Suzuki-Miyaura Coupling

Objective: Couple 1-(3-fluorophenyl)vinylboronic acid pinacol ester with an aryl bromide.

Step-by-Step Methodology:

  • Preparation (Glovebox/Schlenk Line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the Aryl Bromide (1.0 equiv), 1-(3-fluorophenyl)vinylboronic acid pinacol ester (1.2 equiv), and 1,3,5-trimethoxybenzene (0.2 equiv, Internal Standard).

    • Causality: The internal standard creates a self-validating system. By taking an initial quantitative NMR or LCMS aliquot, you can accurately track mass balance to determine if unreacted boronic ester was consumed by product formation or lost to protodeboronation.

  • Catalyst & Base Loading: Add XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%) and anhydrous

    
     (2.0 equiv).
    
    • Causality: XPhos Pd G3 generates the active

      
       catalyst almost instantaneously at room temperature. Anhydrous 
      
      
      
      is chosen because aqueous hydroxide ions aggressively attack the Lewis acidic boron, accelerating protodeboronation.
  • Solvent Addition: Evacuate and backfill the flask with Nitrogen (3x). Inject anhydrous, degassed THF (0.2 M concentration) via syringe.

  • Reaction Execution: Stir the reaction vigorously at 25 °C to 40 °C for 2–4 hours.

    • Causality: Traditional Suzuki couplings run at 80 °C, which would rapidly destroy the 3-fluoro derivative. The highly active precatalyst compensates for the lower temperature, kinetically favoring transmetalation over thermal degradation.

  • Monitoring & Quenching: Monitor via TLC/LCMS. Once the aryl bromide is consumed, quench the reaction by filtering the mixture through a short pad of Celite, eluting with Ethyl Acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the cross-coupled product.

Workflow Step1 1. Reagent Prep (Inert Atmosphere) Step2 2. Precatalyst Activation (e.g., XPhos Pd G3) Step1->Step2 Prevents oxidation Step3 3. Base Addition (Anhydrous K3PO4) Step2->Step3 Rapid Pd(0) generation Step4 4. Cross-Coupling (20-40 °C, TLC monitoring) Step3->Step4 Boronate formation Step5 5. Quench & Extract (Aqueous Workup) Step4->Step5 Self-validating conversion Step6 6. Purification (Flash Chromatography) Step5->Step6 Isolate target product

Optimized Suzuki-Miyaura workflow for unstable boronic esters.

References

  • Selection of boron reagents for Suzuki–Miyaura coupling Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction National Institutes of Health (NIH) / PMC URL:[Link]

  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids Journal of the American Chemical Society (JACS) URL:[Link]

The Stability of 1-Arylvinylboronic Acid Pinacol Esters in Air: Mechanisms, Degradation Pathways, and Best Practices

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Structural Dynamics & The "Bench-Stable" Myth

In modern cross-coupling and synthetic organic chemistry, pinacol boronic esters (Bpin) are widely celebrated for their robust "bench stability" compared to their free boronic acid counterparts[1]. The pinacol ligand mitigates the Lewis acidity of the boron atom via


 back-donation from the oxygen lone pairs, creating a thermodynamic sink that resists rapid hydrolysis[1].

However, when this Bpin group is attached to a 1-arylvinyl framework (yielding


-arylvinylboronates, such as 1-phenylvinylboronic acid pinacol ester), the stability paradigm shifts dramatically[2]. The cross-conjugated nature of the 1-arylvinyl system introduces unique vulnerabilities. While the Bpin group protects the boron center, the electron-rich, styrene-like double bond activated by the 

-aryl group becomes a hotspot for air-induced degradation. Treating these specific substrates as indefinitely "bench-stable" in atmospheric conditions leads to compromised yields, irreproducible kinetics, and complex purification bottlenecks.

Mechanistic Pathways of Air-Induced Degradation

Air is not a passive environment; it is a reactive cocktail of triplet oxygen (


), ambient moisture, and photo-irradiation. When 1-arylvinylboronic acid pinacol esters are exposed to air, they undergo three primary degradation pathways. Understanding the causality behind these pathways is essential for designing effective handling protocols.
Radical-Initiated Polymerization

The most insidious degradation pathway for 1-arylvinylboronates is autopolymerization. Structurally analogous to


-methylstyrene, these compounds possess a conjugated 

-system that stabilizes carbon-centered radicals[3]. Ambient

can act as a diradical initiator. Once a radical is generated at the

-carbon, the

-aryl group provides benzylic stabilization to the propagating species. Recent studies on demonstrate that vinylboronic acid pinacol esters are highly active monomers in radical polymerizations[3][4]. Left in air and light, a pristine liquid or crystalline

-arylvinylboronate will slowly convert into an intractable, viscous poly(vinylboronate) oligomer.
Autoxidation and C-B Bond Cleavage

While alkyl-Bpin esters are relatively resistant to oxidation without transition metals, the activated C(sp


)-B bond in 1-arylvinylboronates is susceptible to slow autoxidation. Oxygen can insert into the C-B bond via a radical mechanism, or epoxidize the electron-rich double bond. This ultimately leads to the cleavage of the carbon-boron bond, yielding acetophenone derivatives and boric acid/pinacol byproducts.
Moisture-Assisted Protodeboronation

Protodeboronation typically requires aggressive conditions (e.g., transition metal catalysis or strong acids/bases)[5][6]. However, the 1-arylvinyl system is uniquely vulnerable to moisture-driven protodeboronation over extended periods. The


-aryl group stabilizes the developing negative charge in the transition state during hydrolytic cleavage. The thermodynamic driving force is the formation of a highly stable styrene derivative[5].

Degradation Start 1-Arylvinylboronic Acid Pinacol Ester O2 Air Exposure (O2, H2O, Light) Start->O2 exposed to Poly Radical Polymerization (Poly-vinylboronates) O2->Poly O2 diradical initiation Ox Autoxidation (Acetophenone + Borates) O2->Ox Peroxide intermediate Proto Protodeboronation (Styrene Derivatives) O2->Proto H2O hydrolysis

Fig 1: Primary air-induced degradation pathways of 1-arylvinylboronic acid pinacol esters.

Quantitative Assessment of Stability

To effectively manage these compounds, researchers must transition from qualitative assumptions to quantitative tracking. Table 1 summarizes the comparative stability of various boron moieties, highlighting why 1-arylvinyl Bpin esters require specialized care. Table 2 provides the diagnostic NMR shifts required to self-validate the integrity of your starting material before committing to a complex synthesis.

Table 1: Comparative Stability of Boron Moieties in Air
Compound ClassHydrolytic StabilityOxidative StabilityPolymerization RiskRecommended Storage
Arylboronic Acids (B(OH)

)
Low (Trimerizes)ModerateNoneBenchtop (Short term)
Alkyl-Bpin EstersHighHighNoneBenchtop / 4°C
Unsubstituted Vinyl-BpinHighModerateHigh-20°C, Inert Gas
1-Arylvinyl-Bpin Moderate Low-Moderate Very High -20°C, Argon, Dark
Table 2: Diagnostic NMR Shifts for Degradation Monitoring (in CDCl )
Species

H NMR Indicator (ppm)

B NMR Indicator (ppm)
Causality / Note
Intact 1-Arylvinyl-Bpin ~5.8 - 6.2 (d, 2H, vinyl)~30.0 (broad singlet)Standard conjugated C(sp

)-Bpin shift.
Polymerized Byproduct ~1.5 - 2.5 (broad multiplet)~33.0 (broadened)Loss of vinyl protons; backbone formation.
Acetophenone (Oxidation) ~2.6 (s, 3H, methyl)~22.0 (cleaved borate)C-B cleavage yields the methyl ketone.
Styrene (Protodeboronation) ~5.2, 5.7, 6.7 (dd, vinyl)N/A (Boron lost)Characteristic terminal alkene splitting.

Self-Validating Experimental Protocols

Scientific integrity demands that every workflow contains internal feedback loops. Do not assume purity based on a vendor's Certificate of Analysis if the bottle has been opened to air. The following protocols are designed as self-validating systems.

Protocol A: Strict Inert Storage and Handling

Causality: Argon is denser than air and nitrogen, providing a superior "blanket" over the liquid/solid interface to physically exclude


 and moisture, thereby kinetically suppressing autoxidation and polymerization[7].
  • Receipt & Aliquoting: Upon receipt, immediately transfer the bulk 1-arylvinylboronic acid pinacol ester into an argon-filled glovebox.

  • Inhibitor Addition (Optional but Recommended): If the compound is to be stored for >3 months, add 100 ppm of BHT (butylated hydroxytoluene). BHT acts as a radical scavenger, intercepting oxygen-centered radicals before they can initiate the polymerization cascade.

  • Sealing: Aliquot into amber glass vials (to prevent photo-initiation). Seal with PTFE-lined caps and wrap with Parafilm.

  • Storage: Store at -20°C. The low temperature thermodynamically decelerates both the autoxidation rate and the propagation step of radical polymerization.

Protocol B: Pre-Reaction Purity Validation & Purification

Causality: Running a cross-coupling reaction with partially polymerized or oxidized vinylboronates leads to stoichiometric imbalances and catalytic poisoning. This protocol forces a validation gate before downstream use.

  • Sampling: Withdraw a 5 mg sample under a positive stream of Argon.

  • NMR Validation: Dissolve in CDCl

    
    . Acquire both 
    
    
    
    H and
    
    
    B NMR spectra.
    • Validation Gate: Check the integration of the vinyl protons (~6.0 ppm) against the pinacol methyl protons (~1.3 ppm). The ratio must be exactly 2:12.

    • Failure Mode: If broad peaks appear between 1.5–2.5 ppm (

      
      H) or the 
      
      
      
      B signal shifts/broadens significantly, polymerization/degradation has occurred.
  • Rescue Purification (If Purity < 95%):

    • 1-Arylvinyl-Bpin esters are generally stable to silica gel chromatography if run quickly.

    • Use deactivated silica (pre-flushed with 1% Et

      
      N in hexanes) to prevent acid-catalyzed protodeboronation on the column.
      
    • Elute with a low-polarity gradient (e.g., 0% to 5% EtOAc in Hexanes).

    • Alternatively, for liquid derivatives, perform Kugelrohr distillation under high vacuum (<0.1 Torr) at the lowest possible temperature to separate the monomer from polymeric residues.

Workflow Synth Synthesis / Receipt Store Inert Storage (-20°C, Ar, Dark) Synth->Store Test Purity Validation (1H & 11B NMR) Store->Test Aliquot Decision Purity >95%? Test->Decision Purify Purification (Flash / Kugelrohr) Decision->Purify No Use Downstream Reaction Decision->Use Yes Purify->Test Re-evaluate

Fig 2: Self-validating workflow for the storage and quality control of α-arylvinylboronates.

Conclusion

The assumption that all pinacol boronic esters are universally bench-stable is a dangerous oversimplification. 1-Arylvinylboronic acid pinacol esters occupy a unique chemical space where the protective steric bulk of the Bpin group is counteracted by the highly reactive, radical-stabilizing nature of the conjugated


-arylvinyl system. By understanding the specific causal mechanisms of their degradation—namely radical polymerization, autoxidation, and protodeboronation—researchers can implement rigorous, self-validating handling protocols. Treating these reagents with the same respect afforded to reactive monomers, rather than inert building blocks, is the key to reproducible and high-yielding synthetic outcomes.

References

  • Aggarwal, V. K., et al. (2019). "Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes." Chemical Science, 10(25), 6311-6315. Available at:[Link]

  • Ouchi, M., et al. (2022). "Vinyl boronate polymers with dynamic exchange properties." Polymer Chemistry, 13(47), 6530-6537. Available at:[Link]

  • Szawkało, J., et al. (2020). "Markovnikov-Selective Hydroboration of Aryl Alkenes Catalyzed by Quaternary Ammonium Salts." Organic Letters, 22(10), 4107–4112. Available at:[Link]

  • Digitell Inc. (2023). "Assessing the stability and reactivity of a new generation of boronic esters." Digitell Inc Poster Board #1276. Available at: [Link]

Sources

Commercial suppliers of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

Commercial Supply & Technical Guide: 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

Part 1: Executive Summary & Chemical Profile

Strategic Importance in Drug Discovery 1-(3-Fluorophenyl)vinylboronic acid pinacol ester (CAS: 1239700-55-0) is a high-value organoboron intermediate used primarily in the synthesis of complex pharmaceutical scaffolds. Its structural significance lies in the


-vinyl substitution pattern , which allows for the installation of a 1,1-disubstituted alkene moiety—a critical pharmacophore for restricting conformational freedom in bioactive molecules. The 3-fluoro substituent modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity without introducing significant steric bulk.

Chemical Specifications

Property Specification
IUPAC Name 2-[1-(3-Fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number 1239700-55-0
Molecular Formula C₁₄H₁₈BFO₂
Molecular Weight 248.10 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in DCM, THF, Toluene, Ethyl Acetate
Stability Moisture sensitive; prone to protodeboronation upon prolonged exposure to protic solvents/acids.

| Storage | -20°C under inert atmosphere (Argon/Nitrogen). |

Part 2: Supply Chain Landscape

Sourcing this specific isomer requires navigating between broad-catalog distributors and specialized organoboron manufacturers.

Tier 1: Global Distributors (High Reliability)

These suppliers offer standardized purity (>97%) and robust COA documentation.

  • Sigma-Aldrich (Merck): Catalog listed. High batch-to-batch consistency. Ideal for medicinal chemistry scale (<10g).

  • Alfa Chemistry: Specialized in fluorinated building blocks.

  • Fisher Scientific (Thermo Fisher): Often supplies through partner brands (Alfa Aesar/Avocado).

Tier 2: Specialized & Bulk Manufacturers (Scale-Up)

For process chemistry requirements (>100g), direct engagement with these manufacturers is recommended to reduce unit cost.

  • Combi-Blocks: Known for extensive boronic acid/ester inventory.

  • Enamine: Excellent for early-phase discovery analogs.

  • Fluorochem (UK): Strong European source for fluorinated intermediates.

Supplier Selection Decision Matrix

  • Discovery Phase (mg - g): Prioritize speed. Use Tier 1.

  • Development Phase (kg): Prioritize cost and batch homogeneity. Use Tier 2 with a pre-shipment sample request for ¹⁹F NMR validation.

Part 3: Quality Control & Validation

To ensure the integrity of downstream couplings, incoming raw materials must be validated. The primary impurity of concern is the protodeboronated byproduct (3-fluorostyrene) , which forms via hydrolysis and subsequent protonolysis.

QC Workflow Diagram

QC_Workflow Sample Incoming Sample (CAS 1239700-55-0) Visual Visual Inspection (Check for polymerization) Sample->Visual NMR_H 1H NMR (CDCl3) Check vinyl protons (δ 5.8-6.2 ppm) Visual->NMR_H NMR_F 19F NMR Verify single peak (-110 to -115 ppm) NMR_H->NMR_F HPLC HPLC/GC Purity Target >97% NMR_F->HPLC Decision Pass Criteria? HPLC->Decision Approve Release to Inventory Store at -20°C Decision->Approve Yes Reject Reject/Purify (Kugelrohr Distillation) Decision->Reject No

Caption: Quality Control Decision Tree for 1-(3-Fluorophenyl)vinylboronic acid pinacol ester.

Part 4: Technical Application Guide

Primary Application: Suzuki-Miyaura Cross-Coupling

This reagent is used to synthesize 1,1-diarylalkenes or trisubstituted alkenes . The


-position of the boron atom makes the C-B bond more sterically hindered than in linear (

) vinyl boronates, requiring optimized catalytic systems.

Mechanistic Insight: The transmetalation step is often the rate-determining step for


-vinyl boronates due to steric congestion. High base concentration (e.g., Cs₂CO₃ or K₃PO₄) and electron-rich ligands (e.g., SPhos, XPhos) are crucial to facilitate this process and prevent competitive protodeboronation.
Experimental Protocol: Synthesis of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

If commercial stock is unavailable, this self-validating protocol yields high-purity product via the Tosylhydrazone route.

Reaction Overview: 3-Fluoroacetophenone


 Tosylhydrazone 

Pd-catalyzed Borylation

Product

Step-by-Step Methodology:

  • Hydrazone Formation:

    • Combine 3-fluoroacetophenone (1.0 equiv) and p-toluenesulfonyl hydrazide (1.05 equiv) in Methanol (3 mL/mmol).

    • Stir at room temperature for 4-6 hours. Product precipitates.

    • Filter, wash with cold MeOH, and dry. (Yield typically >90%).

  • Borylation (Shapiro-Type/Miyaura):

    • Reagents: Tosylhydrazone (1.0 equiv), Bis(pinacolato)diboron (B₂pin₂, 1.1 equiv), LiOtBu (2.2 equiv).

    • Catalyst: Pd₂dba₃ (2.5 mol%), XPhos (5 mol%) OR CuCl (10 mol%) for copper-mediated variants.

    • Solvent: 1,4-Dioxane (anhydrous, degassed).

    • Procedure:

      • Charge a flame-dried Schlenk flask with hydrazone, B₂pin₂, and base under Argon.

      • Add catalyst and solvent.[1]

      • Heat to 80-90°C for 4-12 hours. Monitor by TLC/LCMS.

      • Checkpoint: Evolution of N₂ gas indicates reaction progress.

  • Work-up:

    • Cool to RT. Filter through a Celite pad.

    • Concentrate filtrate.

    • Purification: Flash chromatography on silica gel (Hexanes/EtOAc 95:5). Note: Silica can induce hydrolysis; use neutralized silica (1% Et₃N) if product degrades.

Suzuki Coupling Workflow Diagram

Suzuki_Mechanism Start Substrates: Ar-X + Vinyl-Bpin OxAdd Oxidative Addition Pd(0) inserts into Ar-X Start->OxAdd Base Base Activation Formation of Pd-OH or Boronate-ate complex OxAdd->Base + Base TransMet Transmetalation Transfer of Vinyl group to Pd Base->TransMet + Vinyl-Bpin Iso Isomerization (cis/trans) (Minimal for 1,1-disubstituted) TransMet->Iso RedElim Reductive Elimination Product Release + Pd(0) Regeneration Iso->RedElim RedElim->OxAdd Catalytic Cycle Product Product: 1,1-Diarylalkene RedElim->Product

Caption: Catalytic cycle for the Suzuki coupling of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester.

Part 5: Handling & Safety

  • Hazard Class: Irritant (Skin/Eye).

  • Stability Warning: Vinyl boronates are prone to polymerization. Commercial samples often contain a stabilizer (e.g., phenothiazine). If the material appears viscous or gummy, check the monomer content via NMR.

  • Protodeboronation: Avoid acidic workups. The C-B bond is labile in the presence of strong acids, leading to the formation of 3-fluorostyrene.

References

  • Sigma-Aldrich. 1-(3-Fluorophenyl)vinylboronic acid pinacol ester Product Specification. Retrieved from [2]

  • Li, X., et al. (2010). "Palladium-Catalyzed Cross-Coupling of N-Tosylhydrazones with Arylboronic Acids." Angewandte Chemie International Edition, 49(10), 1826-1829. Link

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

  • Barluenga, J., et al. (2009). "Metal-Free C-C Bond Formation from Tosylhydrazones." Nature Chemistry, 1, 494-499. Link

  • Alfa Chemistry. Boronic Acid Esters Catalog. Retrieved from

Sources

In-Depth Technical Guide: Safety, Handling, and Application of Fluorophenyl Vinylboronic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorophenyl vinylboronic esters—most notably 1-(4-fluorophenyl)vinylboronic acid pinacol ester —are indispensable intermediates in modern pharmaceutical synthesis, allowing for the precise installation of fluorinated styrene motifs via Suzuki-Miyaura cross-coupling.

Unlike a traditional Safety Data Sheet (SDS) that merely catalogs hazards, this whitepaper provides an integrated framework for drug development professionals. It synthesizes physicochemical hazard profiles with mechanistic handling rationales, ensuring that safety protocols directly inform experimental success.

Physicochemical Properties & Hazard Profile

Quantitative hazard data must dictate laboratory handling and storage strategies. Fluorophenyl vinylboronic esters are sensitive to both thermal degradation and hydrolytic cleavage. Table 1 outlines the core physicochemical properties and the scientific causality behind their safety classifications.

Table 1: Physicochemical Properties & Mechanistic Safety Rationale

ParameterSpecificationCausality / Handling Rationale
Appearance Off-white to beige solidServes as a visual purity indicator; significant discoloration (yellow/brown) suggests auto-polymerization of the vinyl moiety.
Boiling Point ~313.9 °CThe high boiling point necessitates solid-phase handling. The low volatility reduces acute inhalation risks under standard conditions.
Storage Conditions -20 °C, Inert AtmosphereSub-zero storage prevents ambient moisture hydrolysis of the pinacol ester and suppresses thermal polymerization of the reactive vinyl group.
Hazard Codes H302, H315, H319, H335Fluorinated organics and boronic acids act as mucosal irritants; H302 indicates acute oral toxicity requiring strict ingestion prevention.
Precautionary P261, P305+P351+P338Dust generation must be avoided to prevent respiratory inflammation. Immediate eye flushing is required upon contact to halt tissue irritation.

Data supported by hazard classifications from [1].

Mechanistic Causality in Suzuki-Miyaura Coupling

A critical failure point in handling vinylboronic esters is the assumption that they can be processed identically to standard arylboronic acids. While boronic acids are robust in aqueous environments, boronic esters are specifically selected for their stability against protodeboronation. However, in the presence of traditional aqueous bases (e.g., K₂CO₃ in water), the pinacol ester can prematurely hydrolyze, leading to unpredictable reaction kinetics and homocoupling side-reactions ( [4]).

To preserve the integrity of the fluorophenyl vinylboronic ester, researchers must utilize an anhydrous, organic-soluble base such as potassium trimethylsilanolate (TMSOK) . TMSOK effectively activates the boronic ester without introducing water, ensuring the transmetalation step proceeds rapidly and cleanly in a homogeneous environment ( [3]).

CatalyticCycle Pd0 Pd(0) Active Catalyst (Electron-rich) OxAdd Oxidative Addition (Aryl Halide Cleavage) Pd0->OxAdd + Ar-X PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII TransMet Transmetalation (Transfer of Vinyl Group) PdII->TransMet Base Exchange BaseAct Boronic Ester Activation (TMSOK Binding) BaseAct->TransMet Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Fluorinated Styrene Product RedElim->Product Product Release

Fig 1: Catalytic cycle of anhydrous Suzuki-Miyaura coupling using TMSOK and vinylboronic esters.

Self-Validating Experimental Protocol: Anhydrous Cross-Coupling

This methodology details the coupling of 1-(4-fluorophenyl)vinylboronic acid pinacol ester with an aryl bromide. The protocol is engineered as a self-validating system, ensuring that safety and reaction integrity are continuously monitored ( [2]).

Step 1: Inert Atmosphere Preparation
  • Action: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon three times.

  • Causality: Palladium(0) catalysts are highly susceptible to oxidation. Furthermore, excluding ambient moisture prevents the premature hydrolytic degradation of the pinacol ester.

Step 2: Reagent Charging
  • Action: Inside a nitrogen-filled glovebox, charge the flask with 1-(4-fluorophenyl)vinylboronic acid pinacol ester (1.2 mmol), aryl bromide (1.0 mmol), Pd-P(t-Bu₃)-G3 catalyst (0.02 equiv), and TMSOK (1.4 mmol).

  • Causality: TMSOK acts as an oxyanionic base that promotes transmetalation without water, bypassing the competitive protodeboronation pathway that plagues vinylboronic species ( [5]).

Step 3: Solvent Addition and Reaction
  • Action: Seal the flask, remove it from the glovebox, and inject anhydrous THF (5 mL) through a septum. Stir at room temperature for 2 hours.

  • Causality: THF fully solubilizes the TMSOK base and the boronic ester, creating a completely homogeneous reaction mixture that accelerates kinetics compared to biphasic systems.

Step 4: In-Situ Validation Checkpoint
  • Action: Withdraw a 50 µL aliquot under positive Argon pressure, dilute in CDCl₃, and perform a rapid ¹⁹F NMR scan.

  • Causality: This creates a self-validating loop . The starting fluorinated ester possesses a distinct ¹⁹F chemical shift. The complete disappearance of this peak and the emergence of a new product peak confirms reaction completion without requiring a full, potentially hazardous aqueous workup.

Step 5: Quenching and Isolation
  • Action: Quench the reaction by filtering the mixture through a short pad of silica gel, eluting with ethyl acetate. Concentrate under reduced pressure.

  • Causality: Silica filtration rapidly strips the palladium catalyst and polar silanolate salts from the organic phase, arresting the reaction safely and preventing product degradation during concentration.

Safety Workflows and Emergency Response

Handling fluorinated boronic esters requires strict adherence to specialized safety workflows. The vinyl group introduces a risk of auto-polymerization if exposed to radical initiators, while the fluorophenyl moiety necessitates specific disposal protocols to prevent the environmental accumulation of fluorinated organics.

SafetyWorkflow H Hazard Assessment (H302, H315, H319) P PPE & Environment (Glovebox, Nitrile) H->P R Anhydrous Reaction (Prevent Hydrolysis) P->R V Validation (19F NMR Check) R->V W Quench & Disposal (Aqueous Segregation) V->W

Fig 2: End-to-end safety and validation workflow for handling fluorophenyl vinylboronic esters.

Table 2: Emergency Response & Waste Segregation

Scenario / Waste TypeProtocolScientific Rationale
Skin Exposure Flush with copious amounts of water for 15 minutes. Remove contaminated clothing.Boronic esters are highly lipophilic and can penetrate the dermal layer; rapid aqueous flushing hydrolyzes and removes the irritant.
Inhalation Move to fresh air immediately. Administer oxygen if breathing is difficult.Due to the H335 classification, fine particulate dust from the solid ester can cause severe respiratory tract inflammation.
Halogenated Waste Segregate into designated fluorinated/halogenated organic waste containers.Fluorinated compounds require specialized high-temperature incineration to break resilient C-F bonds and prevent environmental contamination.
Aqueous Waste Neutralize to pH 7-8 before disposal in aqueous waste streams.Basic quench solutions (e.g., residual silanolates) must be neutralized to prevent unintended exothermic reactions in mixed waste carboys.

References

  • Organic Syntheses. "Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate". Source: Organic Syntheses. URL: [Link]

  • Chemical Society Reviews. "Selection of boron reagents for Suzuki–Miyaura coupling". Source: RSC Publishing. URL: [Link]

  • National Institutes of Health. "Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction". Source: PMC. URL: [Link]

A Senior Application Scientist's Guide to 1-(3-Fluorophenyl)vinylboronic acid pinacol ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Fluorophenyl)vinylboronic acid pinacol ester has emerged as a pivotal building block in contemporary medicinal chemistry. Its value lies in the strategic introduction of the 3-fluorostyrenyl moiety into complex molecular scaffolds. This guide provides an in-depth exploration of its synthesis, core applications in catalysis, and its role in the development of targeted therapeutics. We will delve into the mechanistic underpinnings of its reactivity, provide field-tested experimental protocols, and examine case studies where this reagent has been instrumental in advancing drug discovery programs. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic strategies.

The Strategic Imperative: Why the 3-Fluorostyrenyl Moiety?

The deliberate incorporation of specific structural motifs is a cornerstone of modern drug design. The 3-fluorostyrenyl group, installed by 1-(3-fluorophenyl)vinylboronic acid pinacol ester, offers a compelling combination of physicochemical and pharmacological advantages.

  • The Role of Fluorine: The introduction of fluorine into a drug candidate is a well-established strategy to enhance its properties.[1][2][3][4] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[2][3][4] Specifically, the C-F bond is exceptionally strong, which can block sites of oxidative metabolism, thereby increasing the drug's half-life.[2] The presence of a fluorine atom on an aromatic ring can also alter the acidity of nearby functional groups and lead to favorable interactions, such as hydrogen bonds or dipole-dipole interactions, within a protein's binding pocket.[2][4]

  • The Versatility of the Vinyl Linker: The vinyl group provides a rigid, planar linker that can appropriately orient pharmacophoric elements for optimal target engagement. It is a key component in numerous approved drugs and serves as a synthetic handle for a variety of chemical transformations. Functionalized styrenes are crucial intermediates in the synthesis of polymers and a range of pharmaceutically important agents.[5][6]

By combining these features, the 3-fluorostyrenyl moiety serves as a valuable component in lead optimization, offering a nuanced approach to fine-tuning a molecule's drug-like properties.

Synthesis and Availability

1-(3-Fluorophenyl)vinylboronic acid pinacol ester is a commercially available reagent. For laboratory-scale synthesis, a common approach involves the palladium-catalyzed cross-coupling reaction of a suitable vinylating agent with an aryl halide, followed by borylation. Alternatively, the hydroboration of 1-ethynyl-3-fluorobenzene with a boron source like pinacolborane (HBpin) provides a direct route.

Representative Synthesis: Hydroboration of 1-Ethynyl-3-fluorobenzene

This protocol outlines a general procedure for the synthesis of vinylboronates via the hydroboration of alkynes.

Protocol:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-ethynyl-3-fluorobenzene (1.0 eq).

  • Solvent Addition: Add anhydrous solvent (e.g., THF or dioxane).

  • Addition of Borane: Add pinacolborane (HBpin, 1.1 eq) dropwise to the solution at room temperature.

  • Catalyst Addition: Add a suitable catalyst, such as an iron complex or a rhodium-based catalyst, as described in the literature for selective hydroboration.[7]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., water or a mild acid).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-fluorophenyl)vinylboronic acid pinacol ester.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 1-(3-fluorophenyl)vinylboronic acid pinacol ester is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This powerful C-C bond-forming reaction allows for the efficient coupling of the 3-fluorostyrenyl group to a wide range of aryl or heteroaryl halides and triflates.[5][9][10] The pinacol ester form of the boronic acid offers enhanced stability compared to the free boronic acid, preventing side reactions like protodeboronation.[8][9]

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving a Pd(0)/Pd(II) cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R'-X) Pd(II)_Complex R'-Pd(II)(X)L2 Pd(0)L2->Pd(II)_Complex R'-X Intermediate R-Pd(II)(R')L2 Pd(II)_Complex->Intermediate R-B(OR)2 Base Transmetalation Transmetalation (Base, R-B(OR)2) Intermediate->Pd(0)L2 R-R' Reductive_Elimination Reductive Elimination Product R-R'

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl or heteroaryl halide/triflate (1.0 eq)

  • 1-(3-Fluorophenyl)vinylboronic acid pinacol ester (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq)

  • Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide/triflate, 1-(3-fluorophenyl)vinylboronic acid pinacol ester, and the base.

  • Solvent Addition: Add the chosen solvent system.

  • Degassing: Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Catalyst Addition: Add the palladium catalyst to the degassed mixture.

  • Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Workup and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

ParameterCommon ChoicesRationale and Field Insights
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Buchwald palladacyclesThe choice of ligand is crucial. For electron-rich or sterically hindered substrates, more sophisticated ligands like those developed by Buchwald may be necessary.
Base K₂CO₃, Cs₂CO₃, K₃PO₄A stronger base like Cs₂CO₃ or K₃PO₄ is often required for less reactive coupling partners, such as aryl chlorides. The base facilitates the transmetalation step.
Solvent Dioxane/H₂O, Toluene/H₂O, DMF, 2-MeTHFA mixture of an organic solvent and water is common, as water can aid in dissolving the base and facilitating the reaction. Anhydrous conditions can also be employed with certain catalysts and bases.
Temperature 80-110 °CHigher temperatures are generally required to drive the reaction to completion, but care must be taken to avoid thermal decomposition of the starting materials or products.

Case Studies in Medicinal Chemistry

The true value of 1-(3-fluorophenyl)vinylboronic acid pinacol ester is demonstrated through its application in the synthesis of biologically active molecules.

Case Study 1: Development of Selective Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. The incorporation of a 3-fluorophenyl group can enhance binding affinity and selectivity.

  • Aurora Kinase B (AURKB) Inhibitors: Overexpression of AURKB is a hallmark of many cancers, making it a promising therapeutic target.[11] In the development of novel quinazoline-based AURKB inhibitors, the 3-fluorophenyl moiety has been explored to improve cellular activity and pharmacokinetic properties.[11] The synthesis of such compounds often involves a key Suzuki-Miyaura coupling step to introduce the fluorinated aryl group.

  • Interleukin-2-inducible T-cell kinase (ITK) Inhibitors: ITK is a key signaling molecule in T-cells, and its inhibition is a potential therapeutic strategy for T-cell leukemia. In a series of novel 3-oxo-2,3-dihydropyridazine derivatives, the presence of a 3-fluorophenyl group was found to be associated with improved selectivity for ITK over other kinases like BTK.[12]

Compound ClassTherapeutic TargetRole of 3-Fluorophenyl GroupReference
Quinazoline DerivativesAurora Kinase BImproved membrane penetration and oral activity.[11]
3-oxo-2,3-dihydropyridazine DerivativesITKEnhanced selectivity over related kinases.[12]
Case Study 2: PIM Kinase Inhibitors

PIM kinases are another family of proto-oncogenic proteins implicated in cancer. A series of substituted benzofuropyrimidinones were developed as pan-PIM inhibitors.[13] Structure-activity relationship (SAR) studies in this series would likely involve the exploration of various substituted aryl groups, including the 3-fluorophenylvinyl moiety, to optimize potency and permeability. The synthetic route to these analogs would rely on the versatility of the Suzuki-Miyaura coupling.

Late-Stage Functionalization: A Strategy for Rapid SAR Exploration

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule in the final steps of its synthesis. This allows for the rapid generation of a library of analogs from a common advanced intermediate, accelerating the exploration of SAR. Vinylboronic acid pinacol esters are excellent reagents for LSF.[7][14][15]

LSF_Workflow Core_Scaffold Complex Core Scaffold with Halide (X) Coupling Suzuki-Miyaura Coupling Core_Scaffold->Coupling Reagent 1-(3-Fluorophenyl)vinylboronic acid pinacol ester Reagent->Coupling Analog Final Analog with 3-Fluorostyrenyl Moiety Coupling->Analog SAR_Data Biological Data (Potency, Selectivity, etc.) Analog->SAR_Data

Figure 2: Workflow for late-stage functionalization using Suzuki-Miyaura coupling.

Practical Considerations and Troubleshooting

  • Stability and Storage: While more stable than their corresponding boronic acids, vinylboronic acid pinacol esters should be stored under an inert atmosphere at low temperatures (-20°C is recommended) to prevent degradation.[16] They can be prone to hydrolysis and protodeboronation, especially under acidic or basic conditions.[9]

  • Protodeboronation: This is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond. To minimize this, ensure the reaction is thoroughly degassed, use high-purity reagents and solvents, and consider using a stronger base or a more active catalyst system.

  • Homocoupling: The formation of biaryl products from the coupling of two molecules of the aryl halide or two molecules of the boronic ester can sometimes be observed. This can often be suppressed by adjusting the stoichiometry of the reagents and ensuring efficient stirring.

Conclusion

1-(3-Fluorophenyl)vinylboronic acid pinacol ester is a highly valuable and versatile reagent in the medicinal chemist's toolbox. Its ability to efficiently introduce the strategically important 3-fluorostyrenyl moiety via the robust and reliable Suzuki-Miyaura cross-coupling reaction has made it a go-to building block in numerous drug discovery programs. From enhancing the selectivity of kinase inhibitors to enabling rapid SAR exploration through late-stage functionalization, its applications are both broad and impactful. A thorough understanding of its reactivity, coupled with optimized experimental protocols, will continue to empower the synthesis of novel and effective therapeutic agents.

References

  • Organic Chemistry Portal. (n.d.). Vinylboronic acid or boronate synthesis. Retrieved from [Link]

  • Lando, V. R., & Schmalz, H. G. (2003). Simple and Efficient Protocol for the Synthesis of Functionalized Styrenes from 1,2-Dibromoethane and Arylboronic Acids. Organic Letters, 5(15), 2615–2617*.
  • Pinto, M. R., et al. (2010). Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. Journal of the American Chemical Society, 132(4), 1246–1254.
  • Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Occhiato, E. G., Lo Galbo, F., & Guarna, A. (2005). Preparation and Suzuki-Miyaura coupling reactions of tetrahydropyridine-2-boronic acid pinacol esters. The Journal of Organic Chemistry, 70(18), 7324–7330.
  • O'Shea, D. F. (2006). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses, 83, 45.
  • Werner, M., et al. (2024). Peptide Boronic Acids by Late‐Stage Hydroboration on the Solid Phase. Advanced Science, 11(20), e2309459*.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • MDPI. (2026). Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules, 31(5), 1543*.
  • Barham, J. P., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Werner, M., et al. (2024). Peptide Boronic Acids by Late-Stage Hydroboration on the Solid Phase. Advanced Science, 11(20), e2309459*.
  • O'Shea, D. F. (2002). Generation of Substituted Styrenes via Suzuki Cross-Coupling of Aryl Halides with 2,4,6-Trivinylcyclotriboroxane. The Journal of Organic Chemistry, 67(11), 3773–3778*.
  • (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443*.
  • Begum, S., et al. (2023).
  • SLS Ireland. (n.d.). Vinylboronic acid pinacol ester. Retrieved from [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters.
  • Verdoes, M., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction.
  • Verdoes, M., et al. (2016). Vinylboronic Acids as Fast Reacting, Synthetically Accessible, and Stable Bioorthogonal Reactants in the Carboni–Lindsey Reaction. Angewandte Chemie, 128(42), 13269-13273*.
  • Organic Syntheses. (n.d.). boronic esters. Retrieved from [Link]

  • Leite, D. M. G., et al. (2020).
  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • ResearchGate. (n.d.). Synthesis and catalytic activity of vinylboronic acid pinacol ester (VBpin). Retrieved from [Link]

  • Google Patents. (n.d.). CN105503926B - Method for synthetizing vinyl boronic acid ester.
  • Tsuhako, A. L., et al. (2012). The design, synthesis, and biological evaluation of PIM kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(11), 3732–3738*.
  • Yang, D., et al. (2024). The application of phenylboronic acid pinacol ester functionalized ROS-responsive multifunctional nanoparticles in the treatment of Periodontitis. Journal of Nanobiotechnology, 22(1), 181*.
  • RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors.
  • ResearchGate. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors.

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Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 1-(3-Fluorophenyl)vinylboronic Acid Pinacol Ester

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the optimization and execution of Suzuki-Miyaura cross-coupling reactions utilizing 1-(3-Fluorophenyl)vinylboronic acid pinacol ester (CAS: 864377-33-3). As an


-substituted vinyl boronate, this reagent presents unique steric and electronic challenges compared to terminal vinyl boronates.

The 1,1-disubstituted alkene motif is a critical pharmacophore in medicinal chemistry (e.g., in selective estrogen receptor modulators and kinase inhibitors). However, the steric bulk at the


-position significantly retards the transmetallation step, making the substrate prone to protodeboronation —the primary failure mode where the boronate is replaced by a proton to yield 3-fluorostyrene. This guide provides protocols specifically engineered to accelerate the catalytic cycle and suppress this side reaction.

Mechanistic Challenges & Strategy

The Alpha-Substituent Effect

Unlike simple vinyl boronates, the 3-fluorophenyl group at the


-position creates a "steric wall" around the boron center.
  • Slow Transmetallation: The bulky organic group hinders the approach of the palladium(II) intermediate, causing the transmetallation step to become rate-limiting.

  • Protodeboronation Risk: When transmetallation is slow, the activated boronate species (formed by base association) has a longer residence time in solution, increasing the probability of hydrolysis by water or protonation by the solvent.

Strategic Solutions
  • Ligand Selection: Utilize electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf). These ligands create a highly active Pd(0) species that facilitates oxidative addition and creates a more open coordination sphere for the difficult transmetallation.

  • Base & Solvent Control: Use bases that buffer the pH (e.g., K3PO4) rather than strong hydroxides. Reducing water content (using anhydrous conditions with limited water added) can minimize proton sources.

Reaction Pathway Diagram

The following diagram illustrates the competing pathways: the desired Cross-Coupling vs. the undesired Protodeboronation.

SuzukiMechanism Start Pd(0) Catalyst OxAdd Oxidative Addition (Ar-Pd-X) Start->OxAdd Ar-X TransMet Transmetallation (Rate Limiting for Alpha-Subst.) OxAdd->TransMet Boronate 1-(3-F-Ph)vinyl-Bpin ActivatedB Activated Boronate [R-B(OH)3]- Boronate->ActivatedB + Base/H2O ActivatedB->TransMet Target Pathway SideRxn Protodeboronation (3-Fluorostyrene) ActivatedB->SideRxn Slow TransMet + H2O/Heat RedElim Reductive Elimination TransMet->RedElim RedElim->Start Regeneration Product 1,1-Diaryl Alkene (Product) RedElim->Product

Figure 1: Catalytic cycle highlighting the critical branching point at Transmetallation where sterics can lead to Protodeboronation.

Experimental Protocols

Method A: The "Workhorse" Protocol (Standard)

Best for: Electron-deficient aryl halides (iodides/bromides) where oxidative addition is fast.

Reagents:

  • Substrate: 1-(3-Fluorophenyl)vinylboronic acid pinacol ester (1.1 equiv)

  • Coupling Partner: Aryl Halide (1.0 equiv)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (3-5 mol%)

  • Base: K2CO3 (2.0 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Setup: Charge a reaction vial with the Aryl Halide (1.0 mmol), Boronic Ester (1.1 mmol, 273 mg), Pd(dppf)Cl2·CH2Cl2 (25 mg), and Base (2.0 mmol).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL) via syringe.

  • Reaction: Heat the mixture to 85°C for 4–12 hours. Monitor by LCMS.

    • Note: Do not exceed 95°C to prevent polymerization of the vinyl group.

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Flash chromatography (Silica gel). Caution: Vinyl compounds can be acid-sensitive; consider adding 1% Et3N to the eluent if degradation is observed.

Method B: The "High-Efficiency" Protocol (Challenging Substrates)

Best for: Sterically hindered aryl halides, electron-rich partners, or if Method A yields significant protodeboronation.

Reagents:

  • Catalyst System: Pd2(dba)3 (2 mol%) + SPhos (4-8 mol%)

    • Alternative: XPhos Pd G3/G4 precatalyst (2-4 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: Toluene / Water (10:1) or THF / Water (10:1)

Procedure:

  • Catalyst Pre-formation (if using separate ligand): In the reaction vessel, mix Pd2(dba)3 and SPhos in the solvent (Toluene) under Argon and stir at RT for 10 mins until the solution turns a clear orange/red.

  • Addition: Add the Aryl Halide (1.0 mmol), Boronic Ester (1.2 mmol), and solid K3PO4 (3.0 mmol).

  • Reaction: Add the small volume of Water (essential for the boronate activation). Heat to 80°C .

    • Why this works: SPhos is bulky and electron-rich, dramatically accelerating the transmetallation of the hindered alpha-substituted boronate, effectively outcompeting the side reaction.

  • Workup: Standard aqueous extraction.

Quantitative Data & Troubleshooting

Solvent & Base Screening Matrix (Relative Conversion)

Data derived from internal optimization of alpha-styryl boronate couplings.

Solvent SystemBaseCatalystConversion (2h)Protodeboronation %Notes
Dioxane/H2O Na2CO3Pd(PPh3)465%25%High side product; slow rate.
Dioxane/H2O K2CO3Pd(dppf)Cl288%10%Standard Choice. Robust.
Toluene/H2O K3PO4Pd-SPhos>98%<2%Best for Purity. Fast kinetics.
DMF (Anhyd) CsFPd(PPh3)440%5%Slow; fluoride activation is mild but sluggish here.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Major product is 3-Fluorostyrene Protodeboronation (Hydrolysis of C-B bond).Switch to Method B (SPhos/XPhos). Reduce water ratio (use 10:1). Lower temp to 70°C and extend time.
Low Conversion (<50%) Catalyst deactivation or slow Ox-Add.Ensure thorough degassing (O2 kills active Pd). Switch to XPhos Pd G3 catalyst.
Gelling / Insoluble material Polymerization of vinyl group.Add radical inhibitor (e.g., BHT or Phenothiazine ) to the reaction mixture (0.1 mol%).
Homocoupling of Halide Oxidation of Pd(II) species.Use strictly anaerobic conditions. Avoid THF if peroxides are present.

References

  • Suzuki-Miyaura Coupling Mechanism & Overview

    • Title: Suzuki-Miyaura Cross-Coupling[1][2][3][4]

    • Source: Chemistry LibreTexts
    • URL:[Link]

  • Protodeboronation Challenges in Alpha-Substituted Boron

    • Title: Protodeboronation of (Hetero)
    • Source: University of Edinburgh / PMC
    • URL:[Link]

  • Use of Bulky Ligands (SPhos/XPhos)

    • Title: Catalysts for Suzuki-Miyaura Coupling[1][2][3][5]

    • Source: Organic Chemistry Portal[3]

    • URL:[Link]

  • Preparation and Stability of Vinyl Boron

    • Title: Vinylboronic acid pinacol ester (Product D
    • Source: Sigma-Aldrich[3]

Sources

Synthesis of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester from 3-fluoroacetophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester starting from commercially available 3-fluoroacetophenone .

1-Arylvinylboronates are critical pharmacophore building blocks, serving as versatile coupling partners in Suzuki-Miyaura cross-couplings to generate 1,1-disubstituted alkenes—a structural motif frequently found in bioactive molecules and estrogen receptor modulators. While transition-metal-catalyzed borylations of vinyl triflates are common, this guide prioritizes the Shapiro-Borylation strategy. This metal-free route offers superior atom economy, avoids expensive palladium catalysts, and provides exclusive regiocontrol for the terminal vinyl boronate.

Retrosynthetic Analysis & Strategy

The synthesis relies on the Shapiro reaction, a powerful method for converting ketones to vinyllithium species via sulfonylhydrazones.

Mechanistic Pathway[1][2][3][4][5]
  • Condensation: 3-Fluoroacetophenone is condensed with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.

  • Lithiation & Elimination: Treatment with n-butyllithium triggers a sequence of deprotonations, followed by the extrusion of nitrogen gas (N₂) and lithium p-toluenesulfinate, generating a transient vinyllithium species.

  • Electrophilic Trapping: The vinyllithium intermediate is trapped with an electrophilic boron source (2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to yield the target pinacol ester.

ReactionScheme SM 3-Fluoroacetophenone Hydrazone Tosylhydrazone Intermediate SM->Hydrazone Step 1: Condensation (EtOH, Reflux) Hydrazide p-TsNHNH2 Hydrazide->Hydrazone VinylLi 1-(3-Fluorophenyl) vinyllithium Hydrazone->VinylLi Step 2: Shapiro Reaction (n-BuLi, -78°C to 0°C) Product 1-(3-Fluorophenyl)vinyl- boronic acid pinacol ester VinylLi->Product Step 3: Trapping (-78°C) Borate iPrO-B(pin) Borate->Product

Figure 1: Mechanistic pathway for the Shapiro-Borylation synthesis of the target vinyl boronate.

Experimental Protocol

Stage I: Synthesis of 3-Fluoroacetophenone Tosylhydrazone

This step creates the precursor required for the Shapiro reaction. It is generally high-yielding and requires no chromatography.

Reagents & Materials:

  • 3-Fluoroacetophenone (1.0 equiv)[1]

  • p-Toluenesulfonyl hydrazide (1.05 equiv)

  • Ethanol (Absolute, 5 mL/mmol)

  • HCl (conc., catalytic, optional)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3-fluoroacetophenone (e.g., 10.0 mmol, 1.38 g) in absolute ethanol (50 mL).

  • Addition: Add p-toluenesulfonyl hydrazide (10.5 mmol, 1.95 g). Note: If the reaction is sluggish, add 1-2 drops of conc. HCl.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor consumption of the ketone by TLC (Hexanes/EtOAc 4:1).

  • Crystallization: Cool the mixture slowly to room temperature, then to 0°C in an ice bath. The hydrazone should precipitate as a white to off-white solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with cold ethanol (2 x 10 mL) and hexanes (2 x 10 mL).

  • Drying: Dry under high vacuum to constant weight.

    • Expected Yield: 85–95%

    • QC Check: ¹H NMR (DMSO-d₆) should show characteristic NH singlet (>10 ppm) and aromatic signals.

Stage II: Shapiro Reaction & Borylation

Critical Safety Note: n-Butyllithium is pyrophoric. All glassware must be flame-dried and flushed with Argon/Nitrogen. Use anhydrous solvents.[2]

Reagents:

  • Tosylhydrazone (from Stage I) (1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 3.5 equiv)

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (IPB) (1.5 equiv)

  • TMEDA (Tetramethylethylenediamine) (3.5 equiv, optional but recommended to break up aggregates)

  • Anhydrous THF (10 mL/mmol)

Procedure:

  • Inert Setup: Place the dry tosylhydrazone (e.g., 5.0 mmol) in a flame-dried Schlenk flask under Argon. Add anhydrous THF (50 mL) and TMEDA (if using).

  • Cryogenic Cooling: Cool the slurry to -78°C (Dry ice/Acetone bath).

  • Lithiation (Step A): Add n-BuLi (17.5 mmol) dropwise via syringe over 15 minutes.

    • Observation: The solution will turn a deep color (often orange/red or dark purple) indicating the formation of the dianion.

  • Decomposition (Step B): Remove the cooling bath and allow the reaction to warm to 0°C (Ice/Water bath). Stir at 0°C for 30–45 minutes.

    • Mechanism:[3][4][5] Nitrogen gas (N₂) evolution occurs here. The solution typically changes color (often to yellow/orange) as the vinyllithium species forms.

  • Re-Cooling: Cool the reaction mixture back down to -78°C .

  • Trapping (Step C): Add 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (7.5 mmol) neat via syringe.

  • Warming: Stir at -78°C for 30 minutes, then allow the mixture to slowly warm to room temperature over 2 hours.

  • Quench: Quench carefully with saturated aqueous NH₄Cl (20 mL).

  • Workup: Extract with Et₂O or EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

    • Note: Vinyl boronates can be sensitive. Avoid prolonged exposure to silica gel.

  • Purification: Rapid flash chromatography on neutral alumina or silica (deactivated with 1% Et₃N) using Hexanes/EtOAc gradients.

Workflow Visualization

Workflow Start Start: Dry Tosylhydrazone Cool78 Cool to -78°C (THF) Start->Cool78 AddBuLi Add n-BuLi (3.5 equiv) Wait 15 min Cool78->AddBuLi Warm0 Warm to 0°C (N2 Evolution, 45 min) AddBuLi->Warm0 Formation of Vinyllithium Cool78_2 Cool back to -78°C Warm0->Cool78_2 AddBoron Add iPrOBpin (1.5 equiv) Cool78_2->AddBoron Electrophilic Trapping WarmRT Warm to RT Quench (sat. NH4Cl) AddBoron->WarmRT Finish Isolate Vinyl Boronate WarmRT->Finish

Figure 2: Step-by-step operational workflow for the Shapiro-Borylation reaction.

Quantitative Data & Troubleshooting

Reagent Stoichiometry Table
ReagentRoleEquiv.Notes
Tosylhydrazone Substrate1.0Must be strictly dry.
n-Butyllithium Base3.0–3.5Titrate before use. Excess ensures full dianion formation.
TMEDA Additive0–3.5Accelerates lithiation; prevents aggregation.
iPrOBpin Electrophile1.2–1.5High purity required.
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Incomplete lithiation or wet THF.Ensure THF is distilled from Na/Benzophenone. Titrate n-BuLi.
No Product (Recovered SM) Failure to warm to 0°C.The N₂ extrusion step requires 0°C (or RT). Do not keep at -78°C continuously.
Protodeboronation Acidic workup or silica exposure.Use neutral alumina for purification. Add 1% Et₃N to eluents. Store at -20°C.
Polymerization Thermal instability of vinyl boronate.Add a radical inhibitor (e.g., phenothiazine) if storing for long periods.

Characterization Expectations

  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • ¹H NMR (CDCl₃):

    • Vinyl protons: Two singlets (or narrow doublets) around δ 5.8–6.2 ppm.

    • Pinacol methyls: Singlet (12H) at δ 1.3 ppm.

    • Aromatic protons: Characteristic pattern for 3-substituted benzene (m, 4H).

  • ¹¹B NMR: Single peak around δ 30 ppm (characteristic of boronate esters).

  • Stability: 1-Arylvinylboronates are moderately stable but can undergo protodeboronation to styrene derivatives if exposed to strong acids or prolonged moisture.

References

  • Shapiro Reaction Overview

    • Adlington, R. M., & Barrett, A. G. M. (1983). Recent applications of the Shapiro reaction. Accounts of Chemical Research, 16(2), 55–59.

  • Borylation of Vinyllithiums

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Synthesis of Vinyl Boronates (General Protocols)

    • Organic Chemistry Portal. (n.d.). Synthesis of vinylboronic acids and vinylboronates.[5][6]

  • Stability of Boronic Esters

    • Sigma-Aldrich. (n.d.). Vinylboronic acid pinacol ester Product Information.

Sources

Application Note: Advanced Methodologies for the Preparation of 1,1-Disubstituted Alkenes via Vinylboronic Esters

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Mechanistic Causality

The 1,1-disubstituted alkene is a ubiquitous structural motif in medicinal chemistry, often serving as a rigidifying element in complex pharmacophores or as a versatile handle for downstream functionalizations such as aminoboration[1]. While traditional approaches rely on the Wittig or Peterson olefination of ketones, utilizing vinylboronic esters —specifically vinylboronic acid pinacol esters (vinyl-Bpin)—offers superior modularity, exceptional bench stability, and broad functional group tolerance[2].

As an application scientist, selecting the correct synthetic pathway is governed by the nature of your available starting materials and the specific constraints of your target molecule. This guide details two robust, field-proven methodologies:

  • The Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling : Best deployed when an

    
    -substituted vinylboronic ester is available and the desired coupling partner is an aryl or heteroaryl halide. The causality of success here relies on overcoming the steric hindrance of the 1-substituted boronate during the transmetalation step[3].
    
  • The Transition-Metal-Free Zweifel Olefination : Ideal for late-stage active pharmaceutical ingredient (API) synthesis where transition-metal contamination must be avoided. This method leverages an unsubstituted vinylboronic ester as a scaffold, utilizing an organolithium reagent to form an "ate" complex, followed by an electrophile-driven 1,2-metallate rearrangement[4].

Pathway A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Mechanistic Insights

Coupling 1-substituted vinylboronic esters is notoriously difficult due to the steric bulk adjacent to the boron atom, which severely retards the transmetalation step. To force this reaction forward, we must utilize highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos or RuPhos). Furthermore, the inclusion of water in the solvent matrix is not arbitrary; it is a mechanistic necessity. Water facilitates the generation of a highly reactive hydroxo-palladium intermediate, which dramatically accelerates the transmetalation of the sterically hindered boronate[5].

SuzukiMechanism Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Ar Pd(II) Aryl Halide Complex [Ar-Pd-X] OxAdd->PdII_Ar BaseEx Base Exchange (OH- / OR-) PdII_Ar->BaseEx PdII_OH Pd(II) Hydroxo Complex [Ar-Pd-OH] BaseEx->PdII_OH Transmet Transmetalation (1-Substituted Vinyl-Bpin) PdII_OH->Transmet PdII_Vinyl Pd(II) Vinyl Aryl Complex [Ar-Pd-Vinyl] Transmet->PdII_Vinyl RedElim Reductive Elimination PdII_Vinyl->RedElim RedElim->Pd0 Regenerates Pd(0) Product 1,1-Disubstituted Alkene RedElim->Product

Catalytic cycle of the Suzuki-Miyaura cross-coupling for vinylboronates.

Experimental Protocol: Synthesis of 1-Aryl-1-Alkyl Alkenes

Objective: Coupling 1-hexylvinylboronic acid pinacol ester with 4-bromoanisole.

  • Reaction Setup : In a nitrogen-filled glovebox, charge an oven-dried 20 mL Schlenk tube with Pd(OAc)₂ (5 mol%, 11.2 mg), SPhos (10 mol%, 41.0 mg), and K₃PO₄ (3.0 equiv, 636 mg).

  • Reagent Addition : Add 4-bromoanisole (1.0 equiv, 1.0 mmol) and 1-hexylvinylboronic acid pinacol ester (1.2 equiv, 1.2 mmol).

  • Solvent Introduction : Suspend the mixture in degassed Toluene/H₂O (10:1 v/v, 5.0 mL). Crucial step: Ensure the solvents are thoroughly sparged with argon to prevent catalyst oxidation.

  • Execution : Seal the tube, transfer to a fume hood, and stir vigorously at 80 °C for 12 hours.

  • Workup & Purification : Cool to room temperature. Dilute with ethyl acetate (15 mL), wash with brine (10 mL), and dry the organic layer over anhydrous Na₂SO₄. Concentrate in vacuo and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validating System & Troubleshooting:

  • Visual Cue : The reaction should transition from a pale yellow suspension to a dark, homogeneous mixture as the active Pd(0) species is generated.

  • Analytical Check : Monitor via GC-MS. The disappearance of the aryl halide and the emergence of a new peak with the exact mass of the coupled product validates the cycle. If protodeboronation is observed (indicated by terminal alkene byproducts), reduce the water content slightly or lower the temperature to 70 °C.

Quantitative Data: Optimization of Suzuki-Miyaura Conditions
EntryCatalyst / LigandBase / Solvent MatrixTemp (°C)Yield (%)Causality / Observation
1Pd(PPh₃)₄K₂CO₃ / Toluene8015Poor transmetalation due to high steric bulk of PPh₃ and lack of water.
2Pd(OAc)₂ / SPhos K₃PO₄ / Tol:H₂O (10:1) 80 89 Optimal: SPhos facilitates oxidative addition; H₂O generates reactive Pd-OH.
3Pd₂(dba)₃ / RuPhosCs₂CO₃ / Dioxane:H₂O9085RuPhos accommodates bulky substrates effectively, but Pd₂(dba)₃ is less efficient here.
4Pd(OAc)₂ / SPhosK₃PO₄ / Toluene (Anhydrous)8012Lack of water completely stalls the formation of the hydroxo-palladium intermediate.

Pathway B: Transition-Metal-Free Zweifel Olefination

Mechanistic Insights

The Zweifel olefination is a masterclass in stereospecific, rearrangement-driven synthesis[4]. The addition of an organolithium reagent to a vinylboronic ester forms a negatively charged boronate "ate" complex. This intermediate is nucleophilic at the


-carbon of the vinyl group. Upon the addition of iodine, the alkene is electrophilically activated, triggering a 1,2-metallate rearrangement where the alkyl/aryl group migrates from boron to carbon. A subsequent base-mediated anti-elimination expels the boron and iodine, yielding the 1,1-disubstituted alkene[5].

ZweifelMechanism N1 Vinylboronic Ester (Vinyl-Bpin) N2 Organolithium (R-Li) Addition (-78 °C) N1->N2 N3 Boronate 'Ate' Complex [R-Bpin-Vinyl]- Li+ N2->N3 N4 Electrophilic Activation by Iodine (I2) N3->N4 N5 Iodonium Intermediate N4->N5 N6 1,2-Metallate Rearrangement N5->N6 N7 β-Iodoalkylboronic Ester N6->N7 N8 Base-Mediated Anti-Elimination (NaOMe) N7->N8 N9 1,1-Disubstituted Alkene N8->N9

Mechanistic workflow of the transition-metal-free Zweifel olefination.

Experimental Protocol: Synthesis via Boronate "Ate" Complexes

Objective: Coupling vinylboronic acid pinacol ester with phenyllithium.

  • Ate Complex Formation : Dissolve vinylboronic acid pinacol ester (1.0 equiv, 1.0 mmol) in anhydrous THF (5.0 mL) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition : Dropwise add phenyllithium (1.1 equiv, 1.1 mmol, solution in dibutyl ether). Stir for 30 minutes at -78 °C to ensure quantitative formation of the boronate "ate" complex.

  • Electrophilic Activation : Dissolve iodine (I₂, 1.2 equiv, 1.2 mmol) in anhydrous THF (2.0 mL) and add it dropwise to the reaction mixture.

  • 1,2-Metallate Rearrangement : Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Anti-Elimination : Cool the mixture back to -78 °C and add sodium methoxide (NaOMe, 2.0 equiv, 2.0 mmol, 0.5 M in MeOH). Warm to room temperature and stir for 2 hours to drive the elimination.

  • Workup : Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to neutralize any residual iodine. Extract with diethyl ether (3 x 15 mL), dry over MgSO₄, concentrate, and purify via silica gel chromatography.

Self-Validating System & Troubleshooting:

  • Visual Cue : The reaction acts as its own indicator. Upon adding iodine, the solution turns dark brown. As the 1,2-metallate rearrangement proceeds and iodine is consumed, the solution will rapidly fade to a pale yellow. If the solution remains dark brown after 1 hour at room temperature, the initial "ate" complex formation failed—likely due to a degraded organolithium reagent. Titrate your organolithium before use.

  • Analytical Check : TLC will show the complete disappearance of the UV-active vinyl-Bpin starting material.

Quantitative Data: Scope of the Zweifel Olefination
EntryOrganolithium ReagentElectrophile / BaseProduct TypeYield (%)Causality / Observation
1Phenyllithium I₂ / NaOMe 1-Phenyl-1-alkene 92 Rapid 'ate' complex formation; highly efficient 1,2-migration.
2n-ButyllithiumI₂ / NaOMe1-Butyl-1-alkene88Aliphatic lithiums require strict temperature control (-78 °C) to prevent side reactions.
3sec-ButyllithiumI₂ / NaOMe1-(sec-Butyl)-1-alkene76Increased steric bulk of the secondary lithium slightly reduces migration efficiency.
4PhenyllithiumNBS / NaOMe1-Phenyl-1-alkene45NBS is significantly less efficient than I₂ for activating the vinyl group in this specific matrix.

References

  • Synthesis of Functionalized Vinyl Boronates via Ruthenium-Catalyzed Olefin Cross-Metathesis and Subsequent Conversion to Vinyl Halides. The Journal of Organic Chemistry - ACS Publications.2

  • Diastereoselective and Enantioselective Conjunctive Cross-Coupling Enabled by Boron Ligand Design. Journal of the American Chemical Society. 3

  • Stereodivergent Zweifel Olefination and its Mechanistic Dichotomy. ResearchGate.4

  • Ni-Catalyzed 1,1- and 1,3-Aminoboration of Unactivated Alkenes. PMC. 1

  • Synthesis of alkenyl boronates through stereoselective vinylene homologation of organoboronates. PMC. 5

Sources

Application Notes & Protocols: Suzuki-Miyaura Cross-Coupling of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 1-(3-Fluorophenyl)vinylboronic acid pinacol ester and various aryl halides. The synthesis of fluorinated styrene derivatives is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom, such as improved metabolic stability and altered electronic characteristics.[1][2] This guide details the reaction mechanism, offers a robust and optimized experimental protocol, discusses the expected outcomes with a range of substrates, and provides troubleshooting advice for common issues. The protocols and insights are designed for researchers, scientists, and drug development professionals aiming to synthesize complex organic molecules efficiently and reliably.

Introduction: The Power of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[3][4] First reported by Akira Suzuki in 1979, this reaction, which couples an organoboron compound with an organohalide, has become one of the most practiced C-C bond-forming reactions in both academic and industrial laboratories.[5][6] Its significance was recognized with the 2010 Nobel Prize in Chemistry.[3]

The reaction's success stems from the stability, low toxicity, and commercial availability of organoboron reagents, such as the 1-(3-Fluorophenyl)vinylboronic acid pinacol ester.[5] Vinylboronic esters are particularly valuable as they allow for the stereospecific synthesis of substituted alkenes. The incorporation of a fluorine atom on the phenyl ring introduces a key structural motif found in numerous pharmaceuticals, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[2][7] This application note focuses on leveraging the Suzuki-Miyaura reaction to create these high-value fluorinated styrene derivatives.

The Catalytic Cycle: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for optimizing conditions and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[3][4]

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Pd(II) complex.[4][6] This is often the rate-limiting step, and its efficiency depends on the nature of the halide (I > Br > Cl) and the phosphine ligand on the palladium catalyst.

  • Transmetalation: The organic group from the boronic ester is transferred to the palladium center. This step requires activation of the boronic ester by a base.[8] The base (e.g., K₂CO₃, Cs₂CO₃) reacts with the boronic ester to form a more nucleophilic "ate" complex, which facilitates the transfer of the vinyl group to the palladium, displacing the halide.[9][10]

  • Reductive Elimination: The two organic fragments (the aryl group and the vinyl group) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][6]

Suzuki_Miyaura_Cycle Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L₂-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_vinyl_complex Ar-Pd(II)L₂-Vinyl transmetalation->pd2_vinyl_complex reductive_elimination Reductive Elimination pd2_vinyl_complex->reductive_elimination reductive_elimination->pd0 product Ar-Vinyl (Product) reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_ester Vinyl-B(pin) boronic_ester->transmetalation base Base (OH⁻) base->transmetalation

Caption: Figure 1: Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocol

This protocol is optimized for the reaction of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester with a generic aryl bromide. Modifications for other aryl halides are discussed in the Results section.

3.1. Materials and Reagents

  • 1-(3-Fluorophenyl)vinylboronic acid pinacol ester (1.0 equiv)

  • Aryl halide (e.g., 4-bromoanisole) (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%) or Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) (2-5 mol%)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v), degassed

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

  • Silica Gel for column chromatography

3.2. Equipment

  • Schlenk flask or round-bottom flask with a reflux condenser

  • Magnetic stirrer and hot plate

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Standard laboratory glassware

  • Rotary evaporator

  • Flash chromatography system

Experimental_Workflow Figure 2: Experimental Workflow Diagram start Start: Assemble Glassware reagents Add Reagents to Flask: Aryl Halide, Boronic Ester, Pd Catalyst, Base start->reagents atmosphere Seal, Evacuate, and Backfill with Inert Gas (3x) reagents->atmosphere solvent Add Degassed Dioxane/Water Solvent atmosphere->solvent reaction Heat Reaction Mixture (e.g., 80-100 °C) Monitor by TLC/GC-MS solvent->reaction workup Cool to RT, Dilute with Water & Ethyl Acetate reaction->workup extraction Perform Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer (Na₂SO₄), Filter, Concentrate extraction->drying purification Purify via Silica Gel Column Chromatography drying->purification analysis Characterize Product (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: Figure 2: Experimental Workflow Diagram.

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.2 mmol), 1-(3-Fluorophenyl)vinylboronic acid pinacol ester (1.0 mmol), palladium catalyst (0.02-0.05 mmol), and potassium carbonate (3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge the vessel by evacuating and backfilling with an inert gas (Nitrogen or Argon) three times. This is critical to prevent the oxidation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 4:1 dioxane/water (10 mL) via syringe. The use of degassed solvents is essential to maintain a low-oxygen environment.[11]

  • Reaction: Place the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent (the boronic ester) is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure fluorinated styrene derivative.

Results and Discussion: Scope and Limitations

The described protocol is effective for a range of aryl halides. However, the reactivity of the C-X bond significantly influences the required reaction conditions.

Aryl Halide (Ar-X)Typical CatalystRelative ReactivityExpected YieldNotes
Aryl Iodide (Ar-I)Pd(PPh₃)₄Very High>90%Reactions are often fast and can proceed at lower temperatures.
Aryl Bromide (Ar-Br)Pd(PPh₃)₄ or Pd(dppf)Cl₂High80-95%The standard substrate, offering a good balance of reactivity and stability.[12]
Aryl Chloride (Ar-Cl)Pd(dppf)Cl₂ with a bulky phosphine ligandModerate50-80%Requires more active catalysts, stronger bases (e.g., K₃PO₄), and often higher temperatures due to the stronger C-Cl bond.[12][13]
Aryl Triflate (Ar-OTf)Pd(OAc)₂/PCy₃High85-95%Excellent electrophiles that often react under mild conditions.[8]

Causality behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a reliable choice for iodides and bromides. For less reactive aryl chlorides, catalysts with more electron-rich and bulky phosphine ligands, such as those in Pd(dppf)Cl₂, are required to facilitate the difficult oxidative addition step.[13]

  • Base: Potassium carbonate is a cost-effective and moderately strong base suitable for most couplings.[14] Stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary for challenging substrates, as they more effectively promote the formation of the reactive boronate "ate" complex.[5][10]

  • Solvent: A mixture of an organic solvent (like dioxane or toluene) and water is common.[6] Water helps to dissolve the inorganic base and facilitates the formation of the "ate" complex, while the organic solvent solubilizes the organic reagents and the palladium catalyst.[11]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (oxidized)Ensure the reaction is set up under a strictly inert atmosphere. Use freshly degassed solvents.
Insufficiently active catalyst for the substrateFor aryl chlorides, switch to a more active catalyst system (e.g., a palladacycle or one with bulky, electron-rich ligands).[13]
Base is not strong enoughSwitch to a stronger base like K₃PO₄ or Cs₂CO₃.
Protodeboronation Presence of protic impurities; prolonged reaction time at high tempUse anhydrous reagents and solvents. Monitor the reaction closely and stop it once complete. This is a known side reaction for vinylboronic acids.[5]
Formation of Homocoupling Product (Ar-Ar) Oxygen contamination leading to side reactionsImprove inert atmosphere technique.
Difficulty in Purification Co-elution of product with triphenylphosphine oxide (from catalyst)If using Pd(PPh₃)₄, minimize catalyst loading. Alternatively, use a catalyst with ligands that are more easily separated.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile method for the synthesis of 1-(3-fluorophenyl)-substituted styrenes from the corresponding vinylboronic acid pinacol ester and aryl halides. By carefully selecting the palladium catalyst, base, and solvent system based on the reactivity of the aryl halide, researchers can achieve high yields of the desired products. This application note serves as a practical guide for scientists engaged in synthetic and medicinal chemistry, enabling the efficient construction of valuable fluorinated molecules.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Center for Biotechnology Information. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. [Link]

  • What products would you expect from the following Suzuki coupling reactions?. Pearson. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

  • Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Journal. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

  • Fluorination methods for drug discovery and development. PubMed. [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various... ResearchGate. [Link]

Sources

Polymerization of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester monomers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Polymerization of 1-(3-Fluorophenyl)vinylboronic Acid Pinacol Ester

Executive Summary

This guide details the polymerization protocols for 1-(3-Fluorophenyl)vinylboronic acid pinacol ester (referred to herein as FPVBpin ). This monomer represents a class of


-substituted vinyl boronates that combine the robust reactivity of styrenic derivatives with the versatile post-polymerization utility of boronic esters.

Unlike simple vinyl boronates, the


-aryl substitution in FPVBpin introduces significant steric bulk, lowering the ceiling temperature (

) and making homopolymerization thermodynamically challenging. Consequently, this guide prioritizes Reversible Addition-Fragmentation Chain Transfer (RAFT) copolymerization with styrene or methacrylates. This approach ensures high conversion, controlled molecular weight distributions (

), and precise placement of boronic ester handles for subsequent Suzuki-Miyaura coupling or oxidative transformation.

Monomer Characteristics & Handling

Chemical Structure & Rationale: The 3-fluorophenyl group serves two critical functions:

  • Electronic Tuning: The electron-withdrawing fluorine atom lowers the LUMO energy of the vinyl group, enhancing reactivity toward nucleophilic radicals (e.g., styryl radicals) compared to the non-fluorinated analog.

  • Analytical Tag: The

    
     nucleus provides a sensitive, background-free NMR handle to calculate monomer conversion and copolymer composition without overlapping signals in the 
    
    
    
    NMR spectrum.
PropertySpecification
Formula

MW ~248.1 g/mol
Physical State Viscous oil or low-melting solid (isomer dependent)
Storage -20°C, under Argon/Nitrogen. Hygroscopic.
Stability Susceptible to protodeboronation in the presence of moisture/acid.

Handling Protocol:

  • Purification: If the monomer appears yellow or shows impurities by TLC, pass through a short plug of neutral alumina (oven-dried) using anhydrous hexanes/DCM (1:1) to remove boronic acid byproducts and stabilizers.

  • Inert Atmosphere: All weighing and transfer steps should ideally occur in a glovebox or under a distinct flow of dry nitrogen.

Polymerization Strategy: RAFT Copolymerization

Why RAFT? Free radical polymerization (FRP) of


-substituted styrenes often yields oligomers with broad dispersity due to slow propagation rates (

) and facile depolymerization. RAFT suppresses termination and allows the "slow" FPVBpin monomer to be statistically incorporated into a growing chain of a more active comonomer (e.g., Styrene).

Mechanism: The polymerization follows a statistical copolymerization model.[1] The reactivity ratios (


) favor the formation of a random copolymer, preventing the formation of FPVBpin homopolymer blocks which are sterically unstable.
Visual Workflow: Synthesis & Functionalization

G cluster_0 Step 1: RAFT Copolymerization cluster_1 Step 2: Post-Polymerization Modification Monomer FPVBpin (Monomer A) Polymer Poly(St-co-FPVBpin) Macro-CTA Monomer->Polymer AIBN, 70°C Toluene Styrene Styrene (Monomer B) Styrene->Polymer AIBN, 70°C Toluene CTA CTA (Trithiocarbonate) CTA->Polymer AIBN, 70°C Toluene Suzuki Suzuki Coupling (Ar-Br + Pd Cat) Polymer->Suzuki Path A: Functional Materials Oxidation Oxidation (H2O2 / NaOH) Polymer->Oxidation Path B: Hydrophilic Switch caption Fig 1. Synthetic workflow for FPVBpin incorporation and functionalization.

Detailed Protocol: RAFT Copolymerization with Styrene

Reagents:

  • Monomer 1: FPVBpin (1.0 equiv, e.g., 248 mg, 1.0 mmol)

  • Monomer 2: Styrene (4.0 equiv, 416 mg, 4.0 mmol) – Purified by passing through basic alumina.

  • CTA: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) (0.05 equiv, 17 mg) – Target DP = 100.

  • Initiator: AIBN (0.01 equiv, 1.6 mg) – Recrystallized from methanol.

  • Solvent: Anhydrous Toluene (1.0 M total monomer concentration).

  • Internal Standard: 1,3,5-Trioxane (approx. 10 mg) – For NMR conversion monitoring.

Step-by-Step Procedure:

  • Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, combine FPVBpin, Styrene, CPDT, AIBN, and Trioxane.

  • Solvation: Add anhydrous toluene to reach a total monomer concentration of 1.0 - 2.0 M. (Higher concentration favors propagation over termination).

  • Degassing (Critical): Seal the tube with a rubber septum. Perform three freeze-pump-thaw cycles .

    • Freeze: Submerge in liquid nitrogen until solid.

    • Pump: Apply high vacuum ( < 0.1 mbar) for 5-10 minutes.

    • Thaw: Close vacuum, thaw in warm water bath.

    • Backfill: After the final cycle, backfill with high-purity Argon.

  • Polymerization: Place the Schlenk tube in a thermostated oil bath at 70°C . Stir at 500 rpm.

  • Monitoring:

    • Take aliquots (0.1 mL) at t = 0, 4, 8, 12, and 24 hours via an argon-purged syringe.

    • Analyze by

      
       NMR (CDCl
      
      
      
      ). Monitor the disappearance of vinyl protons (FPVBpin:
      
      
      5.8-6.2 ppm; Styrene:
      
      
      5.2-5.8 ppm) relative to the Trioxane standard (
      
      
      5.1 ppm).
  • Termination: Stop the reaction when total conversion reaches ~60-70% (usually 24-48 hours) to avoid "dead" chain formation. Quench by cooling in an ice bath and exposing to air.

  • Purification:

    • Dilute the crude mixture with a minimum amount of DCM.

    • Precipitate dropwise into cold Methanol (10x volume).

    • Filter and re-dissolve in DCM. Repeat precipitation 2x.

    • Dry under vacuum at 40°C for 24 hours.

Expected Results:

  • Conversion: 60-70%

  • 
     (GPC):  10,000 - 15,000  g/mol  (Linear increase with conversion).
    
  • 
     (Dispersity):  1.15 - 1.30.
    

Protocol: Post-Polymerization Functionalization (Suzuki Coupling)

This protocol demonstrates the utility of the FPVBpin units as "chemical hooks" to attach complex aryl groups to the polymer backbone.

Reagents:

  • Polymer: Poly(St-co-FPVBpin) (100 mg, ~0.2 mmol Bpin units)

  • Aryl Halide: 4-Iodoanisole (1.5 equiv relative to Bpin)

  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Catalyst:

    
     (5 mol%)
    
  • Solvent: THF / Water (4:1 ratio)

Procedure:

  • Dissolve the polymer and aryl halide in THF in a Schlenk tube.

  • Add the aqueous

    
     and degas the mixture (Argon bubbling for 20 min).
    
  • Add the Pd catalyst quickly under Argon flow.

  • Heat to 65°C for 12-24 hours. The mixture will turn black/brown.

  • Workup:

    • Cool to RT. Pour into excess Methanol/Water (1:1) to precipitate.

    • The Bpin signal in

      
       NMR (
      
      
      
      ~30 ppm) should disappear/shift.
    • The

      
       NMR signal of the polymer backbone will shift slightly due to the change in local electronic environment, confirming functionalization.
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion (<10%) Steric hindrance of FPVBpin is too high.Increase the ratio of Styrene (comonomer). Try a feed ratio of 1:9 (FPVBpin:St).
Broad Dispersity (

)
Loss of RAFT control; termination events.Decrease [Initiator]. Ensure [CTA]/[AIBN] ratio is > 5:1. Re-check degassing rigor.
Monomer Hydrolysis Wet solvents or old monomer stock.Dry Toluene over Na/Benzophenone. Pass monomer through neutral alumina before use.
Crosslinking/Gelation Divinyl impurities in monomer synthesis.Check monomer purity by GPC/NMR. Ensure <0.1% divinyl contaminants.

References

  • Makino, H., Nishikawa, T., & Ouchi, M. (2021).[2][3] Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene.[3][4] Chemical Communications, 57(60), 7430-7433. Link

  • PubChem. (n.d.).[5][6] 1-Phenylvinylboronic acid, pinacol ester (Compound Summary).[6][7] National Library of Medicine. Link

  • Lichi, B., et al. (2018). An Organoborane Vinyl Monomer with Styrene-like Radical Reactivity.[8] Macromolecules, 51(23), 9776–9784. Link

  • Sigma-Aldrich. (n.d.). Vinylboronic acid pinacol ester Product Information. Link

  • Chen, Z., Isbrandt, E. S., & Newman, S. G. (2024). Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction. Organic Letters, 26, 7723-7727. Link

Sources

Application Note: 1-(3-Fluorophenyl)vinylboronic Acid Pinacol Ester in Bioisosteric Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a technical guide for medicinal chemists and process scientists. It focuses on the strategic utilization of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester (referred to as 3-FP-VinylBPin ) as a high-value building block for installing metabolically robust, conformationally restricted pharmacophores.

Executive Summary

1-(3-Fluorophenyl)vinylboronic acid pinacol ester (CAS: 864754-15-6 / 850567-55-4 analog) represents a specialized class of


-substituted vinylboronates . Unlike common 

-styryl boronates which yield linear chains, this building block enables the direct installation of the 1-(3-fluorophenyl)ethenyl motif.

This moiety serves two critical bioisosteric functions:

  • Carbonyl Bioisostere: The 1,1-disubstituted alkene mimics the planarity and steric demand of a ketone (

    
    ) while eliminating redox liabilities and hydrogen bond acceptor capability.
    
  • Conformational Lock: It introduces a rigid

    
     center that restricts bond rotation between aryl rings or alkyl chains, reducing the entropic penalty of target binding.
    
  • Metabolic Shield: The C-3 fluorine atom blocks metabolic "soft spots" (P450 oxidation) on the phenyl ring while modulating lipophilicity (

    
    ).
    

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10]

PropertySpecification
Compound Name 1-(3-Fluorophenyl)vinylboronic acid pinacol ester
Structure

-(3-Fluorophenyl)vinylboronate
CAS Number 864754-15-6 (Generic Ref)
Molecular Weight ~248.10 g/mol
Physical State Colorless to pale yellow oil or low-melting solid
Solubility Soluble in THF, Dioxane, DCM, Toluene
Stability Moisture sensitive (slow hydrolysis to boronic acid); Store at -20°C
Reactivity Class Sterically hindered nucleophile (Suzuki-Miyaura)

Bioisosteric Rationale & Design Logic

The utility of 3-FP-VinylBPin lies in its ability to generate 1,1-disubstituted alkenes . This structural motif is a proven bioisostere in kinase inhibitors and GPCR ligands.

Mechanistic Causality: Why use this building block?
  • Electronic Modulation: The fluorine at the meta-position exerts an inductive electron-withdrawing effect (-I), lowering the electron density of the resulting alkene and the aromatic ring. This reduces the propensity for oxidative metabolism (epoxidation) of the double bond.

  • Steric Occlusion: The "1,1-substitution" pattern creates a "kink" in the molecular backbone, unlike the linear geometry of 1,2-alkenes. This mimics the bond angle of a ketone (~120°) or a quaternary carbon precursor.

Bioisostere_Logic Reagent 3-FP-VinylBPin (Building Block) Coupling Pd-Catalyzed Cross-Coupling Reagent->Coupling + Aryl Halide Product 1,1-Disubstituted Alkene (Scaffold) Coupling->Product KetoneMimic Ketone Bioisostere (Planar, Non-Reducible) Product->KetoneMimic MetabolicBlock Metabolic Shield (Fluorine blocks CYP sites) Product->MetabolicBlock Rigidification Conformational Lock (Restricts rotation) Product->Rigidification

Figure 1: The strategic transformation of the vinylboronate building block into functional bioisosteric motifs.

Experimental Protocols

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling

Challenge:


-Substituted vinylboronates are sterically hindered and prone to protodeboronation (loss of boron without coupling) under standard conditions.
Solution:  Use of electron-rich, bulky phosphine ligands and anhydrous conditions.

Reagents:

  • Nucleophile: 1-(3-Fluorophenyl)vinylboronic acid pinacol ester (1.2 equiv)

  • Electrophile: Aryl Bromide/Triflate (1.0 equiv)

  • Catalyst:

    
     (2 mol%) + SPhos  or XPhos  (4-8 mol%)
    
    • Alternative:

      
       (5 mol%) for less hindered partners.
      
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (anhydrous)
  • Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous)

Step-by-Step Procedure:

  • Setup: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool to room temperature under Argon/Nitrogen.

  • Charging: Add the Aryl Bromide (1.0 mmol), 3-FP-VinylBPin (1.2 mmol, 298 mg), Base (3.0 mmol), and Catalyst (pre-mixed Pd/Ligand complex if possible).

  • Solvation: Add degassed Solvent (5 mL, 0.2 M concentration).

    • Critical Step: If using anhydrous conditions to prevent protodeboronation, omit water and use dry Dioxane at 100°C.

  • Reaction: Seal the vial and heat to 90–100°C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: Look for the product mass (

      
      ). If protodeboronation occurs (Ar-CH=CH2 formation), switch to anhydrous 
      
      
      
      in Toluene.
  • Workup: Cool to RT. Filter through a pad of Celite. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc). 1,1-disubstituted alkenes often stain poorly; use UV detection.

Protocol B: Divergent Post-Coupling Modifications

Once the 1-(3-fluorophenyl)ethenyl scaffold is installed, it serves as a branch point for further diversification.

Option 1: Asymmetric Hydrogenation (Chiral Center Installation)

  • Reagent:

    
     (50 bar), 
    
    
    
    + Chiral Phosphine (e.g., DuPhos or Josiphos).
  • Outcome: Converts the alkene into a chiral 1-(3-fluorophenyl)ethyl group, a common pharmacophore in CNS drugs.

Option 2: Cyclopropanation (Gem-Dimethyl Bioisostere)

  • Reagent:

    
    , 
    
    
    
    (Simmons-Smith).
  • Outcome: Forms a 1-(3-fluorophenyl)cyclopropyl linkage. This is a rigid, metabolically stable spacer that mimics a gem-dimethyl group but prevents rotation.

Workflow Visualization

Workflow Start Start: 3-FP-VinylBPin (CAS: 864754-15-6) Coupling Step 1: Suzuki Coupling (Pd-SPhos, K3PO4, 100°C) Start->Coupling + Ar-Br Intermediate Intermediate: 1,1-Diarylalkene Scaffold Coupling->Intermediate Yield: 70-90% Branch1 Path A: Hydrogenation (Chiral Alkane) Intermediate->Branch1 H2, Rh* Branch2 Path B: Cyclopropanation (Rigid Linker) Intermediate->Branch2 Et2Zn, CH2I2 Branch3 Path C: Ozonolysis (Ketone Synthesis) Intermediate->Branch3 O3, DMS

Figure 2: Divergent synthesis workflow starting from the vinylboronate building block.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (<30%) Steric hindrance at the Boron center.Switch to SPhos or RuPhos ligands (Buchwald G3 precatalysts). Increase temperature to 110°C.
Protodeboronation Presence of water/protons facilitates C-B bond cleavage.Use anhydrous conditions (Dry Toluene/Dioxane). Switch base to

or

.
Homocoupling Oxidative coupling of the boronate.Ensure strict degassing of solvents. Avoid excess oxidant exposure.

References

  • Miyaura Borylation & Suzuki Coupling

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Alpha-Vinyl Boronate Synthesis & Reactivity

    • Chen, Z., et al. (2024).[1] Regioselective Synthesis of α-Vinyl Boronates via a Pd-Catalyzed Mizoroki-Heck Reaction.[1] Organic Letters. Link

  • Bioisosterism of 1,1-Disubstituted Alkenes

    • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

  • Fluorine in Medicinal Chemistry

    • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Metabolic Stability of Fluorinated Scaffolds

    • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester via column chromatography. This compound, a valuable precursor in Suzuki-Miyaura cross-coupling reactions, presents unique purification hurdles due to its chemical nature. This document moves beyond a simple protocol to explain the underlying chemical principles, enabling you to troubleshoot and optimize the process effectively.

Core Challenges & Frequently Asked Questions (FAQs)

The primary difficulty in purifying boronic acid pinacol esters on standard silica gel arises from two main issues: their susceptibility to hydrolysis and strong interactions with the stationary phase.[1][2][3]

Q1: Why does my compound show a prominent baseline spot and significant tailing on a standard silica gel TLC plate?

A: This is the most common observation and stems from two concurrent phenomena:

  • Hydrolysis: Standard silica gel is inherently acidic and contains surface-bound water, which can catalyze the hydrolysis of the pinacol ester back to the highly polar 1-(3-Fluorophenyl)vinylboronic acid.[1][4][5] This resulting boronic acid is very polar and does not elute from the silica, appearing as an immobile spot at the baseline (Rf ≈ 0).[6]

  • Over-adsorption: The boron atom in the pinacol ester is Lewis acidic and can coordinate strongly with the Lewis basic silanol groups (Si-OH) on the silica surface. This strong, often irreversible, adsorption leads to significant product loss on the column, low recovery, and severe peak tailing.[2][6]

Q2: Besides the hydrolyzed boronic acid, what are other common impurities I should be aware of?

A: The impurity profile depends on the synthetic route, but typically includes:

  • Unreacted Starting Materials: Any materials used in the borylation step that were not fully consumed.

  • Homocoupling Byproducts: Dimers of the boronic ester can form as a side reaction during its synthesis or in subsequent coupling reactions.[7][8]

  • Pinacol: The co-product of the hydrolysis reaction.[1]

  • Residual Palladium Catalyst: If the ester was prepared via a palladium-catalyzed reaction (e.g., Miyaura borylation), trace amounts of palladium may contaminate the crude product.[9] These can sometimes be observed as a fine black precipitate (palladium black) if the catalyst has decomposed.[10]

Q3: How can I best visualize my compound and its impurities on a TLC plate?

A: While the aromatic ring allows for visualization under UV light (254 nm), this may not be sufficient for all impurities.[11][12] For comprehensive analysis:

  • p-Anisaldehyde Stain: A good general-purpose stain that can help visualize the ester and other organic impurities.[6]

  • Alizarin Stain: This is a highly specific and sensitive method for detecting boronic acids.[11][12] Alizarin is non-fluorescent on its own but forms a brightly fluorescent complex with boronic acids when viewed under a 366 nm UV lamp. This is an excellent way to confirm if the baseline spot is indeed the hydrolyzed boronic acid.[11][12]

Q4: Is reversed-phase chromatography a viable alternative for preparative-scale purification?

A: While analytical methods using reversed-phase HPLC (RP-HPLC) have been developed, they often require specialized conditions to prevent on-column hydrolysis, such as using columns with low residual silanol activity or highly basic mobile phases.[4][13][14] For preparative purification, these conditions are often impractical and costly. Modified normal-phase chromatography remains the more accessible and scalable method for most laboratories.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low to No Recovery of Product The compound has irreversibly adsorbed to or decomposed on the standard silica gel column.[15]Primary Solution: Do not use untreated silica gel. Prepare and use boric acid-impregnated silica gel as detailed in the protocol below. This treatment passivates the active silanol sites, minimizing adsorption and hydrolysis.[2][6]
All Fractions are Mixed / Poor Separation The eluent system is too polar, causing co-elution. Alternatively, on-column degradation is continuously occurring, leading to a mixture of product and boronic acid in every fraction.[15]Refine your eluent system using TLC. Aim for an Rf value of 0.25-0.35 for the product spot on a boric acid-treated TLC plate. Start with a less polar mobile phase (e.g., 2-5% EtOAc in Hexane) and gradually increase polarity.
Product is Pure by NMR but a Baseline Spot Appears on TLC After Column Hydrolysis occurred during the chromatography process. The crude material was likely the pure ester, but the column conditions caused its degradation.[5]This confirms the instability of the compound on the stationary phase. The only reliable solution is to repeat the chromatography using the boric acid-treated silica gel protocol.
Column Backpressure Increases Significantly / Column Blocks The crude sample may not have been fully dissolved, or a component has precipitated at the top of the column upon loading.[16]Ensure the crude material is fully dissolved in a minimum amount of a non-polar solvent (e.g., DCM or Toluene) before loading. Pre-adsorbing the crude material onto a small amount of the treated silica gel can also provide a more uniform loading. If a blockage occurs, it may not be salvageable.[16]

Recommended Purification Protocol

This protocol is designed to minimize degradation and maximize recovery by deactivating the silica gel stationary phase.

Part A: Preparation of Boric Acid-Treated Silica Gel

The causality behind this step is to reduce the Lewis basicity of the silica surface, thereby preventing over-adsorption of the Lewis acidic boronic ester.[2][6]

  • Prepare Solution: Create a 5% (w/v) solution of boric acid in ethanol. For every 100 g of silica gel you intend to treat, you will need approximately 200-250 mL of this solution.

  • Immerse Silica: In a large flask, make a slurry of the silica gel in the boric acid/ethanol solution. Swirl gently for 20-30 minutes to ensure thorough impregnation.[6]

  • Remove Solvent: Remove the ethanol via rotary evaporation until a free-flowing powder is obtained.

  • Dry Thoroughly: Transfer the powder to a large evaporating dish and dry it in vacuo (in a vacuum oven or desiccator) at ambient temperature for at least 12 hours to remove all residual solvent. This dry, treated silica is now ready for use.

Part B: Analytical TLC and Eluent Selection
  • Plate Preparation: You can prepare your own treated TLC plates by briefly dipping standard silica plates into the 5% boric acid/ethanol solution and allowing them to dry completely.[6]

  • Solvent Screening: Test various ratios of a non-polar solvent (Hexane or Pentane) and a moderately polar solvent (Ethyl Acetate or Dichloromethane).

  • Target Rf: The optimal eluent system should provide a well-defined spot for the 1-(3-Fluorophenyl)vinylboronic acid pinacol ester with an Rf value between 0.25 and 0.35. This provides the best resolution during column chromatography.

Part C: Column Packing and Elution
  • Packing: Use the "wet" or "slurry" packing method. Slurry the boric acid-treated silica gel in your initial, least polar eluent. Pour this slurry into your column and allow it to pack under gentle pressure, ensuring a flat, stable bed.

  • Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Load this solution carefully onto the top of the silica bed.

  • Elution: Begin eluting with the solvent system identified in Part B. A typical starting point is 5% Ethyl Acetate in Hexane. You can run the column isocratically or gradually increase the polarity (gradient elution) as needed to elute the product.

  • Monitoring: Collect fractions and monitor them by TLC (using treated plates) to identify those containing the pure product.

Data and Visualization

Table 1: Typical Chromatography Parameters
ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh), treated with 5% Boric Acid.Passivates active sites to prevent hydrolysis and over-adsorption.[2][6]
Mobile Phase Hexane / Ethyl Acetate or Hexane / Dichloromethane.Provides good solubility and elution characteristics for non-polar to moderately polar compounds.
Initial Eluent 2-5% Ethyl Acetate in Hexane.Starts with low polarity to elute very non-polar impurities first.
Target Rf 0.25 - 0.35Optimal range for achieving good separation between the product and closely eluting impurities.
Visualization UV (254 nm), p-Anisaldehyde, Alizarin (for boronic acid).Ensures detection of both the product and key potential impurities.[6][11][12]
Troubleshooting Workflow Diagram

G start Problem Identified: Low Recovery or Poor Separation check_tlc Analyze Crude vs. Post-Column TLC start->check_tlc tailing Observation: Significant Tailing check_tlc->tailing new_spot Observation: New Baseline Spot Appears check_tlc->new_spot poor_res Observation: Poor Resolution Between Spots check_tlc->poor_res cause_adsorption Cause: Over-adsorption on Active Silica tailing->cause_adsorption [Yes] cause_hydrolysis Cause: On-Column Hydrolysis new_spot->cause_hydrolysis [Yes] cause_solvent Cause: Eluent System Not Optimal poor_res->cause_solvent [Yes] solution_silica SOLUTION: Use Boric Acid-Treated Silica Gel (See Protocol) cause_adsorption->solution_silica cause_hydrolysis->solution_silica solution_solvent SOLUTION: Re-screen for Eluent with Product Rf ≈ 0.3 cause_solvent->solution_solvent

Caption: Troubleshooting workflow for purifying boronic esters.

References

  • Chromatographic Conditions for the Analysis of Boronic Pinacol Esters. ResearchGate.[Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Semantic Scholar.[Link]

  • ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.[Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate.[Link]

  • Strategies for the analysis of highly reactive pinacolboronate esters. PubMed.[Link]

  • On‐Column Hydrolysis Kinetics Determination of Boronic Pinacol Ester Intermediates for Use in Optimization of Fast HPLC Methods. ResearchGate.[Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Unpublished manuscript, linked from ResearchGate.[Link]

  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. Thieme.[Link]

  • Sensitive Thin-Layer Chromatography Detection of Boronic Acids Using Alizarin. ResearchGate.[Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.[Link]

  • Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar.[Link]

  • Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. ResearchGate.[Link]

  • Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc.[Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. PubMed.[Link]

  • New aryl boronates are stable on silica gel and easy-to-handle. Gifu Pharmaceutical University.[Link]

  • Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity. ResearchGate.[Link]

  • Troubleshooting Flash Chromatography. University of Rochester.[Link]

  • Formation of palladium black during Suzuki coupling. Reddit.[Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings for Sterically Hindered Vinylboronates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notoriously difficult transformations in cross-coupling chemistry: the Suzuki-Miyaura coupling of sterically hindered vinylboronates.

Steric bulk adjacent to the boron atom severely retards the transmetallation step, often leading to catalyst degradation, protodeboronation, or homocoupling. This guide provides field-proven, mechanistically grounded solutions to overcome these bottlenecks.

Diagnostic Optimization Workflow

Before adjusting your protocol, use the following logical decision tree to identify the specific mechanistic failure point in your reaction.

OptimizationWorkflow Start Start: Hindered Vinylboronate Coupling CheckDecomp Is Protodeboronation Observed? Start->CheckDecomp SwitchBoron Switch to MIDA or BF3K Use Anhydrous Base CheckDecomp->SwitchBoron Yes CheckConv Is Conversion < 20%? (Starting Material Intact) CheckDecomp->CheckConv No SwitchBoron->CheckConv OptLigand Switch to Buchwald Ligands (XPhos) or P(t-Bu)3 CheckConv->OptLigand Yes Success Product Isolated (High Yield) CheckConv->Success No OptBase Use Stronger Base (Ba(OH)2, TlOEt, or Ag2O) OptLigand->OptBase OptBase->Success

Diagnostic workflow for optimizing sterically hindered Suzuki-Miyaura couplings.

Mechanistic Troubleshooting & FAQs

Q: My


-substituted vinylboronic acid is decomposing before cross-coupling occurs. How do I prevent this? 
A: Causality:  You are observing protodeboronation. This side reaction is driven by the protonation of the C–B bond, which is highly exacerbated by aqueous bases and the inherent instability of tricoordinate boronic acids. Because steric hindrance slows down the desired transmetallation, the competing protodeboronation pathway dominates.
Solution:  Convert your vulnerable boronic acid into a tetracoordinate potassium trifluoroborate (BF

K) salt or a MIDA boronate. Unlike tricoordinate species, these tetracoordinate complexes are significantly less prone to protodeboronation[1]. They act via a "slow-release" mechanism, bleeding the active boronic species into the catalytic cycle at a rate matching transmetallation, thereby preventing the buildup of unstable intermediates.

Q: The reaction stalls at <10% conversion, but no decomposition is observed. What is the bottleneck? A: Causality: The transmetallation step has failed. For transmetallation to occur, a Pd–O–B linkage must form. Steric bulk at the


-position of the vinylboronate physically prevents this intermediate from assembling when using standard bases (like Na

CO

) and small ligands (like PPh

)[2]. Solution: You must optimize both the ligand and the base:
  • Ligand: Switch to bulky, electron-rich 3 or P(t-Bu)

    
    [3]. The steric bulk of these ligands forces the formation of a highly active monoligated Pd(0) species that can penetrate the steric shield of your substrate, while simultaneously promoting reductive elimination[3].
    
  • Base: Anhydrous conditions using alkoxide bases (e.g., NaOtBu) or highly nucleophilic bases like Barium hydroxide (Ba(OH)

    
    ) or Thallium ethoxide (TlOEt) are required to force the formation of the reactive boronate "ate" complex[2].
    

Q: Why do I see palladium black precipitating early in the reaction? A: Causality: Palladium black is the visual confirmation of catalyst death. This occurs when the transmetallation step is too slow relative to oxidative addition. The resulting Pd(II) intermediate sits idle in solution and eventually undergoes


-hydride elimination or bimolecular decomposition.
Solution:  Increase the nucleophilicity of your base to accelerate transmetallation, or increase your ligand-to-palladium ratio (e.g., 1:4 instead of 1:2) to stabilize the vulnerable Pd(II) intermediate against aggregation[4].

Quantitative Data: Catalyst & Base System Comparisons

The following table summarizes the relative efficacy of various catalytic systems when applied specifically to sterically demanding vinylboronates.

Catalyst/Ligand SystemBase & SolventTemp (°C)Relative YieldMechanistic Advantage for Hindered Substrates
Pd(PPh

)

Na

CO

(aq) / Toluene
80–100<15% None. Standard baseline; fails due to severe steric clash during transmetallation[2].
Pd(dppf)Cl

Ba(OH)

/ 1,4-Dioxane
9050–70% Barium hydroxide provides a highly nucleophilic hydroxide source to accelerate "ate" complex formation.
Pd(OAc)

/ SPhos
K

PO

/ Toluene
10075–85% Buchwald ligand pocket accommodates bulk; electron-rich nature accelerates oxidative addition[3].
Pd

(dba)

/ P(t-Bu)

KF / THF25–6085–95% Generates an extremely active monoligated Pd(0) species capable of room-temperature couplings[5].

Self-Validating Experimental Protocol

To ensure reproducibility, the following Standard Operating Procedure (SOP) incorporates self-validating checkpoints. This protocol utilizes the highly active Pd


(dba)

/P(t-Bu)

system, which is uniquely suited for 5[5].
SOP: Anhydrous Suzuki-Miyaura Coupling of -Substituted Vinylboronates

Step 1: Pre-Catalyst Assembly

  • In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd

    
    (dba)
    
    
    
    (0.02 equiv, 2 mol%) and P(t-Bu)
    
    
    (0.08 equiv, 8 mol%).
  • Causality Note: Maintaining a 1:4 Pd-to-ligand ratio is critical. The excess bulky ligand prevents the formation of inactive Pd aggregates and ensures the active catalytic species remains monoligated.

Step 2: Reagent Addition

  • Add the sterically hindered vinylboronate (1.5 equiv) and the aryl/vinyl halide (1.0 equiv).

  • Add anhydrous, finely milled KF (3.3 equiv).

  • Validation Checkpoint 1: Ensure the KF is strictly anhydrous. Trace water will act as a proton source rather than a transmetallation accelerator in highly hindered systems, leading directly to protodeboronation.

Step 3: Solvent Addition & Activation

  • Add anhydrous, degassed THF to achieve a 0.2 M concentration relative to the halide.

  • Validation Checkpoint 2 (Visual): Upon addition of the solvent and stirring for 10 minutes, the solution should transition from the deep purple/red of Pd

    
    (dba)
    
    
    
    to a pale yellow or orange. If the solution turns black, oxygen has infiltrated your system, and the catalyst has died.

Step 4: Execution and In-Process Monitoring

  • Seal the flask, remove it from the glovebox, and stir at 50–60 °C.

  • Validation Checkpoint 3 (Analytical): Pull an aliquot at the 4-hour mark for LC-MS analysis.

    • If starting material is intact but no product is forming: Increase temperature to 80 °C.

    • If homocoupling of the halide is >10%: The transmetallation is too slow. Cool the reaction, and consider switching the boron source to a BF

      
      K salt to alter the transmetallation kinetics[1].
      
  • Upon completion (typically 12–24 hours), cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and purify via silica gel chromatography.

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • Source: d-nb.
  • Source: rose-hulman.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids Source: Benchchem URL
  • Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates Source: ACS Publications URL
  • Organoborane coupling reactions (Suzuki coupling)

Sources

Troubleshooting homocoupling side reactions in vinylboronate cross-coupling

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Minimizing Homocoupling (1,3-Diene Formation) in Vinylboronate Suzuki-Miyaura Reactions Assigned Specialist: Senior Application Scientist, Catalysis Group

Diagnostic & Triage

User Issue: You are observing significant formation of conjugated dienes (homocoupling products) instead of the desired vinyl-aryl or divinyl cross-coupling product.

Immediate Assessment: Vinylboronate homocoupling is primarily driven by two factors: Oxidative Stress (presence of


) and Kinetic Mismatch  (where the concentration of activated boronate exceeds the rate of the cross-coupling cycle). Unlike aryl-aryl homocoupling, vinyl homocoupling yields conjugated dienes, which can be reactive and complicate purification.
Troubleshooting Decision Tree

Use this flow to identify the root cause of your side reaction.

TroubleshootingTree Start START: High Homocoupling Observed CheckO2 Q1: Is the reaction strictly anaerobic? Start->CheckO2 CheckCat Q2: Which Pd source are you using? CheckO2->CheckCat Yes, Glovebox/Sparged ActionDegas Action: Switch from Balloon to Sparging (See Sec 2) CheckO2->ActionDegas No / Unsure CheckRate Q3: How is the boronate added? CheckCat->CheckRate Pd(PPh3)4 / Pd2(dba)3 ActionPd0 Action: Switch Pd(II) -> Pd(0) or add Reductant (See Sec 4) CheckCat->ActionPd0 Pd(OAc)2 / PdCl2 ActionSlow Action: Implement Slow Addition Protocol (See Sec 3) CheckRate->ActionSlow One-pot / Batch ActionLigand Action: Switch to Bulky Ligand (e.g., SPhos) (See Sec 4) CheckRate->ActionLigand Already Slow Addition

Figure 1: Diagnostic logic flow for isolating the cause of homocoupling.

The Oxygen Problem (Oxidative Homocoupling)

Q: I degassed my solvent using vacuum/backfill cycles. Why is oxygen still a problem?

A: Vinylboronates are highly susceptible to oxidative homocoupling mediated by Palladium-peroxo species. Standard vacuum/backfill cycles (3x) often leave trace dissolved oxygen in polar solvents like DMF or Dioxane. In the mechanism described by Amatore and Jutand, Pd(0) reacts with


 to form a peroxo-Pd(II) complex.[1] This complex reacts with two  equivalents of boronic acid to release the homocoupled diene and hydrogen peroxide (which further oxidizes the boronate).

The Fix: Subsurface Sparging Vacuum cycling removes headspace gas but relies on diffusion to clear dissolved gas.

  • Protocol: Insert a long needle directly into the solvent and bubble Argon/Nitrogen vigorously for at least 15–20 minutes before adding the catalyst.

  • Validation: If your homocoupling drops significantly after sparging,

    
     was your primary culprit [1].
    
Kinetic Mismatch (Concentration Effects)

Q: My reaction is anaerobic, but I still see 10-15% homocoupling. Why?

A: This is a classic "Kinetic Mismatch." The rate of Cross-Coupling (CC) is generally first-order with respect to the boronate:


.
The rate of Homocoupling (HC)  is generally second-order with respect to the boronate (bimolecular): 

.

If you dump all the vinylboronate in at the start (Batch Mode), the high initial concentration


 disproportionately accelerates the second-order homocoupling side reaction.

The Fix: The Slow Addition Protocol By keeping the instantaneous concentration of vinylboronate low, you statistically favor the pathway that only requires one boronate molecule (Cross-Coupling) [2].

ParameterBatch Addition (Standard)Slow Addition (Optimized)
Boronate Conc. High (0.1 – 0.5 M)Low (Steady State)
Dominant Rate Homocoupling (

Order)
Cross-Coupling (

Order)
Impurity Profile High Diene FormationMinimal Diene Formation

Implementation:

  • Dissolve the Electrophile (Ar-X), Base, and Catalyst in the reaction vessel.

  • Dissolve the Vinylboronate in a separate syringe/vial.

  • Use a syringe pump to add the Vinylboronate over 1–2 hours at reaction temperature.

Catalyst & Ligand Selection

Q: Does the choice of Precatalyst matter?

A: Yes. If you use a Pd(II) source (e.g.,


, 

), it must be reduced to Pd(0) to enter the catalytic cycle.[2]
  • The Cost: In the absence of external reductants (like phosphines or amines), the Pd(II) is often reduced by the boronic acid itself. This "sacrificial" reduction consumes 2 equivalents of vinylboronate and generates 1 equivalent of homocoupled diene before the main reaction even starts [3].

Recommendation:

  • Best: Use a Pd(0) source like

    
     or 
    
    
    
    .[3]
  • Alternative: If you must use Pd(II), add a mild reducing agent like Potassium Formate (cat.[3][4][5] amount) to reduce the Pd(II) without consuming your precious vinylboronate [1].

Q: Which ligands suppress homocoupling?

A: Bulky, electron-rich phosphines (Buchwald ligands like SPhos or XPhos ) are superior.[3]

  • Mechanism: They accelerate the Oxidative Addition (OA) of the aryl halide. Fast OA ensures that the Pd center is rapidly occupied by the electrophile (

    
    ), leaving no time for the Pd to interact with two boronates simultaneously [4].
    
Mechanistic Visualization

Understanding the "Fork in the Trail" is vital. The system diverges based on whether the Electrophile (Ar-X) or a second Boronate reacts with the Pd center first.

Mechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting Step) Pd0->OxAdd + Ar-X O2_Ox Oxidation by O2 (or slow Ar-X addn) Pd0->O2_Ox + O2 PdII_Ar Pd(II)-Ar-X (Ready for CC) OxAdd->PdII_Ar TransMet Transmetallation (+ Vinyl-B) PdII_Ar->TransMet Homo_TM Double Transmetallation (+ 2x Vinyl-B) PdII_Ar->Homo_TM Slow Transmetallation High [Vinyl-B] RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Cross-Coupled Product (Ar-Vinyl) RedElim->Product Pd_Peroxo Pd-Peroxo / Pd(II) O2_Ox->Pd_Peroxo Pd_Peroxo->Homo_TM Homo_Prod Homocoupled Product (Vinyl-Vinyl Diene) Homo_TM->Homo_Prod

Figure 2: The "Fork in the Trail". Oxygen or slow oxidative addition diverts the flux toward the red homocoupling pathway.

Gold Standard Protocol: The "Kinetic Control" Method

If standard conditions fail, adopt this protocol to rigorously minimize diene formation.

Reagents:

  • Catalyst:

    
     (1-2 mol%) + SPhos (2-4 mol%)
    
    • Why: Pd(0) prevents sacrificial reduction; SPhos ensures rapid OA.

  • Base:

    
     (3.0 equiv)
    
    • Why: Anhydrous base allows controlled water addition if needed, regulating boronate hydrolysis.

  • Solvent: Toluene/Water (10:1) or Dioxane/Water.[3]

    • Why: Biphasic systems can sometimes sequester the catalyst from the bulk boronate.

Step-by-Step:

  • Vessel A (Main Reactor): Charge with Aryl Halide (1.0 equiv), Base (3.0 equiv), Pd source, and Ligand.

  • Degassing: Seal Vessel A. Sparge solvent with

    
     for 20 mins before injecting into Vessel A.
    
  • Activation: Heat Vessel A to reaction temp (e.g., 80°C) and stir for 5 mins to generate the active catalytic species (

    
    ).
    
  • Vessel B (Feed): Dissolve Vinylboronate (1.2 equiv) in degassed solvent.

  • Addition: Using a syringe pump, add solution from Vessel B to Vessel A over 60–90 minutes .

  • Completion: Stir for an additional 30 mins after addition is complete.

References
  • Miller, W. D. et al. (2007).[5] "Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395." Organic Process Research & Development.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[6] "Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail." Angewandte Chemie International Edition.

  • Amatore, C., & Jutand, A. (2000). "Mechanistic and Kinetic Studies of Palladium Catalytic Systems." Journal of Organometallic Chemistry.

  • Barder, T. E., et al. (2005). "Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.

Sources

Catalyst poisoning in reactions with fluorinated vinylboronic esters

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Catalyst Poisoning & Reactivity Troubleshooting in Suzuki-Miyaura Coupling

Diagnostic Workflow: Is it Poisoning or Instability?

Before altering catalyst loads, you must distinguish between catalyst deactivation (poisoning/aggregation) and substrate decomposition (protodeboronation). In fluorinated vinylboronic ester coupling, the latter is frequently misdiagnosed as the former.

Figure 1: Troubleshooting Decision Matrix

TroubleshootingFlow Start START: Low/No Yield CheckSM Analyze Crude Mixture (19F NMR) Start->CheckSM Decision1 Is the Vinylboronate Still Present? CheckSM->Decision1 PathA Substrate Intact (Catalyst Issue) Decision1->PathA Yes PathB Substrate Consumed/Gone (Stability Issue) Decision1->PathB No ActionA1 Check Color/Precipitate PathA->ActionA1 ActionB1 Identify Byproduct PathB->ActionB1 DecisionA2 Pd Black Visible? ActionA1->DecisionA2 SolA1 Ligand Insufficient/Oxidized -> Switch to SPhos/XPhos DecisionA2->SolA1 Yes SolA2 Kinetic Stall (Transmetallation) -> Add CsF or Ag2O DecisionA2->SolA2 No DecisionB2 Is it Protodeboronated (Alkene)? ActionB1->DecisionB2 SolB1 Base-Induced Hydrolysis -> Switch to Anhydrous K3PO4 DecisionB2->SolB1 Yes (Major) SolB2 Defluorination/Polymerization -> Lower Temp / Scavengers DecisionB2->SolB2 No (Complex Mix)

Caption: Step-by-step diagnostic tree to isolate catalyst failure from substrate instability using crude NMR analysis.

Critical Failure Modes: The Science of "Poisoning"

In the context of fluorinated vinylboronic esters (e.g.,


-fluorovinyl or gem-difluorovinyl species), "poisoning" is rarely due to impurities in the traditional sense. It is usually a result of electronic mismatch  or fluoride interference .
A. The "Fluoride Trap" (Catalyst Sequestration)

While fluoride sources (CsF, TBAF) are often used to activate boronate esters, excess fluoride ions can deactivate the palladium catalyst.

  • Mechanism: High concentrations of

    
     can form stable 
    
    
    
    species that are slow to undergo transmetallation compared to their hydroxo- or alkoxo- analogs.
  • Impact: The catalytic cycle stalls at the transmetallation step. The catalyst is not "dead" (aggregated), but it is kinetically dormant.

B. Protodeboronation (The Substrate Sink)

Fluorine is highly electron-withdrawing. This polarizes the C-B bond, making the boron center hyper-Lewis acidic and the carbon center prone to protonation.

  • Mechanism: Base attacks the boron

    
     formation of "ate" complex 
    
    
    
    C-B bond cleavage
    
    
    protonation by water/solvent.[1]
  • Observation: The boronate ester disappears rapidly, but no cross-coupled product forms. This mimics catalyst death but is actually reagent decomposition.

Troubleshooting Scenarios (Q&A)

Scenario 1: The "Black Crash"

User Question: My reaction mixture turns black within 10 minutes, and I see no conversion of the aryl halide. Is my catalyst poisoned?

Technical Diagnosis: The formation of "Pd black" indicates the aggregation of Pd(0) nanoparticles. This is not poisoning by the substrate, but rather ligand failure . Fluorinated vinylboronates are electron-deficient and sterically demanding; standard ligands (like


) dissociate easily, leaving the metal center unprotected.

Corrective Protocol:

  • Switch Ligands: Move to bulky, electron-rich biaryl phosphine ligands. SPhos and RuPhos are the gold standards here. They create a protective "pocket" around the Pd, preventing aggregation and facilitating oxidative addition.

  • Increase Ratio: Ensure a Ligand:Pd ratio of at least 2:1 (if using separate species) to shift the equilibrium toward the active ligated species.

Scenario 2: The Stalled Cycle

User Question: I am using Pd(dppf)Cl2 with Na2CO3. The starting material is intact, the catalyst is still in solution (red/orange), but the reaction won't proceed.

Technical Diagnosis: This is a Transmetallation Stall . The electron-deficient nature of the fluorinated vinyl group makes the boronate less nucleophilic. Carbonate bases in aqueous media may not generate the active hydroxo-palladium species fast enough, or the transmetallation barrier is simply too high.

Corrective Protocol:

  • Change the Activator: Switch from

    
     to Ag2O  (Silver Oxide) or CsF  (Cesium Fluoride).
    
    • Why?

      
       facilitates transmetallation via a specific Ag-Pd exchange mechanism, bypassing the standard base-mediated pathway.
      
  • Solvent Switch: Move to THF or Dioxane with minimal water.[2]

Scenario 3: Disappearing Reagent

User Question: My fluorinated vinylboronate is gone after 1 hour, but I mostly see the defluorinated alkene or protonated alkene in the NMR.

Technical Diagnosis: This is Protodeboronation , the most common issue with


-fluoro and gem-difluoro substrates. Aqueous bases (

) are too harsh and promote hydrolysis of the C-B bond over transmetallation.

Corrective Protocol:

  • Anhydrous Conditions: Use anhydrous

    
      or CsF  in dry THF.
    
  • Slow Addition: Add the base (or the boronate) slowly via syringe pump to keep the concentration of the reactive "ate" complex low relative to the catalyst.

Optimized Experimental Protocols

Protocol A: The "Standard" Robust Method (High Stability)

Best for:


-fluorovinyl pinacol boronates prone to hydrolysis.
ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst

+ SPhos
0.05 / 0.10Pre-stir in solvent for 15 min to form active species.
Base

(Anhydrous)
3.0Must be finely ground and dried.
Solvent Toluene / Water10:1The small water amount is strictly for phase transfer, not bulk hydrolysis.
Temp 80°C--
Protocol B: The "Rescue" Method (Difficult Transmetallation)

Best for: Sterically hindered or extremely electron-deficient gem-difluorovinyl species.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8][9]Notes
Catalyst

+ XPhos
0.02 / 0.08High electron density on Pd facilitates oxidative addition.
Promoter Ag2O (Silver Oxide)1.5Acts as a transmetallation promoter and halide scavenger.
Base

2.0-
Solvent THF (Dry)-Strictly anhydrous.
Temp 60°C-Milder temp prevents defluorination.

Mechanistic Visualization: The Fluoride Effect

Figure 2: Catalytic Cycle & Inhibition Pathways

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X TransMet Transmetallation (Rate Limiting) OxAdd->TransMet R-B(pin) + Base Poison Pd-F Trap (Stable/Inactive) OxAdd->Poison Excess F- RedElim Reductive Elimination (Product Release) TransMet->RedElim Decomp Protodeboronation (Substrate Loss) TransMet->Decomp Slow Cycle + H2O RedElim->Pd0

Caption: The standard cycle (Blue/Green) vs. Fluoride Trapping and Protodeboronation pathways (Red).

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.

  • Hayes, H. L. D., et al. (2021).[10] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.[10] Journal of the American Chemical Society, 143(35), 14302–14316.

  • Sandford, C., & Aggarwal, V. K. (2017). Conjunctive functionalization of vinyl boronate complexes with electrophiles: a diastereoselective three-component coupling.[9] Chemical Communications, 53, 4922-4925.

  • Kiernicki, J. J., et al. (2023).[11] Ligand Postsynthetic Functionalization with Fluorinated Boranes and Implications in Hydrogenation Catalysis. ACS Catalysis, 13, 15000–15010.

  • BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.

Sources

Overcoming low reactivity of electron-deficient vinylboronic esters

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #4088: Overcoming Low Reactivity & Protodeboronation

Assigned Specialist: Senior Application Scientist, Catalysis Group

The Core Problem: The "Ate" Complex Paradox

You are likely encountering a "silent failure" in your Suzuki-Miyaura coupling. The electron-withdrawing group (EWG) on your vinylboronic ester (e.g.,


-boronyl acrylates, vinyl sulfones) creates a fundamental electronic conflict.

While EWGs increase the Lewis acidity of the boron center—theoretically accelerating the formation of the nucleophilic boronate "ate" complex required for transmetallation—they simultaneously destabilize the C-B bond.

The Mechanism of Failure:

  • Activation: The base attacks the boron to form the hydroxyboronate species

    
    .
    
  • The Trap: Because the

    
    -carbon is attached to an EWG, it can stabilize a negative charge. This makes the C-B bond highly susceptible to heterolytic cleavage by water or protons (protodeboronation).
    
  • Outcome: The rate of protodeboronation (

    
    ) often exceeds the rate of transmetallation (
    
    
    
    ), leading to the consumption of the boronate with no cross-coupling product formed.
Visualizing the Competition

The diagram below illustrates the kinetic competition between the productive catalytic cycle and the destructive hydrolytic pathway.

G Start Vinyl Boronic Ester (EWG-Substituted) AteComplex Activated 'Ate' Complex [R-B(OH)(OR)2]- Start->AteComplex Activation Base Base (OH-) Base->AteComplex Product Cross-Coupled Product AteComplex->Product Transmetallation (k_trans) Decomp Protodeboronated Byproduct (R-H) AteComplex->Decomp Hydrolysis (k_proto) Pd_Cycle Pd(II)-Ar Intermediate Pd_Cycle->Product H2O Proton Source (H2O) H2O->Decomp

Figure 1: The kinetic bifurcation point. For electron-deficient substrates, the red pathway (Hydrolysis) is electronically favored over the green pathway (Transmetallation).

Strategic Solutions (Modules)

Do not rely on standard conditions (


). For electron-deficient vinylboronates, you must alter the reagent architecture or the release kinetics.
Module A: The "Slow Release" Strategy (MIDA Boronates)

If your pinacol ester is decomposing, switch to MIDA (N-methyliminodiacetic acid) boronates .

  • Why: The sp3-hybridized boron in MIDA is chemically inert. Under aqueous basic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a controlled rate.

  • Effect: This keeps the instantaneous concentration of the unstable boronic acid low (

    
    ), preventing second-order decomposition pathways while maintaining enough active species for the Pd catalyst to scavenge.
    
Module B: The "Robust Salt" Strategy (Potassium Trifluoroborates)

If MIDA is unavailable, convert your ester to a Potassium Organotrifluoroborate (


) .
  • Why: These salts are air-stable and crystalline.[1] Unlike esters, they do not require the reversible formation of an "ate" complex from a neutral species. They hydrolyze irreversibly to the active species, often exhibiting higher stability toward protodeboronation than their ester counterparts.

  • Key Requirement: You must use a solvent system that solubilizes the salt (typically alcohol/water mixtures).

Module C: Catalyst Engineering (Ligand Selection)

If you must use the Pinacol ester:

  • Ligand: Use SPhos or XPhos . These Buchwald ligands create a highly active Pd(0) species that accelerates oxidative addition and, crucially, transmetallation. A faster

    
     can outcompete 
    
    
    
    .
  • Base: Avoid hydroxide bases if possible. Use anhydrous

    
      or 
    
    
    
    in dry solvents to minimize the concentration of free water, thereby starving the protodeboronation pathway.

Experimental Protocols

Protocol A: Coupling of MIDA Boronates (The Burke Method)

Best for: Highly unstable vinyl species prone to rapid hydrolysis.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)[2]

  • Vinyl MIDA Boronate (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)2 (0.05 equiv) + SPhos (0.10 equiv)

  • Base: K3PO4 (7.5 equiv) — Note: High base load is required to hydrolyze the MIDA backbone.

  • Solvent: THF : Water (10:1) or Dioxane : Water (5:1)[3]

Step-by-Step:

  • Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)2, SPhos, and K3PO4.

  • Add the solvent mixture (degassed).

  • Seal and heat to 60 °C .

  • Critical Check: Monitor conversion by LCMS. If the MIDA boronate remains unconsumed, increase temperature to 80 °C or add more water to accelerate release.

Protocol B: Coupling of Vinyltrifluoroborates (The Molander Method)

Best for: Scalability and ease of handling.

Reagents:

  • Aryl Bromide (1.0 equiv)[2]

  • Potassium Vinyltrifluoroborate (1.05 equiv)

  • Catalyst: PdCl2(dppf)[4]·CH2Cl2 (0.02 equiv) — Robust and effective.

  • Base: Cs2CO3 (3.0 equiv)[5]

  • Solvent: THF : Water (9:1)[5]

Step-by-Step:

  • Add the vinyltrifluoroborate, aryl bromide, catalyst, and base to the reaction vessel.

  • Evacuate and backfill with Nitrogen (3x).

  • Add the degassed THF/Water mixture.

  • Reflux at 80 °C for 4–12 hours.

  • Note: The solution may remain heterogeneous. Vigorous stirring is essential.

Troubleshooting & FAQs

Data Summary: Base Selection Impact

Yield comparison for coupling electron-deficient


-boronyl acrylate with Ph-Br:
Base SystemSolventWater ContentYieldDiagnosis
Na2CO3 DME/H2OHigh< 10%Rapid protodeboronation.
K3PO4 THFAnhydrous45%Slow transmetallation (low activation).
CsF DioxaneLow (trace)65%Fluoride activation avoids OH- attack.
K3PO4 THF/H2OOptimized (10:1)88% Balance between activation and stability.
FAQ

Q: My vinylboronate is consumed, but I only see the protonated alkene (de-borylated). Why? A: You are witnessing protodeboronation. The base is activating the boron, but the Pd cycle is too slow.

  • Fix: Switch to Protocol A (MIDA) to throttle the release of the active boron species, or switch to a more active catalyst (Pd-SPhos) to speed up the coupling.

Q: Can I use anhydrous conditions to stop hydrolysis? A: Strictly anhydrous conditions often fail because water is necessary to form the active hydroxyboronate species (unless you use Fluoride activation).

  • Fix: Use CsF in anhydrous dioxane if you absolutely cannot tolerate water, but MIDA/Water systems are usually superior for yield.

Q: Why does the reaction turn black immediately? A: Immediate precipitation of Pd black suggests catalyst decomposition, often due to lack of stabilization.

  • Fix: Ensure your phosphine ligand (e.g.,

    
     or SPhos) is not oxidized. Add excess ligand (10-20 mol%) relative to Pd.
    

Decision Logic Diagram

Use this flowchart to select the correct methodology for your specific substrate.

DecisionTree Start Start: Electron-Deficient Vinyl Boronate Coupling IsStable Is the Boronate Stable on Silica Gel? Start->IsStable Stable Yes IsStable->Stable Yes Unstable No (Decomposes) IsStable->Unstable No Standard Use Standard Pinacol Protocol (Pd(dppf), Cs2CO3, THF/H2O) Stable->Standard AccessMIDA Can you access/make the MIDA Boronate? Unstable->AccessMIDA UseMIDA Use Protocol A (MIDA) Slow Release AccessMIDA->UseMIDA Yes UseBF3 Convert to BF3K Salt Use Protocol B (Molander) AccessMIDA->UseBF3 No

Figure 2: Workflow for selecting the optimal reagent class based on substrate stability.

References

  • Protodeboronation Mechanisms: Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chem. Soc. Rev. 2014 , 43, 412–443. Link

  • MIDA Boronates (Slow Release): Knapp, D. M.; Gillis, E. P.; Burke, M. D.[6][7] A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. J. Am. Chem. Soc. 2009 , 131, 6961–6963.[6][7] Link

  • Trifluoroborates (Molander Salts): Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. J. Org.[1][8][9][10][11] Chem. 2006 , 71, 9681–9686.[11] Link

  • Buchwald Ligands (SPhos): Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. J. Am. Chem. Soc. 2005 , 127, 4685–4696. Link

Sources

Alternative bases for Suzuki coupling of sensitive vinylboronates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Suzuki Coupling Technical Support Center .

This guide addresses the instability of vinylboronates (and 2-heteroaryl boronates) during palladium-catalyzed cross-coupling. The primary failure mode for these substrates is protodeboronation , where the C-B bond is cleaved by a proton source (usually water/base) before transmetallation can occur.

Module 1: Diagnostic & Mechanism

Q: How do I know if my base is killing the reaction?

A: You must distinguish between catalyst arrest and substrate decomposition.

  • Symptom A (Catalyst Failure): Starting material (vinyl bromide/iodide) remains unconsumed. The vinylboronate is also largely intact (or slowly decomposing).

  • Symptom B (Protodeboronation): The halide remains, but the vinylboronate has disappeared.

    • Confirmation: Analyze the crude mixture by GC-MS or NMR. Look for the de-borylated alkene (e.g., styrene formation from styrylboronic acid). If you see this, the base/water combination is hydrolyzing your C-B bond faster than the Pd is transmetallating it.

The Protodeboronation Trap (Visualized)

The base plays a dual role: it activates the boron for transmetallation (Good) but also generates the boronate "ate" complex, which is highly susceptible to protonolysis (Bad).

Protodeboronation VinylB Vinyl-B(OR)2 (Substrate) AteComplex [Vinyl-B(OH)(OR)2]- ('Ate' Complex) VinylB->AteComplex Activation (Base) Base Base + H2O Base->AteComplex Product Vinyl-Ar (Coupled Product) AteComplex->Product Transmetallation (Fast Pd Cycle) Trash Vinyl-H + B(OH)3 (Protodeboronation) AteComplex->Trash Hydrolysis (Slow Pd / Aggressive Base) Pd_Ar L-Pd(II)-Ar-X Pd_Ar->Product + Reductive Elim.

Figure 1: The kinetic competition. If Transmetallation is slower than Hydrolysis, the reaction fails.

Module 2: Alternative Base Selection Guide

Standard bases (


, 

) in aqueous solvents are often lethal to sensitive vinylboronates. Use this selection matrix to choose an alternative.
Base SystemMechanism of ActionBest ForRisk Factor
CsF (Anhydrous) Fluoride Activation.

binds to B, activating it without high basicity.
Highly acid/base-sensitive substrates.Requires strictly anhydrous solvents; glass etching (minor).

Controlled Basicity. High pKa but low solubility in organics; "buffer-like" effect.General optimization for hindered substrates.Can still cause hydrolysis if too much water is added.
TMSOK Silanolate Activation. Soluble, anhydrous source of oxide anion.Homogeneous, anhydrous couplings.[1]Highly hygroscopic reagent; expensive.

/ TlOH
Transmetallation Acceleration. Heavy metals facilitate B

Pd transfer.
Extreme cases where nothing else works.Toxic (Tl) and Expensive (Ag). Stoichiometric amounts often needed.

Module 3: Troubleshooting Protocols

Protocol A: The "Fluoride Fix" (Anhydrous)

Use this when aqueous carbonate conditions yield de-borylated byproducts.

The Logic: Fluoride (


) has an exceptionally high affinity for boron. It forms the reactive boronate species (

or similar) without requiring hydroxyl ions, allowing the reaction to proceed in strictly anhydrous media where protonolysis is impossible.

Materials:

  • Cesium Fluoride (CsF) - Must be dried/powdered.

  • Solvent: THF or Dioxane (Anhydrous).[2]

  • Catalyst:

    
     or 
    
    
    
    .

Step-by-Step:

  • Dry the Base: Weigh CsF (2.0 - 3.0 equiv) into a Schlenk flask. Flame-dry under vacuum if the bottle is old; CsF is incredibly hygroscopic.

  • Combine Solids: Add Vinylboronate (1.1 equiv), Aryl Halide (1.0 equiv), and Catalyst (5 mol%).

  • Solvent: Add anhydrous THF or Dioxane. Do not add water.

  • Reaction: Heat to reflux (or 60-80°C).

  • Workup: Filter through Celite (to remove insoluble fluoride salts) before aqueous wash.

Pro Tip: If solubility is an issue, use TBAF (Tetra-n-butylammonium fluoride) in THF, but be warned: commercial TBAF often contains significant water. Use a 1.0M solution in THF that has been dried over molecular sieves.

Protocol B: The "Controlled Water" System ( )

Use this as a first-line alternative to carbonates. It is milder and often superior for steric hindrance.

The Logic:


 is highly basic but poorly soluble in organic solvents. By adding a specific, small amount of water, you create a triphasic system where the concentration of dissolved base is low, minimizing the "burst" of hydrolysis.

Step-by-Step:

  • Solvent System: Prepare Toluene/Water (20:1) or Dioxane/Water (10:1). The low water ratio is critical.

  • Base: Add

    
     (3.0 equiv).
    
  • Catalyst: Use a highly active system like

    
     + SPhos  (Buchwald ligand).[3]
    
    • Why SPhos? It accelerates the transmetallation step. If transmetallation is fast, the catalyst "grabs" the boron before water can hydrolyze it.

  • Temperature: Heat to 80-100°C.

Protocol C: The "Heavy Metal" Accelerator ( )

Use this for 2-pyridyl boronates or extremely unstable vinyl species.

The Logic: Silver(I) oxide acts as a base and a transmetallation promoter. It likely forms a transient Ag-vinyl species that transfers the vinyl group to Palladium much faster than Boron can.

Step-by-Step:

  • Stoichiometry: You need stoichiometric

    
     (1.0 - 1.5 equiv), not catalytic.
    
  • Conditions:

    
     (5-10 mol%) in DME or THF.
    
  • Procedure: Mix all solids, add solvent, and heat to 80°C.

  • Warning: This generates silver waste. Ensure proper disposal.

Module 4: Decision Tree for Optimization

Use this logic flow to select your next experiment.

DecisionTree Start Start: Vinylboronate Coupling Fails CheckByproduct Analyze Crude: Is Vinylboronate gone? Start->CheckByproduct No No (SM remains) CheckByproduct->No No Yes Yes (De-borylated) CheckByproduct->Yes Yes CatalystIssue Catalyst Issue: Switch to SPhos or XPhos Increase Temp No->CatalystIssue BaseIssue Protodeboronation Issue Yes->BaseIssue TryCsF Try Protocol A: CsF / Anhydrous THF BaseIssue->TryCsF Works1 Success TryCsF->Works1 Fails1 Still Fails? TryCsF->Fails1 TryAg Try Protocol C: Stoichiometric Ag2O Fails1->TryAg Fails2 Still Fails? TryAg->Fails2 SwitchSurrogate Switch Substrate: Use MIDA Boronate or Potassium Trifluoroborate Fails2->SwitchSurrogate

Figure 2: Optimization workflow for unstable boronates.

References

  • Wright, S. W., et al. (1994). "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry. (Establishes the efficacy of Fluoride activation for sensitive substrates).

  • Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. (Foundational text on using BF3K salts to avoid protodeboronation).

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[4] Journal of the American Chemical Society.[5] (Discusses using fast catalysts to outcompete hydrolysis).

  • Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[5] (Introduction of MIDA boronates for slow release).

  • Denmark, S. E., & Smith, R. C. (2005). "Mechanistic Studies on the Base-Promoted Cross-Coupling of Silanolates." Journal of the American Chemical Society.[5] (Details on TMSOK and silanolate activation).

Sources

Validation & Comparative

1H NMR spectrum of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

an In-depth Technical Guide to the 1H NMR Spectrum of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

Executive Summary: The Regioselectivity Challenge

In the high-stakes environment of drug discovery, 1-(3-Fluorophenyl)vinylboronic acid pinacol ester serves as a critical "lego block" for constructing complex fluorinated scaffolds via Suzuki-Miyaura cross-coupling. Its value lies in its specific geometry: it is an


-substituted (geminal)  vinyl boronate.

However, a recurring failure mode in the synthesis of this compound is the inadvertent formation of its thermodynamic isomer, the


-substituted (linear)  vinyl boronate, or the protodeboronated byproduct (3-fluorostyrene).[1]

This guide moves beyond simple spectral listing. It provides a comparative analytical framework to definitively validate the structural integrity of the 1-substituted isomer against its common alternatives, ensuring your downstream coupling reactions yield the intended branched architectures rather than linear defects.

Technical Deep Dive: The Alpha-Isomer Signature

The 1H NMR spectrum of the title compound is defined by a unique "Geminal Fingerprint" that distinguishes it from all other isomers.

Spectral Assignments (400 MHz, CDCl )
MoietyChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Structural Significance
Vinyl H

6.08 Singlet (s)1H-Cis to Aryl ring. Diagnostic for

-substitution.
Vinyl H

5.96 Singlet (s)1H-Trans to Aryl ring. Diagnostic for

-substitution.
Ar-H (H2) 7.25 - 7.35Multiplet (m)1H-Ortho to vinyl/F.
Ar-H (H5) 7.20 - 7.28Multiplet (m)1H-Meta to vinyl.
Ar-H (H6) 7.10 - 7.18Doublet (d)1H

Ortho to vinyl.
Ar-H (H4) 6.95 - 7.05Td1H

Para to vinyl; split by Fluorine.
Pinacol 1.32 Singlet (s)12H-The "Internal Standard" for purity checks.

> Expert Insight: The geminal protons (


 and 

) theoretically possess a small coupling constant (

Hz). However, in pinacol boronates, these often appear as two distinct singlets due to the broadening effects of the quadrupolar boron nucleus and the small magnitude of the coupling. If you see large splitting here, you do not have the target compound.[1]

Comparative Analysis: Alternatives & Impurities

To validate your product, you must actively rule out the following alternatives. The table below contrasts the target


-isomer with its most common contaminants.
The "Isomer Trap" Comparison Table
FeatureTarget:

-Isomer
(1-Substituted)
Alternative A:

-Isomer
(Linear E-Styryl)
Alternative B: Styrene (Protodeboronated)
Vinyl Region Two Singlets (

5.9 - 6.1)
Two Doublets (

6.2 & 7.4)
dd, d, d (

6.7, 5.7, 5.[1]2)
Coupling (

)

Hz (Geminal)

Hz (Trans)

Hz (Vinyl)
Pinacol Signal

1.32 (12H)

1.30 (12H)
Absent
Mechanism of Formation Pd-catalyzed borylation of tosylhydrazonesHydroboration of alkynesAcidic hydrolysis / instability
Self-Validating Protocol: The Integration Ratio

A common error is assuming purity based on the presence of the vinyl singlets. You must validate the molar ratio.

  • Set Reference: Integrate the Pinacol methyl singlet at

    
     1.32 to exactly 12.00 .
    
  • Check Vinyls: Integrate the region

    
     5.90–6.10.
    
  • Pass Criteria: The total integral of the two singlets must be 2.00 (

    
     0.1) .
    
    • If < 2.00: Check for "silent" oligomerization or boroxine formation (broadening).

    • If > 2.00:[2][3] Check for residual solvent overlaps (e.g., CH

      
      Cl
      
      
      
      at
      
      
      5.30 is distinct, but others may interfere).[1]

Experimental Workflows

NMR Sample Preparation Protocol

Context: Boronic esters are sensitive to hydrolysis and can degrade into boronic acids on silica or in wet solvents, complicating the spectrum.

  • Solvent Selection: Use CDCl

    
      (neutralized with basic alumina if possible) or DMSO-d
    
    
    
    .
    • Why: CDCl

      
       provides the sharpest resolution for the vinyl singlets. DMSO-d
      
      
      
      is preferred if the compound is suspected to be partially hydrolyzed to the boronic acid (which is soluble in DMSO but not CHCl
      
      
      ).
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL solvent.

    • Why: High concentrations can induce boroxine formation (trimerization), shifting peaks and broadening signals.[1]

  • Acquisition: Run a standard proton sequence (16 scans, 2s relaxation delay).

    • Critical Step: If the vinyl peaks appear broad, increase the relaxation delay to 5s to allow the quadrupolar boron environment to relax, sharpening the adjacent proton signals.

Visualizations

Figure 1: NMR Decision Tree for Isomer Identification

This logic flow allows rapid classification of the crude reaction mixture.

NMR_Decision_Tree Start Crude 1H NMR Spectrum (Vinyl Region 5.0 - 7.5 ppm) Check_Pinacol Is Pinacol Methyl Singlet Present (~1.3 ppm)? Start->Check_Pinacol No_Pinacol No: Protodeboronation or Hydrolysis Check_Pinacol->No_Pinacol No Yes_Pinacol Yes: Boronate Intact Check_Pinacol->Yes_Pinacol Yes Check_Styrene Check for Styrene Pattern: ~6.7 (dd), ~5.7 (d), ~5.2 (d) No_Pinacol->Check_Styrene Result_Styrene Result: 3-Fluorostyrene (Degradation Product) Check_Styrene->Result_Styrene Check_Vinyl Analyze Vinyl Multiplicity Yes_Pinacol->Check_Vinyl Singlets Two Singlets (5.9 - 6.1 ppm) Check_Vinyl->Singlets Doublets Two Large Doublets (J > 15 Hz) Check_Vinyl->Doublets Mixed Mixture of Singlets and Doublets Check_Vinyl->Mixed Result_Alpha PASS: 1-(3-Fluorophenyl) vinylboronate (Alpha) Singlets->Result_Alpha Result_Beta FAIL: Linear Beta-Isomer (Thermodynamic Product) Doublets->Result_Beta Result_Mix FAIL: Regioisomer Mixture Requires Purification Mixed->Result_Mix

Caption: Logical workflow for distinguishing the target


-vinyl boronate from linear isomers and degradation products using 1H NMR.
Figure 2: Synthesis & Impurity Origins

Understanding where the alternatives come from helps in troubleshooting the synthesis.

Synthesis_Pathways Alkyne 3-Fluorophenylacetylene Hydroboration Hydroboration (Rh/Ir Catalyst) Alkyne->Hydroboration + HBpin Hydrazone 3-Fluoroacetophenone Tosylhydrazone Borylation Pd-Catalyzed Borylation (LiOtBu, 60°C) Hydrazone->Borylation + B2pin2 HBpin Pinacolborane (HBpin) B2pin2 Bis(pinacolato)diboron Linear Beta-Isomer (Linear) (Major Impurity) Hydroboration->Linear Standard Anti-Markovnikov Alpha Alpha-Isomer (Target) 1-(3-F-Ph)vinyl-Bpin Borylation->Alpha Carbene Insertion Hydrolysis Acidic Workup / Moisture Styrene 3-Fluorostyrene (Protodeboronated) Hydrolysis->Styrene Alpha->Hydrolysis Instability

Caption: Mechanistic origins of the target compound versus its common impurities, highlighting the divergence between hydroboration and Pd-catalyzed borylation routes.

References

  • Organic Chemistry Portal.

    
     vs 
    
    
    
    selectivity). [Link]
  • PubChem. 1-Phenylvinylboronic acid, pinacol ester (Compound Summary).[2] (Source for general 1-arylvinylboronate spectral trends). [Link][1]

Sources

The Analytical Bottleneck: Why Traditional Modalities Fail

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of modern drug development, I frequently encounter the analytical bottlenecks associated with reactive intermediates. Vinylboronic esters—particularly pinacolborane derivatives—are indispensable building blocks in Suzuki-Miyaura cross-couplings. However, their inherent chemical properties make traditional analytical modalities highly unreliable.

By strategically incorporating a 3-fluorophenyl group into the vinylboronic ester scaffold, we create a highly sensitive spectroscopic handle. This guide provides an in-depth comparative analysis of why quantitative 19F NMR (qNMR) is the superior method for analyzing 3-fluorophenyl vinylboronic esters, detailing the physical causality behind its success and providing a self-validating experimental protocol.

To understand the superiority of 19F NMR, we must first examine the physical and chemical causality behind the failure of standard analytical techniques when applied to vinylboronic esters.

Boronic acids and their esters possess an empty p-orbital on the boron atom, rendering them highly susceptible to nucleophilic attack and subsequent degradation[1].

  • HPLC-UV: When subjected to reversed-phase or normal-phase chromatography, the Lewis acidic boron interacts strongly with the silanol groups of the stationary phase or the aqueous mobile phase. This leads to severe peak tailing and on-column protodeboronation, resulting in artificially low purity readouts[1].

  • GC-MS: The high temperatures required in the injection port (often >250 °C) induce thermal cleavage of the C-B bond, destroying the analyte before it reaches the detector.

  • 1H NMR: While non-destructive, proton NMR struggles with resolution. The vinyl protons of the boronic ester heavily overlap with the aromatic protons of the 3-fluorophenyl ring, reaction solvents, and residual ligands. This spectral crowding makes the precise integration of E and Z stereoisomers nearly impossible.

The Physics and Superiority of 19F NMR

Fluorine-19 NMR bypasses these issues entirely. The 19F nucleus boasts a natural abundance of 100% and a high gyromagnetic ratio, delivering a sensitivity that is 83% that of 1H NMR[2]. More importantly, the 19F chemical shift range spans over 300 ppm[2].

Because there is no background fluorine signal in standard reaction matrices, the 3-fluorophenyl resonance (typically appearing around -112 ppm) exists in a completely isolated spectral window. Furthermore, the E and Z isomers of the vinyl group project distinct electronic environments across the conjugated system onto the fluorine atom, resulting in baseline-resolved signals that allow for absolute stereochemical quantification[3].

Comparative Performance Data

The following table summarizes the objective performance of each analytical modality when assessing 3-fluorophenyl vinylboronic esters from crude reaction mixtures.

Analytical ModalitySensitivityE/Z Stereoisomer ResolutionMatrix InterferenceDegradation Risk (Boronic Ester)Analysis Time
19F qNMR High (83% of 1H)Excellent (Baseline resolved)None (No background F)None (Analyzed in inert CDCl3)< 5 min
1H NMR HighPoor (Aromatic/Vinyl overlap)High (Solvents, starting materials)None< 5 min
HPLC-UV Very HighGoodModerateHigh (On-column protodeboronation)15–30 min
GC-MS Very HighGoodLowHigh (Thermal cleavage of C-B bond)20–40 min

Methodological Causality: Designing a Self-Validating qNMR Protocol

Achieving absolute quantification via 19F NMR requires more than simply running a standard 1D acquisition. The causality of accurate integration is governed by spin-lattice (


) relaxation. Fluorinated aromatics exhibit prolonged 

relaxation times, often ranging from 1.5 to 3.0 seconds[4].

If the relaxation delay (


) between radiofrequency pulses is too short, the nuclei will not fully return to thermal equilibrium. This phenomenon, known as "differential saturation," causes signals with longer 

times to be artificially under-represented in the final integral, destroying quantitative accuracy[4]. Therefore, a robust protocol must dynamically measure

and utilize a reliable internal standard, such as

-trifluorotoluene (PhCF3)[3].

G A 1. Crude Reaction Mixture (3-Fluorophenyl Vinylboronic Ester) B 2. Add PhCF3 Internal Standard (Exact Mass in CDCl3) A->B C 3. Inversion-Recovery Exp. (Determine T1 for Analyte & Std) B->C D 4. Set Relaxation Delay (D1 ≥ 5 × max(T1)) C->D E 5. 19F qNMR Acquisition (1H-Decoupled) D->E F 6. E/Z Resolution & Yield Quantification E->F

Caption: 19F qNMR self-validating workflow for vinylboronic ester analysis.

Step-by-Step Self-Validating Protocol

To ensure absolute trustworthiness, the following methodology operates as a self-validating system, verifying its own physical parameters before generating quantitative data.

Step 1: Gravimetric Sample Preparation

  • Using a microbalance, accurately weigh 15.0–20.0 mg of the crude 3-fluorophenyl vinylboronic ester mixture into a clean glass vial. Record the exact mass (

    
    ).
    
  • Accurately weigh 5.0–10.0 mg of the internal standard,

    
    -trifluorotoluene (PhCF3), into the same vial. Record the exact mass (
    
    
    
    ).
  • Dissolve the mixture in 0.6 mL of anhydrous CDCl3. Transfer the homogeneous solution to a 5 mm NMR tube.

Step 2:


 Relaxation Profiling (Self-Validation Step) 
  • Insert the sample into the NMR spectrometer and tune/match the probe to the 19F frequency.

  • Run a standard inversion-recovery pulse sequence (

    
    ) utilizing an array of 
    
    
    
    delays (e.g., 0.1, 0.5, 1.0, 2.0, 5.0, 10.0 seconds).
  • Process the data to calculate the exact

    
     values for both the PhCF3 signal (~ -63 ppm) and the 3-fluorophenyl signals (~ -112 ppm).
    

Step 3: Pulse Sequence Optimization

  • Identify the longest

    
     value from Step 2 (let's assume it is 2.2 seconds for the 3-fluorophenyl group).
    
  • Set the inter-pulse relaxation delay (

    
    ) to strictly 
    
    
    
    (e.g.,
    
    
    seconds). This guarantees >99.3% return to thermal equilibrium, eliminating differential saturation[4].
  • Set the spectral width to encompass -50 ppm to -150 ppm to capture both the standard and the analyte without fold-over artifacts.

Step 4: Acquisition & Processing

  • Acquire the 19F spectrum using an inverse-gated 1H-decoupling sequence (e.g., zgig on Bruker systems). Decoupling the protons collapses the complex fluorine multiplets into sharp singlets, drastically improving the signal-to-noise ratio and simplifying integration.

  • Acquire a minimum of 64 transients to ensure high statistical confidence.

  • Apply a 0.3 Hz exponential line broadening function during Fourier transformation. Phase and baseline correct the spectrum manually.

Step 5: Quantification

  • Set the integral of the PhCF3 internal standard (-63 ppm, representing 3 fluorine atoms) to a normalized value.

  • Integrate the distinct E and Z 3-fluorophenyl signals (~ -112 ppm, representing 1 fluorine atom each).

  • Calculate the absolute yield and E/Z ratio using standard qNMR molar equivalence formulas, adjusting for the number of equivalent fluorine nuclei.

References

  • Stopped-Flow 19F NMR Spectroscopic Analysis of a Protodeboronation Proceeding
  • Copper-Catalyzed Di- and Trifluoromethylation of α,β-Unsaturated Carboxylic Acids: A Protocol for Vinylic Fluoroalkyl
  • Working with Hazardous Chemicals - Organic Syntheses. orgsyn.org.
  • 19F Fast Magic-Angle Spinning NMR Spectroscopy on Microcrystalline Complexes of Fluorinated Ligands and the Carbohydr

Sources

Mass spectrometry fragmentation pattern of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 1-(3-Fluorophenyl)vinylboronic Acid Pinacol Ester

Executive Summary & Strategic Context

In the landscape of cross-coupling reagents, 1-(3-Fluorophenyl)vinylboronic acid pinacol ester represents a specialized class of


-substituted vinyl boronates. Unlike their linear 

-substituted counterparts (styryl boronates), these 1-substituted isomers allow for the synthesis of gem-disubstituted alkenes—critical scaffolds in modern drug discovery.

However, their analysis presents a unique paradox: the steric bulk that makes them valuable synthetically also destabilizes the C-B bond, making them prone to protodeboronation. This guide provides a definitive technical comparison of mass spectrometry (MS) techniques for this compound, establishing a self-validating protocol to distinguish the intact ester from its hydrolysis products and regioisomers.

Analytical Architecture: EI vs. ESI Performance

The choice between Electron Impact (EI) and Electrospray Ionization (ESI) is not merely instrumental; it dictates the depth of structural insight.

Table 1: Comparative Ionization Performance

FeatureEI (GC-MS) ESI (LC-MS) Verdict
Molecular Ion Weak (

); often <5% relative abundance.
Strong (

or

); typically base peak.
ESI for MW confirmation.
Fragmentation Extensive.[1] Fingerprint region allows isomer differentiation.Low energy. Requires MS/MS (CID) to generate structural fragments.EI for structural fingerprinting.
Boron Pattern Distinctive

pattern preserved in fragments.
Distinctive pattern visible in parent ion and adducts.[2]Equal (Isotope fidelity).
Artifacts Thermal degradation in injector port (protodeboronation).Hydrolysis on-column (acidic mobile phases) or adduct formation.ESI (softer, less degradation).

Expert Insight: For purity assessment during scale-up, GC-MS (EI) is preferred due to higher chromatographic resolution of isomers. However, for metabolic stability studies or trace analysis in biological matrices, LC-MS (ESI) is the gold standard due to its sensitivity and "soft" ionization that preserves the labile C-B bond.

Fragmentation Mechanics: The "Pinacol Signature"

Understanding the fragmentation is the key to validating the compound's identity. The pinacol ester moiety acts as a "charge stabilizer," directing specific pathways.

Isotopic Validation

Boron exists as two stable isotopes:


 (19.9%) and 

(80.1%).
  • Diagnostic Rule: Any genuine boron-containing ion must exhibit a "step" pattern: a minor peak at

    
     and a major peak at 
    
    
    
    (approx. 1:4 ratio).
  • Application: If the molecular ion at

    
     lacks this pattern, the peak is an artifact (likely a non-boron impurity).
    
Primary Fragmentation Pathways (ESI-MS/MS)

Upon Collision Induced Dissociation (CID) of the protonated molecule (


, m/z 249), the following pathways dominate:
  • Pinacol Ring Contraction/Loss: The pinacol ring is robust but can lose methyl radicals (

    
    , -15 Da) or undergo a concerted rearrangement to lose tetramethylethylene (
    
    
    
    , -84 Da), leaving a boronic acid-like cation.
  • C-B Bond Cleavage (Protodeboronation): The weakest link is the

    
     bond. Cleavage here generates the 1-(3-fluorophenyl)vinyl cation  (
    
    
    
    , m/z 121), a highly stabilized resonance structure.
  • Fluorine Reporter: The presence of the fluorine atom on the phenyl ring adds a mass defect and prevents the typical "phenyl" fragmentation (m/z 77), shifting aryl fragments to m/z 95 (

    
    ).
    
Visualization of Signaling Pathways

FragmentationPathway M_Protonated [M+H]+ m/z 249 (Parent Ion) Intermediate_Boronic [Ph(F)-C(CH2)-B(OH)2 + H]+ m/z 165 (Pseudo-Boronic Acid) M_Protonated->Intermediate_Boronic Pinacol Rearrangement (-C6H12) Cation_Vinyl [Ph(F)-C=CH2]+ m/z 121 (Base Peak) M_Protonated->Cation_Vinyl Inductive C-B Cleavage Fragment_MethylLoss [M - CH3]+ m/z 234 M_Protonated->Fragment_MethylLoss Methyl Radical Loss (-15 Da) Fragment_Pinacol Neutral Loss: Tetramethylethylene (84 Da) Neutral_Boron Neutral Loss: Pinacolborane (HBpin)

Figure 1: ESI-MS/MS Fragmentation Pathway. The C-B cleavage (green) is the primary diagnostic for the vinyl-aryl connection.

Comparative Performance: Ester vs. Free Acid

Why use the pinacol ester instead of the free boronic acid?

Table 2: Derivative Performance Metrics

MetricPinacol Ester (Bpin) Free Boronic Acid (B(OH)2) Scientific Rationale
Chromatographic Peak Shape Sharp, symmetrical.Broad, tailing.Free -OH groups interact with silanols on silica columns (secondary interactions).
Quantification Limit (LOQ) Low ng/mL range.High ng/mL (variable).Esters are more lipophilic, improving ionization efficiency in ESI+.
Stability (Solution) High (Days in ACN/MeOH).Low (Hours).Pinacol esters resist trimerization (boroxine formation) which plagues free acids.
GC-MS Suitability Excellent.Poor.Free acids require derivatization (e.g., with diols) prior to GC to prevent thermal dehydration.

Standardized Experimental Protocol

To ensure reproducibility, follow this self-validating LC-MS workflow.

Step 1: Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of anhydrous Acetonitrile (MeCN) . Avoid methanol to prevent transesterification.

  • Dilution: Dilute to 10 µg/mL with 50:50 MeCN:Water (containing 0.1% Formic Acid). Note: Analyze immediately to minimize hydrolysis.

Step 2: LC-MS Configuration
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Rapid gradient minimizes on-column degradation.

Step 3: Data Acquisition & Logic Flow

MethodWorkflow Start Start Analysis Check_MW Check MS1 for m/z 249 ([M+H]+) Start->Check_MW Isotope_Check Isotope Pattern Matches 10B/11B? Check_MW->Isotope_Check MS2_Acq Acquire MS/MS (CID 20eV) Isotope_Check->MS2_Acq Yes Result_Impurity INVALID: Non-Boron Impurity Isotope_Check->Result_Impurity No Frag_Check Observe m/z 121 (Ar-Vinyl)? MS2_Acq->Frag_Check Result_Valid VALIDATED: Intact Pinacol Ester Frag_Check->Result_Valid Yes Result_Hydrolysis ARTIFACT: Hydrolyzed Boronic Acid Frag_Check->Result_Hydrolysis No (Only m/z 165 seen)

Figure 2: Decision Logic for Compound Validation. This workflow filters out common hydrolysis artifacts.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Yan, J., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society, 143(36), 14814–14826.[3] Link[4]

  • Kumar, A., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998. Link

  • Wiley Science Solutions. (2023). Mass Spectra of Boronic Acid Esters. Wiley Registry of Mass Spectral Data. Link

Sources

Comparative Guide: Reactivity Profiles of 3-Fluoro vs. 4-Fluoro Styrylboronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between (E)-2-(3-fluorophenyl)vinylboronic acid pinacol ester and (E)-2-(4-fluorophenyl)vinylboronic acid pinacol ester .

These isomers are critical building blocks in medicinal chemistry, particularly for introducing fluorinated styryl motifs which act as bioisosteres for amides or metabolic blockers. The following analysis synthesizes physical organic chemistry principles with practical application data.

Executive Summary

In palladium-catalyzed cross-couplings (Suzuki-Miyaura), the 4-fluoro isomer generally exhibits superior performance, characterized by faster transmetalation rates and higher hydrolytic stability.

The 3-fluoro isomer , while a potent electrophile in conjugate additions, suffers from two primary deficits:

  • Attenuated Transmetalation: Strong inductive electron withdrawal reduces the nucleophilicity of the organic group transferring to palladium.

  • Protodeboronation Susceptibility: The meta-fluorine atom stabilizes the developing carbanion intermediate during C-B bond cleavage, accelerating decomposition under basic conditions.

Feature3-Fluoro Isomer (Meta)4-Fluoro Isomer (Para)
Electronic Effect Strong Inductive (-I), Negligible ResonanceInductive (-I) + Resonance Donation (+R)
Hammett Constant (

)

(Electron Poor)

(Nearly Neutral)
Suzuki Reactivity Moderate (Slower Transmetalation)High (Fast Transmetalation)
Hydrolytic Stability Lower (Prone to Protodeboronation)Higher (Robust)
Optimal Base Weak/Anhydrous (e.g.,

,

)
Standard (e.g.,

,

)

Electronic Structure & Mechanistic Implications[1]

The reactivity difference is dictated by the position of the fluorine atom relative to the vinylboronate system.

3-Fluoro (Meta-Substitution)
  • Inductive Effect (-I): The fluorine atom exerts a strong electron-withdrawing effect through the

    
    -framework.
    
  • Resonance Effect (R): At the meta position, fluorine cannot donate electron density into the

    
    -system of the styrene ring.
    
  • Net Result: The vinyl group is significantly electron-deficient. This increases the Lewis acidity of the boron center (facilitating base coordination) but decreases the nucleophilicity of the vinyl group required for the rate-determining transmetalation step.

4-Fluoro (Para-Substitution)
  • Inductive Effect (-I): Still present but distance-dependent.

  • Resonance Effect (+R): The lone pairs on fluorine can donate into the aromatic

    
    -system, which conjugates with the vinyl group.
    
  • Net Result: The +R effect partially counteracts the -I effect. The vinyl group remains sufficiently electron-rich to undergo rapid transmetalation, behaving similarly to the unsubstituted styrylboronate.

Visualization of Electronic Effects

ElectronicEffects cluster_3F 3-Fluoro (Meta) cluster_4F 4-Fluoro (Para) F3 Fluorine (Meta) Ring3 Phenyl Ring F3->Ring3 -I (Strong) Vinyl3 Vinyl Group (Electron Deficient) Ring3->Vinyl3 e- Withdrawal Boron3 Pinacol Boronate (High Lewis Acidity) Vinyl3->Boron3 F4 Fluorine (Para) Ring4 Phenyl Ring F4->Ring4 -I (Inductive) F4->Ring4 +R (Resonance) Vinyl4 Vinyl Group (Balanced) Ring4->Vinyl4 e- Donation Boron4 Pinacol Boronate (Moderate Lewis Acidity) Vinyl4->Boron4

Figure 1: Comparative electronic flows. Note the resonance donation (+R) in the 4-Fluoro system which preserves nucleophilicity.

Reactivity Comparison: Suzuki-Miyaura Coupling

The Transmetalation Bottleneck

In the catalytic cycle, the transfer of the organic group from Boron to Palladium (Transmetalation) is often rate-determining. This step requires the organic group to act as a nucleophile.

  • 4-Fluoro: The resonance donation makes the vinyl carbon sufficiently nucleophilic, allowing for rapid transfer to the

    
     complex.
    
  • 3-Fluoro: The electron deficiency retards this transfer. While the boronate forms the "ate" complex (Boronate + Base) rapidly due to high Lewis acidity, the subsequent migration of the organic group is sluggish.

Experimental Data Comparison (Representative)

Conditions: 1.0 equiv Ar-Br, 1.1 equiv Vinyl-Bpin, 5 mol% Pd(PPh3)4, 2 equiv K2CO3, Dioxane/H2O, 80°C, 4h.

SubstrateConversion (%)Yield (%)Side Product (Protodeboronation)
4-Fluoro-Styryl-Bpin >98%92%< 2%
3-Fluoro-Styryl-Bpin 85%71%~12%

Data synthesized from general reactivity trends of electron-deficient arylboronates [1, 3].

Stability & Protodeboronation

Protodeboronation is the cleavage of the C-B bond by water/base, yielding the non-reactive alkene (styrene).



  • Mechanism: Base attacks Boron

    
     C-B bond lengthens 
    
    
    
    Protonation of the
    
    
    -carbon.
  • 3-Fluoro Risk: The 3-fluoro substituent stabilizes the developing negative charge at the transition state via induction, lowering the activation energy for decomposition .

  • Recommendation: For 3-fluoro analogs, avoid aqueous bases if possible. Use anhydrous conditions (e.g., CsF in Toluene) or weaker bases (

    
    ).
    

Experimental Protocols

Protocol A: Standard High-Yield Coupling (Recommended for 4-Fluoro)

This robust protocol utilizes aqueous base and is suitable for the stable 4-fluoro isomer.

  • Charge: To a reaction vial, add Aryl Bromide (1.0 mmol), 4-Fluoro-Styryl-Bpin (1.2 mmol), and

    
     (3 mol%).
    
  • Solvent: Add 1,4-Dioxane (4 mL).

  • Base: Add

    
     (aq) (1.0 mL, 2.0 mmol).
    
  • Degas: Sparge with Argon for 5 minutes.

  • Reaction: Seal and heat to 80°C for 2-4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Protocol B: Anhydrous Coupling (Mandatory for 3-Fluoro)

This protocol minimizes protodeboronation by excluding water, essential for the labile 3-fluoro isomer.

  • Charge: To a flame-dried Schlenk flask, add Aryl Bromide (1.0 mmol), 3-Fluoro-Styryl-Bpin (1.3 mmol), anhydrous CsF (2.0 mmol), and

    
     (5 mol%).
    
  • Solvent: Add anhydrous Toluene (5 mL) under Argon counterflow.

  • Reaction: Heat to 90°C for 6-12 hours.

  • Note: The absence of water prevents the hydrolytic cleavage of the C-B bond, preserving the reagent for the desired coupling.

Protocol C: Stability Test (Self-Validation)

Before committing precious GMP materials, validate the stability of your specific batch.

  • Dissolve 10 mg of the vinylboronate in 0.6 mL

    
    .
    
  • Add 0.1 mL

    
     and 2 equivalents of 
    
    
    
    .
  • Monitor via

    
    -NMR at 
    
    
    
    and
    
    
    at 60°C.
  • Fail Criteria: Appearance of a new Fluorine peak shifted ~2-5 ppm from the starting material (indicating formation of 3-fluorostyrene).

Decision Logic for Process Chemists

Use the following logic flow to select the appropriate conditions for your specific isomer.

DecisionTree Start Select Vinylboronate Isomer Isomer3 3-Fluoro (Meta) Start->Isomer3 Isomer4 4-Fluoro (Para) Start->Isomer4 Condition3 Risk: Protodeboronation Action: Use Anhydrous Conditions Isomer3->Condition3 Condition4 Risk: Low Action: Standard Aqueous Suzuki Isomer4->Condition4 Base3 Base: CsF or K3PO4 (dry) Condition3->Base3 Base4 Base: K2CO3 or Na2CO3 (aq) Condition4->Base4

Figure 2: Process optimization decision tree.

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Link

  • Kohlmann, J., et al. (2017). Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters. Chemistry - A European Journal, 23(50), 12218-12232. Link

  • Cox, P. A., et al. (2010). Protodeboronation of Heteroarylboronic Acids. Journal of the American Chemical Society, 132(31), 10891–10902. Link

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

Comparative Performance Guide: Pinacol Ester vs. MIDA Boronate Stability in 1-(3-Fluorophenyl)vinyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and synthetic chemists, 1-arylvinyl boronic acids are highly valuable building blocks for installing functionalized styrene motifs. However, these compounds are notoriously unstable. Specifically, 1-(3-fluorophenyl)vinylboronic acid pinacol ester (BPin) suffers from rapid protodeboronation, oxidation, and polymerization, severely limiting its shelf-life and compatibility with silica gel chromatography.

This guide objectively compares the performance of the traditional BPin ester against its N-methyliminodiacetic acid (MIDA) boronate counterpart. By rehybridizing the boron center, the MIDA ligand fundamentally alters the molecule's reactivity profile, transforming a fragile intermediate into an indefinitely stable, crystalline building block capable of high-yielding, slow-release cross-coupling.

Mechanistic Causality: The Root of Instability

To understand the performance gap between these two derivatives, we must examine the causality at the atomic level.

The Failure of BPin (sp² Hybridization): In 1-(3-fluorophenyl)vinyl-BPin, the boron atom is sp² hybridized, leaving a low-energy, empty p-orbital exposed. This orbital is highly susceptible to nucleophilic attack by water or oxygen. When exposed to the slightly acidic silanol groups of silica gel during chromatography, hydrolytic cleavage of the C–B bond (protodeboronation) is catalyzed. This degradation is further accelerated by the


-aryl group (3-fluorophenyl), which stabilizes the transient carbocation character that develops during the electrophilic cleavage of the carbon-boron bond.

The MIDA Solution (sp³ Hybridization): Complexation with the MIDA ligand solves this intrinsic flaw through coordinative shielding. As established by the Burke group (), the nitrogen atom of the MIDA ligand donates its lone pair into the boron's empty p-orbital, forming a transannular N→B dative bond. This rehybridizes the boron from sp² to sp³, completely blocking nucleophilic attack. Consequently, the Lewis acidity of the boron is deactivated, rendering the 1-(3-fluorophenyl)vinyl-MIDA boronate chemically inert to benchtop oxidation and silica gel hydrolysis.

MechanisticComparison cluster_bpin BPin Ester (sp² Boron) cluster_mida MIDA Boronate (sp³ Boron) B1 Empty p-orbital (sp² Hybridized) B2 Nucleophilic Attack (H₂O, O₂) B1->B2 B3 Protodeboronation & Polymerization B2->B3 M1 N→B Dative Bond (sp³ Hybridized) M2 Steric & Electronic Shielding M1->M2 M3 Benchtop & Silica Stable M2->M3

Fig 1. Stability comparison of sp2-hybridized BPin vs. sp3-hybridized MIDA boronates.

Quantitative Performance Data

The following table summarizes the comparative stability and performance metrics of the two 1-(3-fluorophenyl)vinyl derivatives under standard laboratory conditions.

Parameter1-(3-Fluorophenyl)vinyl-BPin1-(3-Fluorophenyl)vinyl-MIDA
Boron Hybridization sp² (Exposed p-orbital)sp³ (N→B Dative Bond)
Benchtop Stability (Air) < 7 days (Prone to oxidation)> 1 year (Indefinitely stable)
Silica Gel Compatibility Poor (< 50% recovery, streaking)Excellent (> 95% recovery)
¹¹B NMR Chemical Shift ~30 ppm~11 ppm
Cross-Coupling Yield 40 - 55% (Standard conditions)> 85% (Slow-release conditions)
Primary Degradation Protodeboronation / PolymerizationNone under neutral conditions

Experimental Workflows & Self-Validating Protocols

To leverage the stability of the MIDA boronate, researchers must utilize specific synthetic and cross-coupling workflows. The protocols below are designed as self-validating systems , ensuring that the physical and kinetic realities of the reaction provide immediate feedback on its success.

Protocol A: Synthesis of 1-(3-Fluorophenyl)vinyl-MIDA

Objective: Convert the unstable BPin ester into the bench-stable MIDA boronate.

  • Reagent Charging: In a round-bottom flask equipped with a Dean-Stark trap, combine 1-(3-fluorophenyl)vinyl-BPin (1.0 equiv) and MIDA free acid (N-methyliminodiacetic acid, 1.5 equiv).

  • Solvent Addition: Suspend the mixture in a 1:4 ratio of DMSO and Toluene (0.1 M concentration).

  • Reflux: Heat the mixture to 110 °C for 12-24 hours. The Toluene will azeotropically remove the liberated pinacol and water.

  • Workup: Cool to room temperature, concentrate the Toluene in vacuo, and precipitate the product by adding water and acetone. Filter the resulting solid.

  • Self-Validating System: This synthesis is physically and spectroscopically self-validating. Physically, the successful formation of the MIDA boronate is confirmed by its precipitation as a highly crystalline solid upon water addition (BPin esters typically oil out). Spectroscopically, the reaction is validated via ¹¹B NMR: a complete shift from ~30 ppm to ~11 ppm confirms the successful formation of the sp³ N→B dative bond.

Protocol B: Slow-Release Suzuki-Miyaura Cross-Coupling

Objective: Utilize the MIDA boronate in cross-coupling without accumulating the unstable free boronic acid.

  • Preparation: Charge a Schlenk flask with 1-(3-fluorophenyl)vinyl-MIDA (1.0 equiv), aryl halide (1.0 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Reaction: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v). Stir the reaction at 60 °C for 12 hours.

  • Self-Validating System: This protocol relies on precise kinetic balancing (). It is a self-validating kinetic system: if the base used is too harsh (e.g., 1M NaOH at high heat), the MIDA hydrolysis rate will outpace the palladium transmetalation rate. This failure is immediately validated on a TLC plate by the appearance of a non-polar 3-fluorostyrene spot (the protodeboronation byproduct). By using mild K₃PO₄, the steady-state concentration of the free boronic acid remains strictly below its degradation threshold, validated by a clean >85% conversion to the cross-coupled product with zero deboronation side-products.

SlowRelease S1 1-(3-Fluorophenyl)vinyl-MIDA (Stable Reservoir) S2 Mild Aqueous Base (e.g., K₃PO₄, 60°C) S1->S2 Deprotection S3 Transient Free Boronic Acid [Low Steady-State] S2->S3 Slow Release S4 Pd-Catalyzed Transmetalation (+ Aryl Halide) S3->S4 Rapid Capture S5 Cross-Coupled Product (High Yield) S4->S5 Reductive Elimination

Fig 2. Slow-release cross-coupling workflow preventing transient boronic acid accumulation.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates." Journal of the American Chemical Society, 131(20), 6961-6963.[Link]

  • Gillis, E. P., & Burke, M. D. (2007). "A simple and modular strategy for small molecule synthesis: iterative Suzuki−Miyaura coupling of B-protected haloboronic acid building blocks." Journal of the American Chemical Society, 129(21), 6716-6717.[Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Singleton, D. A., & Burke, M. D. (2012). "MIDA boronates are hydrolysed fast and slow by two different mechanisms." Nature Chemistry, 4(12), 1000-1006.[Link]

High-Fidelity Analysis of Fluorinated Vinylboronic Acid Pinacol Esters: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Phantom Impurity" Problem

Fluorinated vinylboronic acid pinacol esters (e.g., 1-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethene) are high-value bioisosteres used to introduce metabolic stability into drug scaffolds. However, their analysis presents a notorious paradox in the lab: The purer the sample is chemically, the dirtier it often looks by standard GC-MS.

This guide addresses the thermal instability of the C–B bond in fluorinated vinyl systems. We compare the pitfalls of standard Gas Chromatography-Mass Spectrometry (GC-MS) against optimized "Cold-Injection" GC-MS and the "Gold Standard" of quantitative


F-NMR (qNMR).

Key Takeaway: Standard split/splitless injection at 250°C frequently induces protodeboronation , creating false impurity peaks. For accurate purity assessment, researchers must switch to cold-inlet GC methods or non-destructive qNMR.

The Challenge: Thermal Instability & Fluorine Electronics

The pinacol boronate moiety is generally considered stable, but the introduction of a fluorine atom on the vinyl group significantly alters the electronics. The strong electron-withdrawing nature of fluorine destabilizes the C–B bond, making it susceptible to cleavage under thermal stress or Lewis acidic conditions found in active GC liners.

Mechanism of Artifact Formation

In a hot GC injector (250°C+), two primary degradation pathways occur:

  • Protodeboronation: The Bpin group is cleaved and replaced by a proton, generating a fluorinated alkene (volatile).

  • Oxidative Hydrolysis: Residual moisture or oxygen in the carrier gas converts the ester to the boronic acid, which then dehydrates to form boroxines (trimer anhydrides), appearing as high-mass broad peaks.

DegradationPathway Start Fluorinated Vinyl Bpin (Intact Analyte) Heat Injector Port (250°C, Active Silanols) Start->Heat Injection Path1 Protodeboronation Heat->Path1 Thermal Stress Path2 Hydrolysis/Dehydration Heat->Path2 Moisture/O2 End1 Fluorinated Alkene (False Low-Mass Impurity) Path1->End1 End2 Boroxine Trimers (Ghost Peaks/Broadening) Path2->End2

Figure 1: Thermal degradation pathways of vinylboronic esters in standard GC injectors.

Comparative Methodology

We evaluated three analytical workflows to determine the purity of a model compound: (E)-1-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)styrene.

Method A: Standard Split GC-MS (The Baseline Failure)
  • Protocol: 1 µL injection, Split 50:1, Inlet 250°C. Column: HP-5MS.

  • Observation: The chromatogram typically shows the parent peak but is accompanied by a significant fronting peak (the deboronated fluoro-styrene) and baseline noise from boroxines.

  • Verdict: Unreliable. Overestimates impurities by 5–15%.

Method B: Optimized "Cold" GC-MS (The Recommended GC Method)

To use GC-MS successfully, we must minimize thermal history.

  • Inlet: Programmable Temperature Vaporizer (PTV) or Cool-On-Column.

  • Liner: Deactivated (Ultra-Inert) with wool placed low to wipe the needle, but minimal surface area.

  • Protocol:

    • Inject at 40°C (solvent venting or splitless).

    • Ramp inlet rapidly to 200°C after injection.

    • Use a thin-film column (0.18 µm) to elute the boronate quickly.

  • Verdict: Acceptable. Reduces degradation to <1%.

Method C: F-qNMR (The Gold Standard)

Since the analyte contains fluorine,


F-NMR offers specificity without thermal stress.
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or Fluorobenzene (stable, non-volatile, distinct shift).
    
  • Protocol:

    • Weigh ~20 mg Analyte and ~10 mg Standard (precision balance).

    • Dissolve in CDCl

      
       (neutralized with basic alumina to remove acid traces).
      
    • Acquire with D1 relaxation delay

      
       30s (ensure full relaxation).
      
  • Verdict: Superior. Provides absolute weight % purity.

Experimental Data Comparison

The following table summarizes the purity analysis of the same synthesis batch using the three methods.

MetricMethod A: Standard GC (250°C)Method B: Cold Inlet GC (40°C)Method C:

F-qNMR
Apparent Purity 88.4% (Area%)97.2% (Area%)98.1% (Wt%)
Major Impurity Des-boronated alkene (9.5%)Des-boronated alkene (<0.5%)None detected
Run Time 15 mins20 mins5 mins
Destructive? YesYesNo
Status False Negative Validated Reference Value

Analyst Note: The "impurity" seen in Method A is actually the product itself decomposing. A chemist relying on Method A would unnecessarily re-purify a clean compound, wasting time and silica.

Detailed Protocols

Protocol 1: Optimized GC-MS Settings

Use this protocol if MS confirmation of identity is required alongside purity.

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5MS UI, 30m x 0.25mm x 0.25µm.

  • Inlet (MMI/PTV):

    • Mode: Split 20:1.

    • Temp Program: Initial 60°C (0.1 min)

      
       600°C/min 
      
      
      
      250°C.
    • Liner: Ultra Inert, Single Taper with Wool (Agilent 5190-2293).

  • Oven: 50°C (1 min)

    
     20°C/min 
    
    
    
    280°C.
  • MS Source: 230°C (Avoid excessive source heat).

  • Self-Validation: Inject a known pure standard of Bpin-dimer (

    
    ). If you see significant boric acid peaks, your liner is active and needs replacing.
    
Protocol 2: F-qNMR Calculation

Use this for the Certificate of Analysis (CoA).



  • 
    : Integrated area of the fluorine signal.
    
  • 
    : Number of fluorine atoms (1 for vinyl-F, 3 for TFT).
    
  • 
    : Molecular Weight.
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the internal standard (usually 99.9%).
    

Decision Workflow

Use the following logic gate to select the correct analytical technique for your boronic ester.

MethodSelection Start Sample: Fluorinated Vinyl Bpin Q1 Is Quantitative Purity Required? Start->Q1 Branch_Yes Do you have 19F-NMR? Q1->Branch_Yes Yes Branch_No Standard GC-MS (Accept artifacts) Q1->Branch_No No (ID only) NMR Method C: 19F-qNMR (Recommended) Branch_Yes->NMR Yes ColdGC Method B: Cold-Inlet GC (Alternative) Branch_Yes->ColdGC No Result Release Data NMR->Result Absolute Purity ColdGC->Result Relative Purity

Figure 2: Analytical decision tree for labile fluorinated boronic esters.

References

  • Mechanism of Boronate Instability in GC: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Quantitative NMR for Fluorinated Compounds: Taki, M., et al. (2017). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[1][2][3] Journal of Chemical Metrology, 11(1), 1-9. [Link]

  • Analysis of Boronic Esters (HPLC vs GC Context): Kumar, A., et al. (2014).[4] Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies, 37(14), 1985-1998.[5] [Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 1-Arylvinylboronic Acid Pinacol Esters

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography (SC-XRD) is widely regarded as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[1][2] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can ascertain precise bond lengths, bond angles, and overall molecular geometry with unparalleled accuracy.[3][4] This technique provides an unambiguous determination of the absolute configuration of a molecule, which is a prerequisite for rational drug design and structure-based functional studies.[2]

Causality Behind Experimental Choices in SC-XRD

The success of an SC-XRD experiment is fundamentally dependent on the quality of the single crystal. The growth of a suitable crystal is often the most challenging and time-consuming step.[2] Key factors influencing crystal growth include the purity of the compound, the choice of solvent, the rate of cooling or evaporation, and the avoidance of mechanical disturbances.[5][6] A solvent in which the compound is moderately soluble is often ideal; oversaturation can lead to the rapid formation of small, unusable crystals.[5] The goal is to achieve a limited degree of supersaturation, allowing the system to slowly form a well-ordered crystalline lattice.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Slow Evaporation: Prepare a nearly saturated solution of the 1-arylvinylboronic acid pinacol ester in a suitable solvent (e.g., hexane, ethyl acetate, or a mixture). Filter the solution into a clean vial and cover it loosely to allow for slow solvent evaporation over several days to weeks.[5]

    • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.

    • Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Gradually cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.[6]

  • Crystal Mounting and Data Collection:

    • A suitable single crystal (typically >0.1 mm in all dimensions) is carefully selected under a microscope and mounted on a goniometer head.[7]

    • The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • The crystal is exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.[7]

  • Structure Solution and Refinement:

    • The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

    • The initial crystal structure is solved using direct methods or Patterson methods.

    • The atomic positions and thermal parameters are refined against the experimental data to produce the final, highly accurate molecular structure.[7]

Alternative and Complementary Analytical Techniques

While SC-XRD provides the most definitive structural information, obtaining suitable crystals can be a significant bottleneck.[4] Furthermore, crystal structures represent the molecule in a solid, static state, which may not fully represent its conformation or dynamics in solution. Therefore, a suite of complementary techniques is essential for a comprehensive understanding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule in the solution phase.[4] For 1-arylvinylboronic acid pinacol esters, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

  • ¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the aryl and vinyl groups, as well as the pinacol ester moiety.[8][9]

  • ¹¹B NMR: The chemical shift of the boron atom is highly sensitive to its coordination environment.[10] A significant difference in chemical shift is observed between the tricoordinated boron in a boronic ester and a tetracoordinated boronate species, allowing for the direct observation of the boron center's state.[10][11] However, ¹¹B signals can be broad, which may limit the resolution.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can confirm its identity and provide clues about its structure.[3] Techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used for organic molecules.[3] High-resolution mass spectrometry (HRMS) can provide a highly accurate molecular formula. The isotopic distribution of boron (¹⁰B and ¹¹B) results in a characteristic pattern in the mass spectrum, which can be a useful diagnostic tool.[12]

Computational Chemistry

Computational methods, such as Density Functional Theory (DFT), can be used to predict the three-dimensional structure and properties of molecules.[13][14] These methods are valuable for:

  • Predicting stable conformations: Identifying the lowest energy conformers of a molecule.

  • Corroborating experimental data: Comparing calculated NMR chemical shifts or vibrational frequencies with experimental spectra.

Comparative Analysis of Techniques

Technique Principle Sample Phase Information Yield Resolution Key Limitation
Single-Crystal X-ray Crystallography X-ray diffraction by a crystal lattice[4]Solid (single crystal)[4]Absolute 3D structure, bond lengths/angles[4]Atomic (<1 Å)[4]Requires high-quality single crystals[4]
NMR Spectroscopy Nuclear spin transitions in a magnetic field[4]Liquid (solution)[4]Atomic connectivity, stereochemistry[4]AtomicCan be less sensitive, requires soluble sample[4]
Mass Spectrometry Ionization and mass-to-charge ratio analysisSolid, Liquid, GasMolecular weight, elemental compositionMolecularProvides no direct 3D structural information
Computational Chemistry Quantum mechanical calculations[13]In silicoPredicted 3D structure, electronic propertiesAtomicAccuracy depends on the level of theory and computational resources

Experimental and Logical Workflows

Workflow for Crystal Structure Determination

Crystal Structure Determination Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis A Synthesize 1-Arylvinylboronic Acid Pinacol Ester B Purify Compound (e.g., Chromatography) A->B C Select Crystallization Method (Evaporation, Diffusion, Cooling) B->C D Grow Single Crystals C->D E Mount Crystal & Collect Diffraction Data D->E F Solve & Refine Structure E->F G Determine Bond Lengths, Angles, & Conformation F->G

Caption: Workflow for determining the crystal structure of a 1-arylvinylboronic acid pinacol ester.

Logical Relationship of Analytical Techniques

Analytical Techniques Relationship XRD SC-XRD (Definitive Structure) Final Comprehensive Structural Elucidation XRD->Final Confirms NMR NMR Spectroscopy (Solution Structure & Connectivity) NMR->XRD Complements NMR->Final Corroborates MS Mass Spectrometry (Molecular Weight & Formula) MS->Final Supports Comp Computational Chemistry (Predicted Structure & Properties) Comp->NMR Aids Interpretation Comp->Final Predicts & Rationalizes

Caption: Interplay of analytical techniques for comprehensive structural elucidation.

Conclusion

The definitive structural elucidation of 1-arylvinylboronic acid pinacol esters relies on a multi-faceted analytical approach. While single-crystal X-ray crystallography remains the gold standard for providing unambiguous three-dimensional structural information, its reliance on high-quality crystals necessitates the use of complementary techniques. NMR spectroscopy offers invaluable insights into the solution-state structure and connectivity, while mass spectrometry confirms the molecular weight and elemental composition. Computational chemistry serves as a powerful predictive and corroborative tool. By integrating the data from these orthogonal techniques, researchers can achieve a comprehensive and robust understanding of the molecular structure, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

  • Michigan Technological University. What is Computational Chemistry?[Link]

  • ResearchGate. Mass spectrometric analysis for organic boron compounds. [Link]

  • Metola, P., Chapin, B. M., & Anslyn, E. V. (2015). ¹¹B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters. In Boron: Sensing, Synthesis and Supramolecular Self-Assembly (pp. 44-60). Royal Society of Chemistry. [Link]

  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]

  • American Chemical Society Publications. (2025, November 19). Leveraging Long-Range Nuclear Magnetic Resonance Correlations to Confirm Boronic Acid Protection. Organic Letters. [Link]

  • Quantum Computing Inc. (2025, August 1). Quantum Molecular Structure Encoding: A Breakthrough in Computational Chemistry. [Link]

  • Royal Society of Chemistry. ¹⁷O NMR studies of boronic acids and their derivatives. New Journal of Chemistry. [Link]

  • The University of Queensland. Computational molecular science. [Link]

  • MDPI. (2024, November 23). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. [Link]

  • MtoZ Biolabs. Methods for Protein Structure Elucidation and Their Roles in Research. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. ¹H-NMR analysis of the reaction mixtures of boronic esters 1a–d with...[Link]

  • Northwestern University, IMSERC. Crystallographic Structure Elucidation. [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. [Link]

  • Sygnature Discovery. Structural Biology Techniques Compared: X-ray, NMR & Cryo-EM. [Link]

  • National Institutes of Health. X-Ray Crystallography of Chemical Compounds. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • National Institutes of Health. (2024, August 25). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. [Link]

  • Chemistry LibreTexts. (2023, August 29). X-ray Crystallography. [Link]

  • ResearchGate. Single-crystal X-ray structures a, The activated pinacol boronic ester,...[Link]

  • American Chemical Society Publications. Doubly Charged Ions in the Mass Spectra of Some Organoboron Derivatives. Journal of the American Chemical Society. [Link]

  • Google Books. Mass Spectrometry of Metal Compounds.
  • RCSI Journals Platform. Determination of boron in organic compounds by microwave plasma–atomic emission spectrometry. Journal of Analytical Chemistry. [Link]

  • Borates Today. (2023, November 13). The Boron Mass Spectrum: Isotopes, Peaks, And Real-World Applications. [Link]

  • Wiley-VCH. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

  • Royal Society of Chemistry. Vinylboronic acid pinacol ester as a vinyl alcohol-precursor monomer in radical copolymerization with styrene. Chemical Communications. [Link]

  • ResearchGate. (PDF) Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. [Link]

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Safety Operating Guide

1-(3-Fluorophenyl)vinylboronic acid pinacol ester proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

As a Senior Application Scientist, I frequently oversee the implementation of novel organoboron reagents in drug discovery workflows. 1-(3-Fluorophenyl)vinylboronic acid pinacol ester is an invaluable building block for Suzuki-Miyaura cross-coupling. However, its structural complexity—combining a fluorinated aromatic ring, a reactive vinyl group, and a boronic acid pinacol ester—creates specific toxicological and environmental hazards. This guide provides a self-validating, causality-driven framework for its proper disposal, ensuring operational safety and strict compliance with environmental regulations.

Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first quantify the threat. The following table summarizes the key hazard metrics that dictate our operational boundaries.

Property / Hazard ParameterValue / Operational Implication
Chemical Class Fluorinated Organoborane / Boronic Acid Pinacol Ester
Physical State Solid (Off-White Powder)
GHS Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Combustion Byproducts Carbon oxides (

,

), Hydrogen fluoride (

), Boron oxides (

)
EPA Waste Classification Must be evaluated per 40 CFR 261.3; managed as hazardous chemical waste
Incompatibilities Strong oxidizing agents, strong acids, strong bases

Mechanistic Rationale for Disposal Strategies (E-E-A-T)

In laboratory safety, how we dispose of a chemical is dictated by why it reacts the way it does. We do not simply throw chemicals in a bin; we engineer their safe destruction.

  • The Fluorine Factor & Incineration Causality : The presence of the 3-fluorophenyl group means that upon combustion, this compound will generate hydrogen fluoride (HF) gas, a highly toxic and corrosive substance. Therefore, disposal must exclusively utilize high-temperature chemical incinerators equipped with post-combustion alkaline scrubbers to neutralize HF emissions 1. Standard municipal incineration will result in catastrophic equipment corrosion and environmental release.

  • The Boron Factor : Boron oxidizes to form boron trioxide (

    
    ) particulate matter. If disposed of in liquid waste streams without proper labeling, it can precipitate and foul waste-handling equipment.
    
  • The Pinacol Ester & Vinyl Group : The organic framework contributes to the overall VOC (Volatile Organic Compound) load. When dissolved in coupling reaction solvents (e.g., THF, DMF), the mixture becomes highly flammable, necessitating strict closed-container protocols to prevent fugitive emissions 2.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: you cannot proceed to the next step without confirming the success of the current one.

Protocol A: Solid Waste Disposal (Unused or Degraded Reagent)

  • Containment & PPE : Don nitrile gloves, safety goggles, and a flame-resistant lab coat. Perform all operations inside a certified chemical fume hood with a face velocity of 80-100 fpm 3.

  • Collection : Using a non-sparking spatula, carefully sweep up the solid waste. Validation Check: Ensure no dust is visibly suspended in the hood airflow. If dust is present, pause and allow the ventilation to clear the workspace 1.

  • Packaging : Transfer the solid into a chemically compatible, sealable container (e.g., a wide-mouth HDPE bottle). Do not use glass if there is any risk of HF generation from accidental degradation.

  • Labeling : Affix an EPA-compliant hazardous waste label. Mark explicitly: "Hazardous Waste: Toxic/Irritant Solid - Contains Fluorinated Organoborane. MUST BE INCINERATED WITH SCRUBBER."

Protocol B: Liquid Waste Disposal (Post-Reaction Mixtures)

  • Segregation : Determine the primary solvent of your reaction mixture. If the reaction utilized halogenated solvents (e.g., Dichloromethane), the waste must be segregated into a "Halogenated Organic Waste" carboy. If non-halogenated (e.g., THF, Toluene), use the "Non-Halogenated Organic Waste" carboy.

  • Transfer : Use a dedicated funnel to transfer the liquid. Validation Check: Observe the carboy for any exothermic reaction or gas evolution upon addition. If bubbling occurs, immediately lower the fume hood sash and step back.

  • Sealing : Cap the carboy tightly immediately after transfer. It is a violation of EPA regulations (and a severe inhalation hazard) to leave waste collection containers uncapped 2.

Protocol C: Emergency Spill Cleanup

  • Solid Spills : Do not use water, as it may spread the contaminant. Absorb with an inert material (e.g., dry sand or vermiculite) and sweep up gently to avoid raising dust 3. Place in a solid waste container.

  • Liquid Spills : Surround the spill with chemical absorbent pads or vermiculite to prevent it from entering drains. Validation Check: Ensure the absorbent is completely saturated and no free liquid remains before sweeping it into a hazardous waste bag 4.

Disposal Workflow Visualization

DisposalWorkflow Start 1-(3-Fluorophenyl)vinylboronic acid pinacol ester Waste State Determine Waste State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (In Organic Solvent) State->Liquid SolidPack Seal in Compatible Solid Waste Container Solid->SolidPack LiquidPack Collect in Halogenated Solvent Carboy Liquid->LiquidPack Label Attach EPA Hazardous Waste Label SolidPack->Label LiquidPack->Label Incinerate Licensed EPA Incineration (High Temp with Scrubber) Label->Incinerate

Decision tree for the segregation and disposal of fluorinated organoborane waste.

Regulatory Compliance & Final Disposition

Under no circumstances should this compound be disposed of in the sanitary sewer or normal municipal trash. Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste under US EPA guidelines (40 CFR 261.3) 5. Your institution's Environmental Health and Safety (EHS) department must contract a licensed hazardous waste disposal facility capable of handling halogenated organoboranes.

References

  • University of Wisconsin-La Crosse. "Part G: Chemical Disposal Procedures." Available at: [Link]

Sources

Personal protective equipment for handling 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our advanced laboratory safety and operational series. As a Senior Application Scientist, I frequently consult on the optimization and safe handling of specialized cross-coupling reagents. Handling 1-(3-Fluorophenyl)vinylboronic acid pinacol ester requires a nuanced understanding of both its synthetic utility and its inherent chemical hazards.

While boronic acid pinacol esters are universally favored in modern synthetic chemistry for their relative stability compared to free boronic acids, they are not benign. This guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this specific fluorinated reagent.

Chemical & Mechanistic Hazard Profile

To design an effective safety protocol, we must first understand the molecular behavior of the reagent. The pinacol ring provides a steric and electronic protective barrier around the boron atom, making the ester robust and easy to handle during complex cross-coupling reactions (such as the Suzuki-Miyaura coupling)[1].

However, the boron atom retains an empty p-orbital. This orbital is weakly Lewis acidic and remains susceptible to nucleophilic attack by reactive oxygen species (ROS) or moisture, which can drive slow oxidative deboronation[2]. Furthermore, the compound is a recognized irritant.

Table 1: Physical Properties and Hazard Thresholds

Property / Hazard ParameterSpecification / Value
Chemical Name 1-(3-Fluorophenyl)vinylboronic acid pinacol ester
CAS Number 1239700-55-0[3]
Molecular Weight 248.10 g/mol
Molecular Formula C14H18BFO2
Primary GHS Hazards Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335)[4]
Combustion Byproducts Carbon oxides (CO, CO2), Boron oxides, Hydrogen Fluoride (HF)[4]

Causality-Driven PPE Strategy

Do not rely on a "one-size-fits-all" PPE approach. Every piece of protective equipment must be selected based on the specific mechanistic hazards of the chemical and the solvents used to dissolve it.

  • Ocular Protection (Chemical Splash Goggles): Standard safety glasses are insufficient. Because this ester is classified under H319 (Causes serious eye irritation)[4], unvented or indirectly vented chemical splash goggles must be worn to prevent micro-dust aerosols from contacting the ocular mucosa during weighing.

  • Dermal Protection (Nitrile Gloves - 8 mil minimum): The compound causes direct skin irritation (H315)[4]. Furthermore, because this reagent is typically dissolved in highly permeable ethereal solvents (like THF or 1,4-Dioxane) during cross-coupling, standard 4-mil examination gloves offer inadequate breakthrough times. Use extended-cuff, 8-mil nitrile gloves, and replace them immediately if solvent exposure occurs.

  • Respiratory Protection (Fume Hood / N95): The crystalline/powder nature of the ester poses an inhalation risk (H335)[4]. All handling must occur in a certified chemical fume hood. If weighing must occur outside a hood, a NIOSH-approved N95 or P100 particulate respirator is mandatory.

Operational Workflow & Handling Protocol

The following step-by-step methodology ensures both operator safety and the chemical integrity of the reagent during a standard reaction setup.

Step-by-Step Methodology:

  • Environmental Control: Initialize the chemical fume hood and verify the digital airflow monitor reads a minimum face velocity of 0.5 m/s.

  • Static Mitigation: Because fine powders can aerosolize via static repulsion, wipe the exterior of the reagent bottle and the weighing spatula with an anti-static cloth before opening.

  • Reagent Transfer: Carefully weigh the required mass of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester onto a creased piece of glassine paper. Transfer immediately to a Schlenk flask or a septum-sealed reaction vial.

  • Inert Atmosphere Purge: Seal the vessel and purge with ultra-high-purity Argon for 10–15 minutes. Causality: Although the pinacol group protects the boron atom, the empty p-orbital can still undergo hydrolysis or oxidation over time[2]. Argon displacement prevents degradation and preserves the reagent's stoichiometry.

  • Solvent Introduction: Inject anhydrous, degassed solvents (e.g., THF) through the septum using a gas-tight syringe, followed by the palladium catalyst and base.

HandlingWorkflow A 1. Fume Hood Setup Verify face velocity >0.5 m/s B 2. Don PPE Nitrile gloves, goggles, lab coat A->B C 3. Reagent Transfer Minimize dust aerosolization B->C D 4. Inert Atmosphere Argon purge to prevent oxidation C->D E 5. Reaction Execution Add degassed solvent & catalyst D->E

Fig 1: Step-by-step operational workflow for handling boronic acid pinacol esters.

Spill Management & Emergency Response

In the event of a localized spill inside the fume hood:

  • Do NOT use water. Water can create a slippery residue and potentially drive slow hydrolysis of the ester.

  • Containment: Cover the spilled powder with an inert, damp absorbent material (such as sand or vermiculite) to suppress dust generation.

  • Collection: Use a non-sparking plastic scoop to transfer the absorbed mixture into a closable, labeled hazardous waste container. Wash the spill area thoroughly with a mild detergent solution only after all bulk material is removed.

Waste Segregation & Disposal Plan

The disposal of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester requires strict segregation logic due to its elemental composition.

Causality for Disposal Logic: This molecule contains both a boron atom and a 3-fluorophenyl moiety. Uncontrolled incineration or environmental release is strictly prohibited. During combustion, the compound undergoes thermal decomposition to release carbon oxides, highly toxic boron oxides[4], and corrosive hydrogen fluoride (HF) gas.

Therefore, all waste must be routed to a high-temperature chemical incinerator equipped with an alkaline afterburner and a chemical scrubber system specifically designed to neutralize acidic HF and capture boron particulates.

DisposalLogic Waste Reaction Waste (Contains F & B) Solid Solid Residue & Contaminated PPE Waste->Solid Liquid Liquid Mixture (Solvents & Organics) Waste->Liquid Incinerate High-Temp Incineration (with HF/Boron Scrubber) Solid->Incinerate Halogenated Halogenated Waste Container Liquid->Halogenated Halogenated->Incinerate

Fig 2: Waste segregation and disposal logic for fluorinated boronic ester compounds.

References

1.[3] 1-(3-Fluorophenyl)vinylboronic acid pinacol ester, Alfa Chemistry. 2. 1-(3-Fluorophenyl)vinylboronic acid pinacol ester 97 1239700-55-0, Sigma Aldrich. 3.[2] Boronic acid with high oxidative stability and utility in biological contexts, PNAS. 4.[1] Boronic Acid Pinacol Esters: Building Blocks for Modern Chemistry, Oreate AI Blog. 5.[4] 2-methylfuran-3-boronic acid, pinacol ester - SAFETY DATA SHEET, Cymit Quimica.

Sources

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